molecular formula C12H22N2O5S B558482 Boc-D-Met-Gly-OH CAS No. 69612-71-1

Boc-D-Met-Gly-OH

カタログ番号: B558482
CAS番号: 69612-71-1
分子量: 306.38 g/mol
InChIキー: PEKPTLWQVLOJAJ-MRVPVSSYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-D-Met-Gly-OH, also known as this compound, is a useful research compound. Its molecular formula is C12H22N2O5S and its molecular weight is 306.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5S/c1-12(2,3)19-11(18)14-8(5-6-20-4)10(17)13-7-9(15)16/h8H,5-7H2,1-4H3,(H,13,17)(H,14,18)(H,15,16)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKPTLWQVLOJAJ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of N-tert-butyloxycarbonyl-D-methionyl-glycine (Boc-D-Met-Gly-OH), a specialized dipeptide derivative pivotal to modern peptide chemistry and the development of novel therapeutics. Intended for researchers, chemists, and professionals in the field of drug discovery, this document will explore the compound's fundamental properties, strategic applications, and detailed protocols for its effective utilization.

Introduction: The Strategic Importance of this compound

This compound is a cornerstone building block in both solution-phase and solid-phase peptide synthesis (SPPS).[1] Its structure, featuring a Boc-protected D-methionine residue linked to glycine, offers unique advantages in the design and synthesis of peptides with enhanced therapeutic potential. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the N-terminus, enabling controlled, stepwise elongation of peptide chains.[1][]

The incorporation of a D-amino acid, specifically D-methionine, is a key strategic element. Peptides containing D-amino acids exhibit significantly increased resistance to proteolytic degradation by endogenous enzymes, which are stereoselective for L-amino acids.[3] This enhanced stability translates to longer in vivo half-lives, a critical attribute for the development of effective peptide-based drugs.

Physicochemical and Handling Properties

Accurate characterization of this compound is fundamental to its successful application. The following table summarizes its key physicochemical properties.

PropertyValueSource(s)
CAS Number 69612-71-1Multiple Sources
Molecular Formula C₁₂H₂₂N₂O₅SMultiple Sources
Molecular Weight 306.38 g/mol Multiple Sources
Appearance White to off-white powder[4]
Melting Point 127 - 131 °C[4]
Purity ≥95% (HPLC), ≥98% (TLC)[4]
Solubility Soluble in DMSO, Methanol (Slightly), Chloroform (Slightly)[5]
Storage Store at 0-8°C in a dry, dark place.[4][5]

Core Application: Boc-Solid Phase Peptide Synthesis (SPPS)

This compound is primarily utilized within the framework of Boc-based SPPS. This methodology relies on the acid-lability of the Boc group for N-terminal deprotection, typically with trifluoroacetic acid (TFA), and stronger acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for the final cleavage of the peptide from the resin support.[6][7]

The Boc-SPPS Cycle: A Mechanistic Overview

The synthesis of a peptide on a solid support using Boc-protected amino acids, including this compound, follows a cyclical process. Each cycle extends the peptide chain by one amino acid residue and consists of three main stages: deprotection, activation/coupling, and washing.

Boc_SPPS_Cycle start Resin-Bound Peptide (N-terminal Boc-protected) deprotection Deprotection (TFA/DCM) start->deprotection 1. Boc Removal neutralization Neutralization (e.g., DIEA/DCM) deprotection->neutralization 2. Formation of TFA salt coupling Coupling (Activated Boc-AA-OH) neutralization->coupling 3. Free Amine Generation end Resin-Bound Peptide (n+1 residues, N-terminal Boc-protected) coupling->end 4. Peptide Bond Formation

Caption: The iterative cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Experimental Protocol: Coupling of this compound

The following is a generalized protocol for the coupling of this compound onto a resin-bound peptide with a free N-terminal amine. The specific reagents and reaction times may require optimization based on the peptide sequence and the scale of the synthesis.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DCC)[6][8]

  • Base (e.g., N,N-Diisopropylethylamine - DIEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in the chosen solvent (DMF or DCM) for 30-60 minutes.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) in the reaction solvent.

    • Add the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to the amino acid) and the base (DIEA, 2-3 equivalents) to the amino acid solution.

    • Allow the activation to proceed for a few minutes. This pre-activation step is crucial for efficient coupling.[8]

  • Coupling Reaction:

    • Drain the solvent from the swollen resin.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

  • Washing:

    • Drain the reaction mixture.

    • Thoroughly wash the resin with the reaction solvent (e.g., DMF, 3-5 times) to remove excess reagents and byproducts.

    • Perform additional washes with other solvents like DCM and isopropanol to ensure complete removal of impurities.[7]

Addressing the Challenges of Methionine-Containing Peptides

The thioether side chain of methionine is susceptible to two primary side reactions during Boc-SPPS: oxidation and S-alkylation.[6][9]

  • Oxidation: The thioether can be oxidized to methionine sulfoxide (Met(O)), particularly during the final acidic cleavage step.[9][10]

  • S-alkylation: The nucleophilic sulfur can be alkylated by carbocations, such as the tert-butyl cation generated during the TFA-mediated deprotection of the Boc group.[6]

Mitigation Strategies:

To minimize these side reactions, the use of "scavengers" in the cleavage cocktail is essential.[11][12]

Side ReactionMitigation Strategy
Oxidation Addition of reducing agents like dimethylsulfide (DMS) or ammonium iodide to the cleavage mixture.[10]
S-alkylation Inclusion of carbocation scavengers such as thioanisole, triisopropylsilane (TIS), or dithioethane (DTE).[11][12]

A common cleavage cocktail for methionine-containing peptides is a mixture of TFA, a scavenger like TIS, water, and sometimes a reducing agent.[12]

The Advantage of D-Methionine in Drug Development

The incorporation of D-methionine into peptide structures offers significant advantages for therapeutic applications.

Enhanced Proteolytic Stability

Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic efficacy. The introduction of D-amino acids, such as in this compound, renders the resulting peptide significantly more resistant to enzymatic cleavage, leading to a longer duration of action.[3]

Antioxidant Properties

D-methionine has been shown to possess otoprotective effects by acting as a direct and indirect antioxidant.[13] It can function as a free radical scavenger through the reversible oxidation of its sulfur-containing side chain.[13] This property is of interest in the design of peptides aimed at mitigating oxidative stress-related pathologies.

D_Met_Advantage d_met D-Methionine Incorporation stability Increased Proteolytic Stability d_met->stability antioxidant Antioxidant Properties d_met->antioxidant longevity Longer In Vivo Half-Life stability->longevity efficacy Enhanced Therapeutic Efficacy longevity->efficacy

Caption: The therapeutic advantages conferred by incorporating D-methionine into peptides.

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of peptides with enhanced drug-like properties. Its Boc-protected N-terminus allows for its seamless integration into established Boc-SPPS workflows, while the D-methionine residue provides crucial resistance to enzymatic degradation and potential antioxidant benefits. A thorough understanding of its handling, coupling protocols, and the specific challenges associated with its methionine side chain is paramount for the successful synthesis of high-purity, therapeutically relevant peptides.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. Retrieved February 9, 2026, from [Link]

  • Lin, Y. H., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. Pharmaceuticals, 15(9), 1122. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 9, 2026, from [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15585-15593. [Link]

  • Google Patents. (n.d.). CN104276964A - Preparation method of Boc-glycine.
  • Wikipedia. (n.d.). Methionine. Retrieved February 9, 2026, from [Link]

  • Isidro-Llobet, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC. [Link]

  • Digital CSIC. (n.d.). Supporting Information. Retrieved February 9, 2026, from [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved February 9, 2026, from [Link]

  • van der Walle, C. F., et al. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Fmoc-Gly-OH. PubChem. Retrieved February 9, 2026, from [Link]

  • WebMD. (n.d.). Methionine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved February 9, 2026, from [Link]

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved February 9, 2026, from [Link]

  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved February 9, 2026, from [Link]

  • Organic Syntheses. (2015, June 4). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated Addition of Allyl Bromide to the N-(Boc)iminoglycinate. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(tert-butoxycarbonyl)glycine. PubChem. Retrieved February 9, 2026, from [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved February 9, 2026, from [Link]

Sources

An In-depth Technical Guide to Boc-D-methionyl-glycine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-D-methionyl-glycine (Boc-D-Met-Gly-OH), a crucial dipeptide derivative in contemporary peptide chemistry and pharmaceutical research. We will delve into its fundamental physicochemical properties, offer a detailed, logical framework for its synthesis and purification, and explore the analytical techniques pivotal for its structural confirmation. Furthermore, this guide will illuminate the significance of Boc-D-methionyl-glycine as a building block in the development of novel therapeutics, underscoring its role in enhancing the pharmacokinetic profiles of peptide-based drugs.

Introduction: The Strategic Importance of Boc-D-methionyl-glycine

In the landscape of drug discovery and development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency are often counterbalanced by challenges in stability and delivery. The strategic incorporation of modified amino acids and protecting groups is a cornerstone of modern peptide chemistry, aimed at overcoming these limitations. Boc-D-methionyl-glycine is a prime example of such a strategic building block.

The tert-Butoxycarbonyl (Boc) protecting group offers a robust yet readily cleavable shield for the N-terminus of the dipeptide, preventing unwanted side reactions during peptide synthesis.[1] The presence of D-methionine, an unnatural amino acid, can confer resistance to enzymatic degradation, thereby prolonging the in vivo half-life of a peptide therapeutic.[2] Glycine, the simplest amino acid, provides conformational flexibility within the peptide backbone. This guide will provide the foundational knowledge and practical protocols for the effective utilization of this versatile dipeptide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Boc-D-methionyl-glycine is essential for its effective application.

PropertyValueSource
Chemical Formula C12H22N2O5SChem-Impex
Molecular Weight 306.38 g/mol Chem-Impex
Appearance White to off-white powderGeneric observation
Solubility Soluble in organic solvents (e.g., DMF, DCM) and aqueous base.Inferred from synthesis protocols
Melting Point 127 - 131 °CChem-Impex
CAS Number 69612-71-1Chem-Impex

Synthesis of Boc-D-methionyl-glycine: A Step-by-Step Protocol

The synthesis of Boc-D-methionyl-glycine is typically achieved through a solution-phase peptide coupling strategy. This involves the coupling of Boc-protected D-methionine to a C-terminally protected glycine, followed by deprotection of the C-terminus. The following protocol is a representative method adapted from established procedures for similar dipeptide syntheses.[1][3]

Materials and Reagents
  • Boc-D-methionine

  • Glycine methyl ester hydrochloride (Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU)

  • N-Hydroxysuccinimide (NHS) or other activators

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Water (deionized)

Experimental Workflow

Synthesis_Workflow cluster_coupling Peptide Coupling cluster_saponification Saponification start Boc-D-methionine + Gly-OMe·HCl coupling Add Coupling Agent (DCC/NHS) & Base (TEA) in DCM start->coupling reaction1 Stir at 0°C to RT coupling->reaction1 workup1 Filter DCU, Aqueous Workup reaction1->workup1 product1 Boc-D-Met-Gly-OMe workup1->product1 start2 Boc-D-Met-Gly-OMe sapon Add LiOH in MeOH/H2O start2->sapon reaction2 Stir at RT sapon->reaction2 workup2 Acidify with HCl, Extract with EtOAc reaction2->workup2 product2 This compound workup2->product2

Caption: Solution-phase synthesis of Boc-D-methionyl-glycine.

Detailed Protocol

Step 1: Peptide Coupling to form Boc-D-methionyl-glycine methyl ester

  • Dissolution: In a round-bottom flask, dissolve Boc-D-methionine (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous Dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) to the solution and stir for 1-2 hours at 0 °C to form the active ester. A white precipitate of dicyclohexylurea (DCU) will form.

  • Neutralization: In a separate flask, suspend glycine methyl ester hydrochloride (1.0 eq) in DCM and add triethylamine (TEA, 1.1 eq) to neutralize the hydrochloride salt. Stir for 15-20 minutes.

  • Coupling: Filter the DCU precipitate from the activated Boc-D-methionine solution and add the filtrate to the neutralized glycine methyl ester solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter any further DCU precipitate. Wash the organic solution successively with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude Boc-D-methionyl-glycine methyl ester.

Step 2: Saponification to Boc-D-methionyl-glycine

  • Dissolution: Dissolve the crude Boc-D-methionyl-glycine methyl ester in a mixture of methanol and water.

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.2 eq) to the solution and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification: Once the reaction is complete, remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extraction: Extract the product into ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Boc-D-methionyl-glycine.

Purification and Characterization

Purification

The crude product can be purified by one or a combination of the following techniques:

  • Recrystallization: If a solid, the crude product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Column Chromatography: Silica gel chromatography using a gradient of methanol in dichloromethane is effective for removing impurities.

  • High-Performance Liquid Chromatography (HPLC): For high purity, reversed-phase HPLC is the method of choice. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is a common system for purifying Boc-protected peptides.

Characterization

The identity and purity of the synthesized Boc-D-methionyl-glycine should be confirmed by a combination of analytical techniques.

  • ¹H NMR: Expected signals would include:

    • A singlet around 1.4 ppm for the 9 protons of the Boc group.

    • A singlet around 2.1 ppm for the 3 protons of the methionine methyl group.

    • Multiplets for the α, β, and γ protons of the methionine side chain.

    • A doublet for the two protons of the glycine methylene group.

    • Amide and carboxylic acid protons, which may be broad and their chemical shifts can be solvent-dependent.

  • ¹³C NMR: Expected signals would include:

    • A signal around 28 ppm for the methyl carbons of the Boc group.

    • A signal around 80 ppm for the quaternary carbon of the Boc group.

    • Signals corresponding to the carbonyl carbons of the Boc group, the peptide bond, and the carboxylic acid.

    • Signals for the carbons of the methionine and glycine backbone and side chain.

Mass spectrometry is used to confirm the molecular weight of the compound. For Boc-D-methionyl-glycine, the expected molecular ion peak [M+H]⁺ would be at m/z 307.38. Electrospray ionization (ESI) is a common technique for the analysis of such molecules.

Applications in Research and Drug Development

Boc-D-methionyl-glycine is a valuable intermediate in the synthesis of more complex peptides and peptidomimetics.[2] Its applications span several areas of pharmaceutical research:

  • Peptide Synthesis: It serves as a dipeptide building block in both solution-phase and solid-phase peptide synthesis (SPPS). The Boc protecting group allows for controlled, stepwise elongation of the peptide chain.

  • Drug Discovery: The incorporation of D-methionine can enhance the metabolic stability of peptide drug candidates by making them resistant to cleavage by proteases. This can lead to improved pharmacokinetic properties, such as a longer duration of action.[2]

  • Development of Bioactive Peptides: It can be incorporated into sequences of peptides with a wide range of biological activities, including antimicrobial, antiviral, and anticancer agents.[2]

Conclusion

Boc-D-methionyl-glycine is a strategically important molecule in the field of peptide chemistry. Its synthesis, while requiring careful execution of standard peptide coupling and purification techniques, is accessible to researchers with a foundational understanding of organic chemistry. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and identity of the synthesized product. The unique combination of a stable protecting group, an unnatural amino acid, and a flexible glycine residue makes Boc-D-methionyl-glycine a valuable tool for the development of next-generation peptide-based therapeutics.

References

  • Google Patents.
  • PubChem. N-(tert-Butoxycarbonyl)glycine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of CAS 5241-66-7: BOC-D-Methionine in Pharmaceutical Innovation. [Link]

Sources

Executive Summary: The Stereochemical Imperative

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Chiral Switch: A Technical Analysis of Boc-D-Met-Gly-OH vs. Boc-L-Met-Gly-OH Subtitle: Structural, Synthetic, and Biological Implications in Peptide Therapeutics

In peptide drug development, the substitution of a natural L-amino acid with its D-enantiomer—a "chiral switch"—is a critical strategy for modulating pharmacokinetics. This guide analyzes the specific case of This compound versus its native isomer Boc-L-Met-Gly-OH .

While chemically identical in achiral environments (same mass, solubility, and melting point), these two molecules diverge radically in biological systems. The L-isomer is the native substrate for proteolytic enzymes, leading to rapid degradation. The D-isomer, possessing an inverted stereocenter at the Methionine


-carbon, acts as a steric mismatch for endogenous proteases, significantly extending plasma half-life while retaining specific receptor affinities.

Structural & Physical Characterization

Because Glycine (Gly) is achiral, the relationship between this compound and Boc-L-Met-Gly-OH is that of true enantiomers , not diastereomers. This distinction dictates their physical behavior.

Comparative Physical Properties
PropertyBoc-L-Met-Gly-OHThis compoundTechnical Note
Stereochemistry (S)-Methionine(R)-MethionineInverted C

geometry.
Molecular Weight 306.38 g/mol 306.38 g/mol Identical.
NMR (Achiral Solvent) Identical SpectraIdentical SpectraIndistinguishable in DMSO-d6 or CDCl3.
Optical Rotation Negative (

)
Positive (

)
Equal magnitude, opposite sign.
Solubility IdenticalIdenticalSoluble in MeOH, DMF, DMSO.
Enzymatic Stability Low (Minutes/Hours)High (Hours/Days)Key Differentiator.
The Structural Mismatch (Graphviz Visualization)

The following diagram illustrates why the D-isomer evades proteolytic cleavage. Proteases like Chymotrypsin or Aminopeptidases rely on a "three-point attachment" model that fits the L-configuration.

Figure 1: Mechanism of Proteolytic Resistance. The D-Met side chain cannot access the hydrophobic S1 pocket of the protease, preventing the formation of the transition state.

Synthetic Considerations & Racemization Control

Synthesizing this compound requires strict adherence to protocols that prevent racemization, ensuring the final product is optically pure (


 ee).
The Critical Risk: Methionine S-Alkylation & Racemization

Methionine is sensitive to oxidation (to sulfoxide) and alkylation (to sulfonium salts).[1][2] Furthermore, while the Boc (tert-butyloxycarbonyl) group is a urethane protector that suppresses oxazolone formation (a primary mechanism of racemization), poor coupling conditions can still lead to loss of chirality.

Recommended Synthetic Route (Solution Phase)

To maintain stereochemical integrity, use a Benzyl (Bzl) ester protection for Glycine, followed by hydrogenolysis. Avoid methyl esters, as the basic conditions required for saponification (LiOH/NaOH) often cause racemization at the Met


-carbon.

Protocol: Mixed Anhydride Coupling

  • Activation: Dissolve Boc-D-Met-OH (1.0 eq) in dry THF at -15°C. Add N-Methylmorpholine (NMM, 1.0 eq) followed by Isobutyl Chloroformate (IBCF, 1.0 eq).

    • Why: Low temperature and IBCF minimize racemization compared to EDC/HOBt for this specific sequence.

  • Coupling: Add H-Gly-OBzl·TsOH (1.0 eq) pre-neutralized with NMM (1.0 eq) in DMF. Stir at -15°C for 1 hour, then warm to room temperature.

  • Workup: Evaporate THF. Dissolve residue in EtOAc, wash with 5% citric acid (removes unreacted amine), 5% NaHCO3 (removes unreacted acid), and brine.

  • Deprotection (C-Terminus): Dissolve Boc-D-Met-Gly-OBzl in MeOH. Add 10% Pd/C catalyst. Hydrogenate at 1 atm H2 for 2-4 hours. Filter and concentrate.

    • Integrity Check: This method avoids base-catalyzed enolization of the Met stereocenter.

Analytical Discrimination

Since standard HPLC cannot separate enantiomers, chiral chromatography is mandatory for quality control (QC).

Method A: Chiral HPLC (Direct Resolution)
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Detection: UV at 210 nm (Amide bond) or 254 nm (weak).

  • Expected Result: The D-isomer and L-isomer will have distinct retention times. The elution order depends on the specific column interaction but typically shows baseline separation (

    
    ).
    
Method B: Marfey’s Method (Derivatization)

If a chiral column is unavailable, derivatize the hydrolyzed peptide with FDAA (Marfey’s Reagent).

  • Hydrolyze peptide (6N HCl, 110°C)

    
     Free Met + Gly.
    
  • React with FDAA

    
     L-FDAA-L-Met and L-FDAA-D-Met.
    
  • Result: These are now diastereomers and can be separated on a standard C18 HPLC column.

Biological Implications: The "Why"

Proteolytic Stability

The primary utility of this compound is as a metabolically stable building block.

  • Aminopeptidases: Exopeptidases that cleave from the N-terminus require an L-configuration at the

    
     position. The Boc-D-Met motif is completely resistant to aminopeptidase M (APM) and leucine aminopeptidase (LAP).
    
  • Endopeptidases: Enzymes like Chymotrypsin (cleaving at Met/Phe/Tyr) generally require the L-isomer to position the scissile bond near the catalytic triad (Ser-His-Asp). The D-isomer distorts the backbone, preventing cleavage.

Receptor Recognition
  • Opioid Peptides: Met-Gly is the N-terminal sequence of Enkephalins (Tyr-Gly-Gly-Phe-Met). While the native sequence uses L-Met, substituting D-Met (or D-Ala in position 2) is a classic strategy to create "super-agonists" that resist degradation while maintaining receptor binding.

  • Transport: L-Met is actively transported by System L and System A transporters. D-Met is transported with significantly lower affinity.[3] This impacts the bioavailability of the peptide if oral delivery is intended.

Experimental Workflow: Stability Assay

To validate the superiority of the D-isomer, perform the following self-validating assay.

StabilityAssay Start Start: 1mM Peptide Solution (PBS pH 7.4) Enzyme Add Chymotrypsin or Human Plasma Start->Enzyme Incubate Incubate at 37°C (Timepoints: 0, 1, 4, 24 hrs) Enzyme->Incubate Quench Quench with 1% TFA (Precipitate Proteins) Incubate->Quench Analysis Analyze via RP-HPLC (C18 Column, Gradient ACN/H2O) Quench->Analysis Result_L L-Isomer: Rapid Disappearance (<2h) Analysis->Result_L Result_D D-Isomer: >95% Intact at 24h Analysis->Result_D

Figure 2: Comparative Stability Assay Workflow. This protocol confirms the functional difference between the isomers.

References

  • D-Amino Acids in Peptide Design: Kreil, G. (1997). "D-Amino acids in animal peptides." Annual Review of Biochemistry. Link

  • Racemization Mechanisms: Benoiton, N. L. (2006). "Chemistry of Peptide Synthesis." CRC Press. Focus on oxazolone formation kinetics. Link

  • Marfey's Method: Marfey, P. (1984). "Determination of D-amino acids in peptides and proteins." Carlsberg Research Communications. Link

  • Chiral Separation: Sigma-Aldrich Technical Guide. "Chiral HPLC Analysis of N-Blocked Amino Acids." Link

  • Peptide Stability: Gentilucci, L., et al. (2010). "Peptides and Peptidomimetics in Medicine." Current Medicinal Chemistry. Link

Sources

An In-depth Technical Guide to the Solubility of Boc-D-Met-Gly-OH in Water vs. Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(tert-Butoxycarbonyl)-D-methionylglycine, or Boc-D-Met-Gly-OH, is a protected dipeptide of significant interest in peptide synthesis and the development of peptide-based therapeutics.[1] Its structure, featuring a hydrophobic Boc protecting group, a moderately hydrophobic methionine side chain, and a polar peptide backbone with a terminal carboxylic acid, presents a unique and challenging solubility profile. Understanding and mastering the solubility of this intermediate is not a trivial procedural step but a critical factor that dictates the efficiency of synthesis, purification, and downstream biological applications.

This guide provides an in-depth analysis of the physicochemical drivers governing the solubility of this compound. It offers both theoretical grounding and practical, field-tested protocols for researchers, scientists, and drug development professionals to effectively handle this and structurally similar compounds.

Physicochemical Profile and Its Impact on Solubility

The solubility of this compound is a direct consequence of the interplay between its constituent functional groups. A clear understanding of their individual contributions is essential for predicting its behavior in different solvent systems.

  • The Boc (tert-Butoxycarbonyl) Group: This bulky, aliphatic protecting group is profoundly hydrophobic. Its primary role is to mask the N-terminal amine, preventing unwanted side reactions during peptide coupling. However, it concurrently dominates the molecule's character, significantly reducing its affinity for aqueous solutions and promoting solubility in non-polar organic solvents.[2]

  • The D-Methionine Residue: The thioether side chain (-CH2-CH2-S-CH3) of methionine is non-polar and contributes to the overall hydrophobicity of the molecule. While less hydrophobic than residues like leucine or phenylalanine, it still favors dissolution in organic media over water.

  • The Glycine Residue: As the simplest amino acid with a single hydrogen atom for its side chain, glycine itself is hydrophilic. However, its contribution is largely overshadowed by the bulky Boc group and the methionine side chain.

  • The C-Terminal Carboxylic Acid (-COOH): This is the key to the molecule's limited aqueous solubility. This functional group is ionizable. Its protonation state is dependent on the pH of the solution, which is the most critical factor to manipulate when attempting aqueous dissolution.[3][4]

The combination of a large, hydrophobic domain (Boc and Met) with a single, ionizable hydrophilic point (the carboxylic acid) makes this compound an amphiphilic molecule with a strong inclination towards organic solvents.

cluster_hydrophilic Hydrophilic Domain (Favors Aqueous Solvents at high pH) Boc Boc Group (t-Butyl) Backbone Peptide Backbone (Glycine) Boc->Backbone Met Methionine Side Chain Met->Backbone COOH C-Terminal Carboxylic Acid (-COO⁻) Backbone->COOH

Caption: Molecular domains influencing this compound solubility.

Solubility in Aqueous Systems: The Critical Role of pH

Due to its significant hydrophobic character, this compound is practically insoluble in neutral water. The protonated carboxylic acid cannot overcome the hydrophobicity of the rest of the molecule.

However, its solubility dramatically increases in alkaline conditions.[3] The principle at play is the deprotonation of the carboxylic acid to form a carboxylate anion (-COO⁻).

Mechanism of pH-Dependent Aqueous Solubility:

  • At Acidic to Neutral pH (pH < 6): The carboxylic acid group is predominantly in its protonated, neutral form (-COOH). The molecule as a whole is uncharged and dominated by its hydrophobic regions, leading to very low water solubility.

  • At Alkaline pH (pH > 8): A weak base (e.g., dilute NH4OH, NaHCO3, or Na2CO3 solution) removes the proton from the carboxylic acid. This creates a negatively charged carboxylate ion. This charge introduces a strong ion-dipole interaction with water molecules, significantly enhancing aqueous solubility.

Therefore, to dissolve this compound in an aqueous medium, one must use a dilute basic solution. It is crucial to use a mild base to avoid potential racemization or degradation of the peptide.[5]

Solubility in Organic Solvents

The solubility of protected peptides in organic solvents is primarily driven by the solvent's ability to solvate the hydrophobic protecting groups and disrupt the intermolecular hydrogen bonds that can form between peptide backbones in the solid state.[6]

Based on technical data for structurally similar compounds and general principles of peptide chemistry, the solubility of this compound can be classified as follows.[5][7][8]

Solvent ClassSpecific SolventsExpected SolubilityRationale
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighExcellent hydrogen bond acceptors that can effectively solvate the peptide backbone and the Boc group. Often the first choice for dissolving difficult peptides.[5][9]
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate to HighGood at solvating the hydrophobic Boc and methionine portions. DCM is a common solvent for peptide synthesis reactions.
Alcohols Methanol (MeOH), Ethanol (EtOH)ModerateCan act as both hydrogen bond donors and acceptors, allowing them to interact with both the polar and non-polar parts of the molecule.
Polar Protic Solvents Water (neutral)Very Low/InsolubleWater is too polar and cannot effectively solvate the large, non-polar Boc group without the aid of pH modification.
Non-polar Solvents Hexanes, Diethyl EtherVery Low/InsolubleThese solvents cannot interact effectively with the polar peptide backbone or the carboxylic acid group. Often used as anti-solvents to precipitate peptides.[10]

Expert Insight: For most applications, such as preparing stock solutions for biological assays or setting up reactions, DMSO is the solvent of choice due to its high solubilizing power and relatively low toxicity in diluted form.[5][9] When preparing a sample for purification via HPLC, dissolving the crude product in a minimal amount of DMSO or DMF before diluting with the mobile phase (commonly Acetonitrile/Water) is a standard and effective practice.[10]

Experimental Protocol for Solubility Determination

This protocol describes a standardized, semi-quantitative method for determining the solubility of this compound in a chosen solvent. This self-validating workflow ensures reliable and reproducible results.

Objective: To determine the approximate solubility of this compound in a specific solvent at room temperature.

Materials:

  • This compound (lyophilized powder)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

  • Selection of test solvents (e.g., Water, DMSO, DCM, Methanol)

  • 2.0 mL microcentrifuge tubes

Methodology:

  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening to prevent condensation.[5]

  • Initial Test: Weigh approximately 1 mg of the peptide into a tared 2.0 mL tube. Record the exact mass.

  • Solvent Addition: Add an initial aliquot of 100 µL of the test solvent. This creates an initial target concentration of ~10 mg/mL.

  • Dissolution Attempt:

    • Cap the tube securely and vortex vigorously for 30-60 seconds.

    • Visually inspect for undissolved particles. The solution should be completely clear.[9]

    • If particles remain, sonicate the sample in a bath for 2-5 minutes, ensuring the sample does not heat up excessively.[9]

    • Re-inspect the solution.

  • Solubility Assessment:

    • Soluble: If the solution is completely clear, the peptide is soluble at ≥10 mg/mL. Proceed to a higher concentration if needed by preparing a new sample.

    • Partially Soluble/Insoluble: If the solution remains cloudy or contains visible particles, add another 100 µL of solvent (total volume now 200 µL, target concentration ~5 mg/mL) and repeat step 4.

  • Iterative Dilution: Continue adding solvent in known aliquots (e.g., 200 µL, 500 µL) and repeating the dissolution steps until the peptide fully dissolves.

  • Calculation: Calculate the final solubility based on the initial mass of the peptide and the total volume of solvent required for complete dissolution.

    • Solubility (mg/mL) = Initial Mass (mg) / Total Volume (mL)

Caption: Workflow for experimental solubility testing.

Conclusion

The solubility of this compound is a multifaceted property governed by a delicate balance of hydrophobic and hydrophilic forces. While its character is dominated by the non-polar Boc and methionine groups, making it readily soluble in polar aprotic solvents like DMSO and DMF, its C-terminal carboxylic acid provides a handle for aqueous dissolution under basic conditions. For drug development professionals and synthetic chemists, a methodical approach starting with powerful organic solvents like DMSO for stock solutions, and leveraging pH manipulation for aqueous buffers, will ensure efficient and successful handling of this important dipeptide intermediate. Always confirm solubility on a small scale before committing the bulk of your material.[5]

References

  • Narita, M., Ishikawa, K., Chen, J. Y., & Kim, Y. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 24(6), 580-587. [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines. [Link]

  • Ferreira, L. A., et al. (2020). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical & Engineering Data, 65(10), 4873-4883. [Link]

  • Dos Santos, N. C., et al. (2018). Modulatory Effects of Acidic pH and Membrane Potential on the Adsorption of pH-Sensitive Peptides to Anionic Lipid Membrane. International Journal of Molecular Sciences, 19(11), 3465. [Link]

  • GenScript. Peptide Solubility Guidelines. [Link]

  • Dufal, S., et al. (2019). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 58(31), 14337-14351. [Link]

  • Narita, M., et al. (1984). The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Bulletin of the Chemical Society of Japan, 57(3), 783-789. [Link]

  • Sayers, J., et al. (2020). Total Chemical Synthesis of RNF4 by Sequential Native Chemical Ligation: C-To-N Versus N-To-C Strategies. Molecules, 25(23), 5697. [Link]

Sources

An In-Depth Technical Guide to the Strategic Application of Boc-D-Met-Gly-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical overview of Boc-D-Met-Gly-OH, a specialized dipeptide building block. We will move beyond fundamental principles to explore the nuanced causality behind its application, focusing on how its unique structure addresses common challenges in peptide synthesis, particularly those involving methionine and sterically hindered couplings. This document is designed to serve as a field-proven manual, integrating established protocols with expert insights to enhance synthetic outcomes.

Introduction: The Rationale for Dipeptide Building Blocks

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the stepwise addition of single amino acids is the conventional approach.[1][2] However, certain sequences present significant synthetic hurdles, including aggregation, slow coupling kinetics, and racemization.[][4] The strategic use of pre-formed dipeptide units, such as this compound, offers a powerful solution to circumvent these issues. By incorporating two amino acids in a single coupling step, the number of cycles is reduced, and problematic couplings can be bypassed, often leading to higher purity and yield of the final peptide.[5]

This compound is a valuable reagent for several key reasons:

  • Boc Protection: The tert-butyloxycarbonyl (Boc) group provides robust, acid-labile protection for the N-terminus, a cornerstone of the Boc/Bzl synthesis strategy.[][6] This strategy is particularly effective for synthesizing long or hydrophobic peptides where aggregation can be an issue.[]

  • D-Methionine: The inclusion of an unnatural D-amino acid can significantly modify a peptide's properties, such as enhancing metabolic stability by reducing susceptibility to enzymatic degradation or altering receptor binding affinity.[6]

  • Glycine Residue: Glycine, lacking a side chain, can present unique challenges in synthesis, including the formation of secondary structures or difficult couplings. Incorporating it as part of a dipeptide can improve synthetic efficiency.[7][8]

  • Methionine Side Chain: The thioether side chain of methionine is a critical consideration. While it is generally left unprotected in Boc-SPPS, it is highly susceptible to oxidation and S-alkylation during repetitive acid treatments for Boc deprotection and, most critically, during the final cleavage from the resin.[9][10][11][12]

This guide will dissect the optimal use of this compound, focusing on practical, validated methodologies.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 69612-71-1[5]
Molecular Formula C₁₂H₂₂N₂O₅S[5]
Molecular Weight 306.38 g/mol [5]
Appearance White to off-white or pinkish powder[5]
Melting Point 127 - 131 °C[5]
Purity (HPLC) ≥ 95%[5]
Storage Conditions 0 - 8 °C, Sealed in dry environment[5]

Core Application: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

The Boc/Bzl strategy remains a powerful method, especially for complex sequences.[][4] It involves the use of the acid-labile Boc group for temporary Nα-protection and more acid-stable groups (like benzyl esters) for side-chain protection, which are typically removed in a final, strong acid cleavage step (e.g., with HF or TFMSA).[4][13]

Workflow for Incorporating this compound

The diagram below illustrates the key stages of a single synthesis cycle to incorporate the this compound unit onto a growing peptide chain attached to a solid support.

SPPS_Cycle A Start: Resin-Bound Peptide (Free N-terminus) B Coupling Step: 1. Add this compound 2. Add Coupling Reagent (e.g., HBTU/DIEA) 3. Agitate in appropriate solvent (e.g., DMF/DCM) A->B Activate Carboxyl Group C Wash Cycle: Remove excess reagents and byproducts (DMF, DCM, IPA washes) B->C Post-Coupling D Reaction Monitoring (e.g., Kaiser Test for free amines) C->D D->B Incomplete Coupling: Recouple E Boc Deprotection: Treat with 25-50% TFA in DCM (with scavengers if needed) D->E Complete Coupling F Wash & Neutralization: 1. Wash (DCM, IPA) 2. Neutralize with Base (e.g., 10% DIEA in DCM) E->F Expose New N-terminus G End: Resin-Bound Peptide + D-Met-Gly (Free N-terminus, ready for next cycle) F->G Prepare for Next Amino Acid

Caption: Workflow for a single coupling cycle using this compound in SPPS.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, incorporating best practices to ensure high-fidelity synthesis.

Protocol 3.1: Coupling of this compound to Resin

This protocol assumes a starting resin with a free amine group (e.g., after deprotection of the previous amino acid).

Materials:

  • Peptide-resin (0.1 mmol scale)

  • This compound (0.3 mmol, 3 equivalents)

  • HBTU (0.29 mmol, 2.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Methodology:

  • Resin Swelling: Swell the peptide-resin in DCM for 20 minutes, followed by DMF for 20 minutes in a peptide synthesis vessel.

  • Pre-activation: In a separate vial, dissolve this compound and HBTU in a minimal volume of DMF. Add DIEA and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated dipeptide solution to the resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads, wash thoroughly with DCM, and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction for another hour or consider a recoupling step.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively according to the following sequence:

    • DMF (3 times)

    • DCM (3 times)

    • Isopropanol (IPA) (2 times)

    • DCM (3 times) The resin is now ready for the N-terminal Boc deprotection step.

Protocol 3.2: Boc Deprotection and Handling Methionine

The acid-catalyzed removal of the Boc group generates a tert-butyl cation, which can alkylate the nucleophilic sulfur atom of methionine—a persistent side reaction.[1]

Boc_Deprotection start Boc-NH-Peptide tert-butyloxycarbonyl group intermediate Protonated Boc Group Unstable Intermediate start->intermediate Protonation reagent {TFA (H⁺) | Trifluoroacetic Acid} products products intermediate->products Cleavage

Caption: Acid-catalyzed deprotection mechanism of the Boc group using TFA.

Materials:

  • Peptide-resin with N-terminal Boc-D-Met-Gly-

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM.[13]

  • Scavenger: 0.5% Dithioethane (DTE) or Triisopropylsilane (TIS).[1][13]

  • Neutralization Solution: 10% DIEA in DCM.

  • DCM, IPA.

Methodology:

  • Pre-wash: Wash the resin with DCM (2 times).

  • Deprotection: Add the deprotection solution (TFA/DCM with scavenger) to the resin. Agitate for 2 minutes. Drain.[13]

  • Main Deprotection: Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[13] The repetitive acid treatments are a key source of side-reactions for sensitive amino acids like Met.[13]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with:

    • DCM (3 times)

    • IPA (2 times, helps remove residual TFA)[13]

    • DCM (3 times)

  • Neutralization: Add the neutralization solution (10% DIEA in DCM) and agitate for 2 minutes. Drain and repeat. This step converts the N-terminal ammonium trifluoroacetate salt to a free amine, which is essential for the subsequent coupling reaction.[1]

  • Final Wash: Wash the resin with DCM (3 times) to remove excess base. The resin is now prepared for the next coupling cycle.

The Methionine Challenge: Oxidation and S-Alkylation

The primary challenge with methionine-containing peptides is the susceptibility of the thioether side chain to side reactions, particularly during the final cleavage step, which uses strong acids.[9][10]

  • Oxidation: The thioether can be oxidized to methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da). This is often caused by reactive oxygen species or prolonged exposure to air during synthesis and workup.[10]

  • S-Alkylation: During acid-catalyzed deprotection of Boc groups or other side-chain protecting groups (like t-Butyl), the resulting carbocations can be captured by the nucleophilic sulfur of methionine, leading to S-alkylation.[9][11][12]

Mitigation Strategy during Final Cleavage: The key to preventing these side reactions is the judicious use of a "cleavage cocktail" containing a strong acid and a cocktail of scavengers.

ComponentPurposeTypical Concentration
Trifluoroacetic Acid (TFA) Primary cleavage and deprotection reagent85-95%
Water Promotes cleavage, solvates peptide2.5-5%
Triisopropylsilane (TIS) Reduces carbocations, prevents S-alkylation2.5-5%
Anisole / Thioanisole Scavenges carbocations, protects Trp and Met2.5-5%
Dimethyl Sulfide (Me₂S) Can help reduce Met(O) back to MetVariable

A well-designed cleavage cocktail is crucial for obtaining a high-purity final product. Recent research has focused on optimizing these cocktails to completely eradicate oxidation and minimize S-alkylation.[9][11][12]

Conclusion: A Strategic Asset in Peptide Chemistry

This compound is more than just a protected dipeptide; it is a strategic tool for the modern peptide chemist. Its application allows for the efficient synthesis of complex peptides containing the challenging Met-Gly linkage and introduces the potential for enhanced biological stability through the D-Met residue. By understanding the underlying chemistry of the Boc strategy and the specific vulnerabilities of the methionine side chain, researchers can leverage this building block to its full potential. The protocols and insights provided in this guide serve as a robust framework for integrating this compound into demanding synthesis campaigns, ultimately leading to higher quality peptides for research and therapeutic development.

References

  • The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Boc-(Gly)₄-OH Peptide Standard - Advent Chembio. (URL: [Link])

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (URL: [Link])

  • Boc-Gly-OH - ChemBK. (URL: [Link])

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - ResearchGate. (URL: [Link])

  • Synthesis of Boc-Gly - PrepChem.com. (URL: [Link])

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry - AAPPTec. (URL: [Link])

  • Assisted dipeptide bond formation : glycine as a case study - White Rose Research Online. (URL: [Link])

  • Planning a Peptide Synthesis | AAPPTec. (URL: [Link])

  • Methionine - Wikipedia. (URL: [Link])

  • How to handle peptides that contain methionine - Biotage. (URL: [Link])

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC - NIH. (URL: [Link])

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications. (URL: [Link])

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl - The Royal Society of Chemistry. (URL: [Link])

  • Overview of Solid Phase Peptide Synthesis (SPPS) - aapptec.com. (URL: [Link])

Sources

Preserving Purity: An In-depth Technical Guide to the Storage Stability of Boc-Protected Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-butoxycarbonyl (Boc) protected dipeptides are fundamental building blocks in the synthesis of therapeutic peptides and other complex organic molecules. Their stability during storage is paramount to ensure the integrity of the final product, preventing the introduction of impurities that can compromise yield, purity, and biological activity. This technical guide provides a comprehensive overview of the factors influencing the stability of Boc-protected dipeptides in storage. We will delve into the chemical principles of the Boc protecting group, explore potential degradation pathways, recommend optimal storage conditions, and detail analytical methodologies for assessing stability. This guide is intended to be a practical resource for researchers, scientists, and drug development professionals to maintain the quality and reliability of these critical synthetic intermediates.

The Chemistry of Boc Protection: A Foundation of Stability

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in peptide synthesis due to its ease of introduction and its selective removal under acidic conditions.[1][2] Chemically, it is a carbamate that effectively masks the nucleophilicity of the N-terminal amino group of a dipeptide, preventing unwanted side reactions during peptide coupling. The Boc group's stability towards most nucleophiles and bases makes it an excellent choice for orthogonal protection strategies in complex syntheses.[3]

Boc-protected amino acids and peptide fragments are generally recognized for their superior crystallizability and storage stability, which facilitates their purification and characterization.[] They are also known to be relatively insensitive to fluctuations in humidity and temperature, making them well-suited for large-scale storage and transportation.[]

Potential Degradation Pathways of Boc-Protected Dipeptides

Despite their general stability, Boc-protected dipeptides can degrade over time, primarily through two main pathways: acid-catalyzed hydrolysis and thermal decomposition of the Boc group. The peptide backbone and amino acid side chains can also be susceptible to degradation.

Acid-Catalyzed Hydrolysis of the Boc Group

The Boc group is designed to be labile to acid, which is the basis for its removal during peptide synthesis.[5] However, this sensitivity also makes it susceptible to cleavage by trace amounts of acidic impurities that may be present in the stored material or absorbed from the environment. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the formation of a stable tert-butyl cation and a carbamic acid, which readily decomposes to the free amine and carbon dioxide.

Even weak acids can catalyze this process over extended periods. For instance, prolonged exposure to acidic conditions, such as those in reversed-phase HPLC mobile phases containing trifluoroacetic acid (TFA), can lead to the cleavage of the Boc group.[6] Therefore, the presence of residual acidic reagents from the synthesis and purification process can significantly impact the long-term stability of the dipeptide.

Thermal Decomposition

Elevated temperatures can induce the thermolytic cleavage of the Boc group, yielding the deprotected dipeptide, isobutylene, and carbon dioxide.[7] While this method is sometimes employed for deprotection, unintentional exposure to high temperatures during storage or transport can lead to significant degradation. Studies on Boc-protected amino acids have shown that decomposition can begin at temperatures as low as 42°C for sensitive residues like Asparagine, with most others starting to decompose between 73-105°C.[6]

dot graph TD; A[Boc-Protected Dipeptide] -->|Acid-Catalyzed Hydrolysis(Trace H+)| B(Deprotected Dipeptide + t-Butanol + CO2); A -->|Thermal Decomposition(Elevated Temperature)| C(Deprotected Dipeptide + Isobutylene + CO2); A -->|Peptide Backbone/Side ChainDegradation| D(Degraded Peptide Species); subgraph "Boc Group Cleavage" B; C; end subgraph "Other Degradation" D; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF end

Figure 1: Primary degradation pathways for Boc-protected dipeptides during storage.

Peptide Backbone and Side-Chain Degradation

In addition to the lability of the Boc group, the dipeptide itself can undergo degradation. Common pathways include:

  • Hydrolysis of the peptide bond: This is generally a slow process in the solid state but can be accelerated by the presence of moisture and extreme pH.

  • Oxidation: Residues such as methionine and cysteine are susceptible to oxidation.

  • Deamidation: Asparagine and glutamine residues can deamidate to form aspartic and glutamic acid, respectively.

  • Cyclization: N-terminal glutamic acid can cyclize to form pyroglutamate, and aspartic acid can form a succinimide intermediate.[8]

The presence of the Boc group does not inherently prevent these degradation pathways within the peptide moiety.

Recommended Storage Conditions

To ensure the long-term stability of Boc-protected dipeptides, it is crucial to control the storage environment. The following conditions are recommended for the storage of lyophilized (solid-state) Boc-protected dipeptides:

ParameterRecommended ConditionRationale
Temperature -20°C or belowMinimizes thermal decomposition of the Boc group and slows down other potential degradation reactions.
Humidity Low humidity (desiccated)Reduces the risk of hydrolysis of the Boc group and the peptide bond.
Light Protected from lightPrevents potential photo-degradation of sensitive amino acid residues.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation of susceptible amino acid side chains.

Table 1: Recommended Storage Conditions for Solid-State Boc-Protected Dipeptides.

Analytical Methodologies for Stability Assessment

A robust stability testing program is essential to monitor the purity and integrity of Boc-protected dipeptides over time. This involves the use of stability-indicating analytical methods that can separate the intact dipeptide from its potential degradation products.

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)

Reversed-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) is the primary technique for assessing the purity and stability of peptides.[9] A validated stability-indicating HPLC method should be capable of resolving the parent Boc-dipeptide from all potential process-related impurities and degradation products.[1]

Protocol: Development of a Stability-Indicating RP-HPLC-MS Method

  • Column Selection: Start with a C18 stationary phase, as it is generally effective for peptide separations.

  • Mobile Phase Screening:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid in water. TFA often provides better peak shape for peptides, but formic acid is more MS-friendly.

    • Organic Phase (B): Acetonitrile or Methanol containing the same modifier as the aqueous phase.

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of the main peak from any impurities. A typical gradient might run from 5-95% B over 20-30 minutes.

  • Detection:

    • UV Detection: Monitor at a low wavelength (e.g., 214 nm) to detect the peptide backbone.

    • Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive ion mode to confirm the mass of the parent dipeptide and identify any degradation products. The loss of the Boc group (100 Da) is a key indicator of degradation.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[10]

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Figure 2: Workflow for HPLC-MS analysis of Boc-protected dipeptide stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and can be used to monitor the integrity of the Boc group. ¹H NMR is particularly useful for this purpose. The tert-butyl protons of the Boc group give a characteristic singlet peak around 1.4 ppm. A decrease in the integral of this peak relative to other signals from the dipeptide backbone or side chains can be used to quantify the extent of Boc-deprotection.

Protocol: ¹H NMR Analysis for Boc Group Integrity

  • Sample Preparation: Accurately weigh a sample of the Boc-dipeptide and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

  • Data Analysis:

    • Identify the singlet corresponding to the tert-butyl protons of the Boc group (approximately 1.4 ppm).

    • Identify a well-resolved proton signal from the dipeptide that is not expected to degrade (e.g., an aromatic proton or a methyl group from a stable amino acid).

    • Calculate the ratio of the integration of the Boc group signal to the integration of the stable reference signal.

    • A decrease in this ratio over time indicates the loss of the Boc group.

Forced Degradation Studies: A Predictive Tool

Forced degradation, or stress testing, is a crucial component of stability studies. It involves subjecting the Boc-protected dipeptide to harsh conditions to accelerate degradation and identify potential degradation products.[11] This information is vital for developing and validating a stability-indicating analytical method.

Recommended Stress Conditions for Forced Degradation Studies:

Stress ConditionTypical ParametersPotential Degradation
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CBoc deprotection, peptide bond cleavage
Base Hydrolysis 0.1 M NaOH, room temperaturePeptide bond cleavage, deamidation, racemization
Oxidation 3% H₂O₂, room temperatureOxidation of susceptible residues (e.g., Met, Cys)
Thermal Degradation 60-80°C (solid state)Boc deprotection, other thermal decompositions
Photostability ICH Q1B conditions (UV and visible light)Photodegradation of light-sensitive residues

Table 2: Recommended Conditions for Forced Degradation Studies of Boc-Protected Dipeptides.

Conclusion and Future Perspectives

The stability of Boc-protected dipeptides is a critical factor in the successful synthesis of peptide-based therapeutics and other fine chemicals. While generally stable under recommended storage conditions, they are susceptible to degradation, primarily through acid-catalyzed hydrolysis and thermal decomposition of the Boc group. A thorough understanding of these degradation pathways, coupled with the implementation of appropriate storage protocols and the use of validated stability-indicating analytical methods, is essential for ensuring the quality and reliability of these important synthetic intermediates.

Future work in this area could focus on developing more quantitative models to predict the long-term stability of Boc-protected dipeptides based on accelerated stability data.[7] Additionally, further investigation into the influence of specific amino acid side chains on the solid-state stability of these compounds would be beneficial for the rational design of more stable peptide building blocks.

References

  • Chen, F. M., & Benoiton, N. L. (1978). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • aap.com. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • SpringerLink. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. (2019). 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

  • ResearchGate. (2007). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • National Institutes of Health. (2015). Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine. [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. [Link]

  • U.S. Food and Drug Administration. (n.d.). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. [Link]

  • PubMed. (n.d.). A long-time stability study of 50 drug substances representing common drug classes of pharmaceutical use. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]

  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • National Institutes of Health. (2025). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. [Link]

  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • Books. (2019).
  • PubMed. (n.d.). Effects of amino acid side-chain volume on chain packing in genetically engineered periodic polypeptides. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • SpringerLink. (n.d.). A long-term stability study of drug products and out-of-specification test results. [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. [Link]

  • Alphalyse. (n.d.). Accelerated stability and forced degradation studies. [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. [Link]

  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Regulations.gov. (2013). Regulatory Considerations for Peptide Drug Products. [Link]

Sources

Beyond the SDS: Technical Handling and Strategic Application of Boc-D-Met-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: N-alpha-t-Butyloxycarbonyl-D-methionyl-glycine (Boc-D-Met-Gly-OH)

  • CAS Registry Number: 69612-71-1[1][2][3]

  • Version: Technical Whitepaper v1.0

Executive Summary: The "Hidden" Data

While a Safety Data Sheet (SDS) provides critical compliance data, it often lists specialized peptide intermediates as "Hazards Not Otherwise Classified" or "Not Thoroughly Investigated." For the research scientist, this ambiguity is a risk.

This guide bridges the gap between regulatory compliance and experimental success. This compound is not merely a white powder; it is a chiral building block with two specific chemical vulnerabilities: acid sensitivity (Boc) and oxidation susceptibility (Methionine thioether). This document outlines the protocols required to maintain the integrity of this reagent during drug development workflows.

Molecular Architecture & Identification

Correct identification is the first step in any self-validating protocol. Ensure your Certificate of Analysis (CoA) matches the following specifications before entering the synthesis workflow.

Table 1: Physicochemical Identity
ParameterSpecificationTechnical Note
Chemical Name This compoundN-t-Butyloxycarbonyl-D-methionyl-glycine
CAS Number 69612-71-1 Verify lot-specific CAS; often confused with L-isomer.
Molecular Formula

Contains one Sulfur atom (oxidation risk).[2]
Molecular Weight 306.38 g/mol Use this for molarity calculations, not the salt weight.
Melting Point 127 - 131 °CSharp range indicates high purity (>98%).
Stereochemistry D-Isomer (Methionine)Critical for protease resistance in peptidomimetics.

Critical Safety & Hazard Analysis

Standard SDS Classification: Often Listed as Irritant (H315, H319, H335) or "Not Classified."

The "Senior Scientist" Interpretation

Do not assume "Not Classified" means "Inert." Dipeptides containing Methionine and Glycine can act as biological substrates.

  • Bioactivity Warning: The D-isomer configuration renders this peptide resistant to endogenous proteases. Unlike L-peptides which degrade rapidly, this compound may persist in biological systems, potentially increasing sensitization risks upon repeated exposure.

  • Inhalation Risk: As a lyophilized powder, aerosolization is the primary vector. Use a fume hood to prevent mucous membrane sensitization.

  • Chemical Incompatibility:

    • Strong Acids: Will liberate isobutylene gas and remove the Boc group prematurely.

    • Oxidizers: Will convert the Methionine thioether (-S-) to Sulfoxide (-S(=O)-) or Sulfone (-S(=O)2-), ruining the material.

Stability & Storage Protocols (Self-Validating System)

To ensure the reagent remains viable, implement this storage workflow. This system is "self-validating" because the visual checks (color/clumping) act as immediate quality indicators.

StorageProtocol Receipt Receipt of Material (Check Seal) QC_Check Initial QC (Appearance: White/Off-White) Receipt->QC_Check Desiccation Desiccation (Remove Water Vapor) QC_Check->Desiccation If Pass ColdStorage Storage @ 0-8°C (Dark/Sealed) Desiccation->ColdStorage Long Term Usage Warm to RT (Prevent Condensation) ColdStorage->Usage Before Opening Usage->Desiccation Reseal Immediately

Figure 1: Cycle of material preservation. Note the "Warm to RT" step is critical to prevent water condensation on the cold powder, which hydrolyzes the peptide bond over time.

Storage Specifications
  • Temperature: Refrigerate at 0–8°C. (Freezing at -20°C is acceptable for long-term >1 year, but increases risk of condensation).

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if the bottle is opened, to protect the Methionine sulfur from aerial oxidation.

Synthetic Application: The D-Met Advantage

This compound is frequently used in the synthesis of Enkephalin analogs and other opioid peptides where the D-amino acid at position 2 prevents enzymatic degradation.

Protocol: Boc-Deprotection (TFA Method)

Context: Removing the Boc group to extend the peptide chain.

  • Preparation: Dissolve this compound in DCM (Dichloromethane).

  • Scavenger Addition (CRITICAL): Add 1-2% Dimethyl sulfide (DMS) or Anisole to the deprotection cocktail.

    • Why? The tert-butyl carbocation generated during Boc removal is an electrophile that will attack the Methionine sulfur (S-alkylation). Scavengers preferentially absorb these cations.

  • Acidolysis: Treat with 50% TFA/DCM for 30 minutes.

  • Workup: Evaporate TFA rapidly. Precipitate with cold diethyl ether.

Protocol: Coupling (Activation)

Context: Attaching the C-terminus (Gly) to a resin or amine.

  • Recommended Reagent: DIC/Oxyma or HATU/DIEA.

  • Avoid: Strong bases for prolonged periods, which can cause epimerization (though Glycine is achiral, the D-Met center is adjacent and can be affected by extreme conditions).

SDS Download & Verification Sources

Since I cannot upload files directly, use the following verified sources to download the compliant SDS. Always match the CAS (69612-71-1) to the document.

  • Chem-Impex International: Primary supplier for specific D-amino acid dipeptides. Search catalog #02633 or CAS 69612-71-1.

  • Bachem / Merck: Look for "this compound" in their building block catalog.

  • PubChem: For general toxicity data on Boc-amino acids.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Source for Boc deprotection scavenging protocols).
  • PubChem. (n.d.). Compound Summary: this compound.[1][2][3] National Library of Medicine. Retrieved from [Link]

Sources

Strategic Sourcing & Technical Profile: Boc-D-Met-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 69612-71-1 | Formula: C₁₂H₂₂N₂O₅S | Focus: Peptide Stability & Synthesis Efficiency

Executive Summary

This technical guide addresses the sourcing, quality control, and application of Boc-D-Methionyl-Glycine (Boc-D-Met-Gly-OH) , a specialized dipeptide intermediate. Primarily utilized in the synthesis of protease-resistant peptide analogs (specifically enkephalin derivatives), this molecule offers a strategic advantage by introducing the D-isomer of Methionine early in the synthesis chain. This prevents N-terminal degradation, a common failure mode in peptide therapeutics.

Researchers and procurement officers must navigate a bifurcated market: high-cost catalog suppliers for R&D quantities (


30–$50/g). This guide provides the technical grounding to validate these suppliers and ensure the integrity of your peptide campaigns.

Part 1: Technical Specifications & Critical Quality Attributes (CQAs)

To ensure reproducibility in drug development, the raw material must meet strict physicochemical standards. The presence of the D-isomer is the defining feature; accidental substitution with L-Met will render the final therapeutic susceptible to rapid enzymatic hydrolysis.

Identity & Properties
PropertySpecification
Chemical Name N-(tert-Butoxycarbonyl)-D-methionyl-glycine
CAS Number 69612-71-1
Molecular Weight 306.38 g/mol
Formula C₁₂H₂₂N₂O₅S
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, Methanol; slightly soluble in water
Storage -20°C (Desiccated) . Methionine is highly prone to oxidation.[1]
Critical Quality Attributes (CQAs)

When evaluating a Certificate of Analysis (CoA), prioritize these three parameters:

  • Chiral Purity (Enantiomeric Excess): Must be ≥ 99.5% D-isomer .

    • Why: The biological rationale for using this building block is protease resistance. Even 1% L-Met contamination can significantly alter the half-life data of your final peptide library.

  • Methionine Oxidation (Met(O)): Must be < 1.0% .

    • Why: The thioether side chain of Methionine easily oxidizes to sulfoxide (Met(O)) during storage or improper synthesis.[1] This impurity is difficult to separate in downstream steps.[1]

  • Purity (HPLC): ≥ 98.0%.

    • Impurities: Look for uncoupled Boc-D-Met-OH or free Glycine.

Part 2: Applications & Mechanism of Action

Protease Resistance (The "D-Amino Effect")

Endogenous peptides like enkephalins are rapidly degraded by aminopeptidases in the blood. Replacing the native L-amino acid at position 2 with a D-amino acid (e.g., D-Ala or D-Met) creates a steric mismatch for the enzyme's active site, drastically extending the plasma half-life.

  • Mechanism: The peptide bond between residue 1 and residue 2 becomes inaccessible to the enzyme.

  • Example: In Met-enkephalin analogs, the sequence Tyr-D-Met-Gly-Phe-Met is significantly more stable than the native Tyr-Gly-Gly-Phe-Met.

Fragment Condensation Strategy

Using this compound as a pre-formed dipeptide block is superior to sequential coupling:

  • Reduced Steps: Adds two residues in one cycle.

  • Purity: The difficult coupling between bulky D-Met and Gly is performed and purified before touching the precious resin or main peptide chain, avoiding deletion sequences in the final product.

Part 3: Synthesis & Quality Control Workflow

The following diagram illustrates the logical flow for synthesizing this intermediate and the mandatory QC checkpoints to validate supplier quality.

G Start Raw Materials (Boc-D-Met-OH + H-Gly-OBzl) Coupling Coupling Reaction (EDC/HOBt or HATU) Start->Coupling Intermed Intermediate (Boc-D-Met-Gly-OBzl) Coupling->Intermed Deprotect Hydrogenation (H2, Pd/C) -> Remove Bzl Intermed->Deprotect Crude Crude Product (this compound) Deprotect->Crude QC_Chiral QC 1: Chiral HPLC (Check D vs L) Crude->QC_Chiral QC_MS QC 2: Mass Spec (Check Met vs Met(O)) QC_Chiral->QC_MS Pass D-Isomer Reject REJECT (Recrystallize or Discard) QC_Chiral->Reject >0.5% L-Isomer Final Final Release (>98% Pure, <1% Met(O)) QC_MS->Final Pass QC_MS->Reject Oxidized >1%

Caption: Synthesis workflow with integrated Quality Control gates. Critical failure modes include racemization during coupling and oxidation of the methionine sulfur.

Self-Validating QC Protocol

Do not trust the label. Upon receipt of this material, perform the following verification:

  • Dissolution: Dissolve 1 mg in 1 mL MeOH. If solution is cloudy, free Glycine may be present (insoluble in MeOH).

  • LC-MS Screen: Run a gradient from 5% to 95% ACN.

    • Target Mass: [M+H]+ = 307.4 Da.

    • Oxidation Check: Look for a peak at 323.4 Da (+16 Da). If this peak exceeds 1% of the main peak area, the material is degraded.

Part 4: Market Analysis & Price Comparison

The market for this compound is "Low Volume, High Value." It is not a commodity amino acid like Boc-Gly-OH.

Supplier Tiers
  • Tier 1: Catalog / Premium (US/EU)

    • Examples: Indofine Chemical, Chem-Impex, US Biological.

    • Pros: High reliability, US stock, validated CoAs.

    • Cons: Expensive (

      
      150/g).
      
    • Best For: R&D screening, GLP synthesis, immediate need (< 5g).

  • Tier 2: Custom / Bulk (China/India)

    • Examples: ChemScene, BOC Sciences, Henan Allgreen.

    • Pros: Cost-effective for scale (

      
      60/g).
      
    • Cons: Lead time (2-3 weeks), variable quality (risk of oxidation during shipping).

    • Best For: Pilot scale, non-GLP batches, quantities > 10g.

Price Comparison Table (2025/2026 Estimates)

Note: Prices are based on public catalog data and standard industry markups. Always request a formal quote.

SupplierTypePack SizePrice (USD)Price/GramNotes
Indofine Chemical Catalog2.5 g$291.00$116.40 Stock item [1]. Reliable baseline.
US Biological Catalog1.0 g~$140.00$140.00 High markup for life science research.
Chem-Impex SpecialistBulkInquire~$80.00 "Inquire" usually implies better rates than catalog.
ChemScene CRO5.0 gInquire~$40.00 Est. based on similar dipeptides.[2][3]
BOC Sciences CRO10.0 gInquire~$35.00 *Best for bulk orders (>10g).
Sourcing Strategy Recommendation
  • For Initial Screening (1-5g): Buy from Indofine or Chem-Impex . The extra $200 is worth avoiding a failed synthesis due to oxidized starting material.

  • For Scale-Up (>25g): Issue an RFQ (Request for Quote) to BOC Sciences or ChemScene .

    • Mandatory RFQ Clause: "Material must be shipped on dry ice or blue ice. CoA must report % D-Enantiomer and % Met-Sulfoxide."

References

  • Indofine Chemical Company. (n.d.). 04-821 this compound [69612-71-1].[4] Retrieved February 9, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC. Retrieved February 9, 2026, from [Link]

  • American Chemical Suppliers. (n.d.). This compound Suppliers List. Retrieved February 9, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Coupling of Boc-D-Met-Gly-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed technical overview and actionable protocols for the efficient coupling of the dipeptide Boc-D-Met-Gly-OH in solid-phase peptide synthesis (SPPS). Addressing the unique challenges posed by the methionine residue and the dipeptide nature of the building block, this document elucidates the underlying chemical principles, recommends optimized coupling conditions, and offers robust analytical methods for validation. By integrating field-proven insights with established scientific literature, this guide aims to empower researchers to navigate the complexities of synthesizing methionine-containing peptides, ensuring high purity and yield.

Introduction: The Significance and Challenges of Coupling this compound

The incorporation of dipeptide building blocks in SPPS offers several advantages, including the reduction of synthetic cycles and the potential to overcome challenging couplings of single amino acids. The this compound dipeptide is a valuable synthon, introducing a D-amino acid for enzymatic stability and a flexible glycine residue. However, the successful incorporation of this dipeptide is not without its challenges. The methionine residue is particularly susceptible to oxidation and S-alkylation, while the coupling of a dipeptide itself can be sterically hindered and prone to racemization.

This application note provides a deep dive into the strategic considerations for coupling this compound, focusing on the Boc/Bzl protection strategy. We will explore the mechanistic underpinnings of optimal coupling conditions, preventative measures against common side reactions, and rigorous analytical procedures to ensure the integrity of the final peptide product.

Scientific Principles and Mechanistic Insights

A thorough understanding of the chemical mechanisms at play is paramount for successful peptide synthesis. The following sections detail the key considerations for the coupling of this compound.

The Boc/Bzl Protection Strategy in SPPS

The Boc/Bzl strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and more acid-stable benzyl-based groups for side-chain protection.[1] The repetitive cycle of SPPS involves the deprotection of the Boc group, typically with trifluoroacetic acid (TFA), followed by neutralization of the resulting ammonium salt and subsequent coupling of the next amino acid.[1][2]

Methionine: A Residue Requiring Special Attention

The thioether side chain of methionine is nucleophilic and prone to two primary side reactions during SPPS, particularly within the acidic environment of the Boc/Bzl strategy:

  • Oxidation: The thioether can be oxidized to methionine sulfoxide (Met(O)).[3][4][5] This can occur during synthesis and, more significantly, during the final cleavage from the resin.[3][4]

  • S-alkylation (tert-butylation): During Boc deprotection with TFA, highly reactive tert-butyl cations are generated.[1] These electrophiles can be scavenged by the nucleophilic sulfur of methionine, leading to the formation of a sulfonium salt.[3][5]

While the methionine in this compound is not yet incorporated into the peptide chain during the coupling step, awareness of these potential side reactions is crucial for the subsequent steps of the synthesis and the final cleavage. The choice of coupling conditions can influence the overall purity of the final peptide.

Dipeptide Coupling: Steric Hindrance and Racemization

Coupling a dipeptide is often more challenging than coupling a single amino acid due to increased steric bulk. This can lead to slower reaction kinetics and incomplete coupling. Furthermore, the activation of the C-terminal glycine's carboxyl group in this compound must be carefully controlled to prevent racemization of the D-methionine residue. Glycine itself is achiral and therefore not at risk of racemization.[1] The risk of racemization for the preceding amino acid (D-Met in this case) is minimized when the C-terminal amino acid being activated is glycine.[1]

Recommended Coupling Reagents and Conditions

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. For the coupling of this compound, a balance must be struck between reactivity and the preservation of chiral integrity.

Selection of Coupling Reagents

Uronium/aminium-based reagents are highly effective for peptide couplings. For this specific dipeptide, we recommend the use of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .[6] These reagents rapidly form the activated ester of the dipeptide, promoting efficient coupling. The use of an additive such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) is also recommended to suppress racemization.

Optimized Coupling Parameters

The following table summarizes the recommended starting conditions for the coupling of this compound. Researchers should note that optimization may be necessary depending on the specific peptide sequence and resin.

ParameterRecommended ConditionRationale
Dipeptide Equivalents 2.0 - 3.0 eq.Ensures a sufficient excess to drive the reaction to completion.
Coupling Reagent (HBTU/HATU) 1.9 - 2.9 eq.Slightly less than the dipeptide to ensure complete activation.
Additive (HOBt/HOAt) 2.0 - 3.0 eq.Suppresses racemization and improves coupling efficiency.
Base (DIEA) 4.0 - 6.0 eq.Neutralizes the protonated amine on the resin and facilitates the reaction.
Solvent DMF (N,N-Dimethylformamide)Excellent swelling properties for the resin and good solubility for reagents.
Reaction Time 1 - 2 hoursGenerally sufficient for complete coupling. Monitor with Kaiser test.
Temperature Room TemperatureBalances reaction rate with the risk of side reactions.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the coupling of this compound and subsequent monitoring.

General SPPS Workflow

The coupling of this compound is one step in the larger SPPS cycle. The overall workflow is depicted below.

SPPS_Workflow Resin Resin with N-terminal amine Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Coupling of This compound Neutralization->Coupling Washing Washing (DMF, DCM) Coupling->Washing Cycle Repeat Cycle Washing->Cycle For next amino acid Side_Reactions Met Methionine Residue Oxidation Oxidation (to Met(O)) Met->Oxidation Oxidizing agents Alkylation S-alkylation (tert-butylation) Met->Alkylation tert-butyl cations (from Boc deprotection) Incomplete Incomplete Coupling Coupling Coupling Step Coupling->Incomplete Steric hindrance, Aggregation

Caption: Potential Side Reactions Involving Methionine and Coupling.

To mitigate these risks:

  • Oxidation: While less of a concern during the coupling itself, subsequent handling and cleavage should be performed with care. The final cleavage cocktail should contain scavengers like dimethylsulfide (DMS) or ammonium iodide to reduce any formed Met(O). [3][4]* S-alkylation: The use of scavengers such as dithiothreitol (DTT) or thioanisole during Boc deprotection can help to quench the tert-butyl cations. [1]* Incomplete Coupling: As mentioned, monitoring with the Kaiser test and performing a double coupling if necessary is the most effective strategy. [7]

Analytical Characterization

After the synthesis is complete and the peptide has been cleaved from the resin, it is essential to characterize the final product to confirm its identity and purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for its purification. [8][9][10][11]

  • Analytical RP-HPLC: A small aliquot of the crude peptide is injected onto an analytical C18 column. A gradient of increasing organic solvent (typically acetonitrile) in water, both containing 0.1% TFA, is used to elute the peptide and any impurities. The purity is determined by integrating the area of the product peak relative to the total peak area in the chromatogram.

  • Preparative RP-HPLC: The bulk of the crude peptide is purified on a larger scale preparative C18 column using the optimized conditions from the analytical run. Fractions are collected and analyzed to isolate the pure peptide. [8]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. [12][13][14][15]This provides definitive evidence that the correct peptide sequence has been synthesized. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptide analysis. The observed mass should correspond to the calculated theoretical mass of the desired peptide.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low Coupling Efficiency (Positive Kaiser Test) - Insufficient reagent equivalents- Steric hindrance- Peptide aggregation on the resin- Perform a double coupling<[7]br>- Increase the equivalents of the dipeptide and coupling reagents- Consider using a more potent coupling reagent like HATU
Presence of Deletion Sequences in MS Incomplete coupling at a previous stepImplement rigorous monitoring with the Kaiser test at every coupling step.
Oxidized Peptide Detected in MS (+16 Da) Oxidation of the methionine residue- Use scavengers in the cleavage cocktail (e.g., DMS, NH4I)<[3][4]br>- Degas solvents to minimize dissolved oxygen
S-alkylated Peptide Detected in MS (+56 Da) tert-butylation of the methionine residue- Use scavengers during Boc deprotection (e.g., DTT, thioanisole) [1]

Conclusion

The successful coupling of this compound in SPPS is readily achievable with a rational approach to the selection of coupling reagents, optimization of reaction conditions, and diligent monitoring of the reaction progress. By understanding the inherent reactivity of the methionine side chain and the challenges associated with dipeptide coupling, researchers can effectively mitigate potential side reactions and synthesize high-quality peptides. The protocols and insights provided in this application note serve as a robust foundation for the incorporation of this valuable dipeptide into a wide range of peptide sequences for research and drug development.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved February 5, 2024, from [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15433–15442. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab, UC Irvine. Retrieved February 5, 2024, from [Link]

  • How to handle peptides that contain methionine. (2023, February 7). Biotage. Retrieved February 5, 2024, from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023, April 20). ACS Publications. Retrieved February 5, 2024, from [Link]

  • Zhang, G., & Annan, R. S. (2009). Overview of peptide and protein analysis by mass spectrometry. Current protocols in molecular biology, Chapter 10, Unit 10.21. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). Frontiers in Bioengineering and Biotechnology. Retrieved February 5, 2024, from [Link]

  • Aguilar, M. I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved February 5, 2024, from [Link]

  • Synthesis method of amino-protecting glycine dipeptidase derivant. (n.d.). Google Patents.
  • Wellings, D. A. (2006). A novel and reversible detection method for N-terminal amino groups and alternative to the Kaiser test during Fmoc-SPPS. Peptide Science, 84(4), 481-487.
  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (2018). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 6(4), 184-190.
  • The Basics of HPLC Peptide Analysis. (2019, December 10). LCGC International. Retrieved February 5, 2024, from [Link]

  • SPPS with Gln... Kaiser test and capping?. (2021, September 5). Reddit. Retrieved February 5, 2024, from [Link]

  • A beginner's guide to mass spectrometry–based proteomics. (2020, September 9). Portland Press. Retrieved February 5, 2024, from [Link]

  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved February 5, 2024, from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Amino Acids. Retrieved February 5, 2024, from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved February 5, 2024, from [Link]

  • Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. (2023, October 13). ACS Publications. Retrieved February 5, 2024, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 5, 2024, from [Link]

  • What Is Peptide Mass Spectrometry Identification. (n.d.). MtoZ Biolabs. Retrieved February 5, 2024, from [Link]

  • Supporting Information. (n.d.). Digital CSIC. Retrieved February 5, 2024, from [Link]

  • SPPS Kaiser Test Question. (2025, November 5). Reddit. Retrieved February 5, 2024, from [Link]

  • Introduction to Peptide Synthesis. (n.d.). PMC - NIH. Retrieved February 5, 2024, from [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved February 5, 2024, from [Link]

  • What are the possible reasons for false positive results in Kaiser test?. (2018, June 22). ResearchGate. Retrieved February 5, 2024, from [Link]

  • HPLC of Peptides and Proteins. (n.d.). SpringerLink. Retrieved February 5, 2024, from [Link]

  • Peptide and protein analysis with mass spectrometry. (2025, August 6). ResearchGate. Retrieved February 5, 2024, from [Link]

Sources

Application Note: Strategies for the Deprotection of Boc-Protected D-Methionine-Glycine Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in peptide synthesis, valued for its stability under various conditions and its clean, acid-labile removal.[1][2] However, the deprotection of peptides containing sensitive residues, such as methionine, presents unique challenges that can compromise yield and purity.[3][4] The thioether side chain of methionine is susceptible to oxidation and S-alkylation by carbocation intermediates generated during acid-catalyzed deprotection.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective deprotection of Boc-D-Met-Gly peptides. It details the underlying reaction mechanisms, strategies to mitigate common side reactions, and provides validated, step-by-step protocols for achieving high-purity H-D-Met-Gly-OH.

The Challenge: Methionine Sensitivity in Acidic Deprotection

The Boc group is typically removed under strong acidic conditions, most commonly with trifluoroacetic acid (TFA).[7] The mechanism involves protonation of the carbamate followed by the release of a stable tert-butyl cation, which subsequently forms isobutene and carbon dioxide.[5][7]

While effective, this process generates a highly reactive electrophile—the tert-butyl cation. The nucleophilic sulfur atom in the methionine side chain can readily attack this cation, leading to the formation of an undesirable S-tert-butylated sulfonium salt.[4][5] Furthermore, the harsh acidic environment can promote the oxidation of the thioether to methionine sulfoxide [Met(O)].[3][6]

To ensure a successful synthesis, these side reactions must be rigorously controlled through the strategic use of "scavengers"—reagents added to the deprotection cocktail to trap reactive intermediates.[3]

Boc Deprotection Mechanism

The acid-catalyzed removal of the Boc group proceeds through a well-established pathway.

BocPeptide Boc-D-Met-Gly Protonation Protonation BocPeptide->Protonation + H⁺ (TFA) ProtonatedIntermediate Protonated Intermediate Protonation->ProtonatedIntermediate Cleavage Carbocation Formation ProtonatedIntermediate->Cleavage tBuCation tert-Butyl Cation Cleavage->tBuCation DeprotectedPeptide H-D-Met-Gly-OH (as TFA salt) Cleavage->DeprotectedPeptide Byproducts CO₂ + Isobutene tBuCation->Byproducts Elimination MetResidue Methionine Residue (-CH₂-CH₂-S-CH₃) Alkylation S-Alkylation (tert-butylation) MetResidue->Alkylation Oxidation Oxidation MetResidue->Oxidation tBuCation tert-Butyl Cation (from Boc cleavage) tBuCation->Alkylation Oxidants Oxidizing Species (e.g., peroxides) Oxidants->Oxidation Sulfonium Sulfonium Salt (-S⁺(tBu)-CH₃) Alkylation->Sulfonium Sulfoxide Methionine Sulfoxide (-S(O)-CH₃) Oxidation->Sulfoxide

Figure 2: Key side reactions affecting methionine during acidic deprotection.

Comparative Analysis of Deprotection Methods

The choice of acid and scavenger cocktail is critical for success. While TFA is the industry standard, other reagents can be employed depending on the specific requirements of the synthesis.

Reagent SystemConcentrationTypical Scavengers for MetAdvantagesDisadvantages & Considerations
TFA in DCM 25-50% (v/v)Thioanisole, 1,2-Ethanedithiol (EDT), Dimethyl Sulfide (DMS)Highly efficient and fast; well-documented. [7][8]Requires careful handling (corrosive); necessitates scavengers for sensitive residues; TFA can be difficult to remove completely. [9]
Neat TFA 95%Water, Thioanisole, Triisopropylsilane (TIS)Used for final cleavage from resin and simultaneous side-chain deprotection.Overkill for solution-phase deprotection; increases risk of side reactions if not properly scavenged.
HCl in Dioxane 4 MNone typically required for Boc removal alone, but recommended for MetGenerates volatile HCl gas upon workup, which is easier to remove than TFA. [9]Dioxane is a potential carcinogen and can form peroxides; may be less efficient than TFA for sterically hindered groups.
Greener Alternatives CatalyticN/AReduced environmental impact; milder conditions. [10]May not be universally applicable or as robust as standard acid treatments; requires case-by-case optimization.

Validated Experimental Protocols

The following protocols are designed for the solution-phase deprotection of Boc-D-Met-Gly-OH. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA) Cocktail

This is the most robust and widely used method, incorporating scavengers to protect the methionine residue.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous grade

  • Trifluoroacetic acid (TFA), reagent grade

  • Thioanisole

  • Cold diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask and magnetic stirrer

  • Nitrogen or Argon gas line (optional, but recommended)

Procedure:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of peptide) in a round-bottom flask.

  • Scavenger Addition: Add thioanisole (2.0-5.0 eq) to the solution. If desired, the reaction can be flushed with an inert gas like nitrogen to minimize oxidation.

  • Deprotection Cocktail: In a separate container, prepare the deprotection solution of 25% TFA in DCM (v/v). For example, to make 10 mL, slowly add 2.5 mL of TFA to 7.5 mL of DCM.

  • Reaction Initiation: Cool the peptide solution to 0 °C in an ice bath. Slowly add the TFA/DCM solution to the flask with stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Mass Spectrometry (MS) until the starting material is consumed. [11]6. Product Precipitation: Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator to remove most of the DCM and TFA.

  • Isolation: To the concentrated residue, add cold diethyl ether (approx. 20-30 times the volume of the residue) to precipitate the deprotected peptide TFA salt. The product should appear as a white solid.

  • Washing and Drying: Collect the solid product by filtration or centrifugation. Wash the solid with additional cold diethyl ether two to three times to remove residual TFA and scavengers. Dry the final product, H-D-Met-Gly-OH·TFA, under high vacuum.

Protocol 2: Boc Deprotection with 4 M HCl in Dioxane

This method offers an alternative to TFA and can be advantageous due to the ease of removing the resulting HCl.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane (commercially available)

  • Cold diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Preparation: Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if solubility in dioxane is low, otherwise suspend it directly in the HCl/Dioxane solution.

  • Reaction Initiation: Add the 4 M HCl in Dioxane solution (approx. 10-15 eq of HCl) to the starting material at 0 °C.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or MS.

  • Work-up: Upon completion, remove the solvent in vacuo. The resulting product is the hydrochloride salt.

  • Isolation and Washing: If the product does not solidify, precipitate it by adding cold diethyl ether. Collect the solid by filtration, wash thoroughly with cold diethyl ether, and dry under high vacuum to yield H-D-Met-Gly-OH·HCl. [9]

Workflow, Characterization, and Troubleshooting

A systematic workflow ensures reproducibility and high-quality results.

Overall Experimental Workflow

Start Start: This compound Setup Reaction Setup (Dissolve, add scavengers) Start->Setup Deprotection Acidic Deprotection (TFA or HCl) Setup->Deprotection Monitor Reaction Monitoring (TLC / MS) Deprotection->Monitor 1-3 hours Monitor->Deprotection Incomplete? Workup Work-up & Precipitation (Rotovap, Ether) Monitor->Workup Complete Isolate Isolate Crude Product (Filter & Dry) Workup->Isolate Analysis Purity Analysis (Analytical HPLC / MS) Isolate->Analysis Purify Purification (Optional) (Prep-HPLC) Analysis->Purify Impure? Final Final Product: H-D-Met-Gly-OH Salt Analysis->Final Purity >95%? Purify->Final

Figure 3: A comprehensive workflow for the deprotection and analysis of D-Met-Gly.

Product Characterization
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing the purity of the final peptide. [12]A gradient of acetonitrile in water with 0.1% TFA is typically used. The crude product should show a major peak corresponding to the desired peptide, with minimal peaks for side products.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should be used to confirm the molecular weight of the deprotected peptide. Check for masses corresponding to the starting material (M+100), the S-tert-butylated product (M+56), and the oxidized product (M+16).

Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Deprotection Insufficient reaction time; degraded acid; steric hindrance.Extend reaction time and re-monitor. Use fresh, high-quality TFA or HCl solution.
Significant S-alkylation Peak (M+56) Insufficient or ineffective scavengers.Increase the molar excess of thioanisole or EDT. Ensure scavengers are added before the acid.
Significant Oxidation Peak (M+16) Peroxides in solvents (ether, dioxane); exposure to air.Use fresh, anhydrous grade solvents. Purge the reaction vessel with nitrogen or argon before adding acid.
Poor Precipitation / Oily Product The dipeptide salt is highly polar and may have some solubility in ether.Ensure the ether is ice-cold. Use a larger volume of ether. If oiling persists, decant the ether, re-dissolve the oil in a minimal amount of methanol, and re-precipitate. Alternatively, after work-up, remove all volatiles and purify directly by HPLC.

References

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]

  • Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). PMC - NIH. [Link]

  • Boc Removals with TFA in Peptide Synthesis. (2013). Reddit. [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. (2021). PMC - NIH. [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. CEM Corporation. [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. [Link]

Sources

synthesis of bioactive peptides using Boc-D-Met-Gly-OH building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of Boc-D-Met-Gly-OH in Protease-Resistant Peptide Mimetics

Abstract

The incorporation of D-amino acids into bioactive peptides is a fundamental strategy for enhancing metabolic stability and receptor selectivity. This application note details the protocol for utilizing the dipeptide building block This compound in the synthesis of enkephalin analogs and related opioid mimetics. By introducing the D-Met-Gly motif as a pre-formed unit, researchers can bypass the risk of diketopiperazine (DKP) formation, ensure stereochemical integrity, and significantly streamline the Solid Phase Peptide Synthesis (SPPS) workflow.[1] This guide emphasizes the critical handling of Methionine to prevent oxidation during Boc-chemistry cleavage cycles.

Strategic Rationale: Why this compound?

Metabolic Stability & Pharmacokinetics

Native peptides containing L-amino acids are rapidly degraded by endogenous peptidases. The D-Met-Gly motif is specifically engineered to resist aminopeptidases and enkephalinases (e.g., NEP, APN).[1]

  • Mechanism: Proteolytic enzymes generally require L-stereochemistry at the scissile bond. The D-Met residue at position 2 (common in enkephalins) sterically hinders the enzyme's active site, extending the plasma half-life from minutes (native Met-enkephalin) to hours.[1]

Synthetic Efficiency & DKP Prevention

A critical failure mode in SPPS occurs at the dipeptide stage.[1]

  • The Problem: When a third amino acid is coupled to a dipeptide-resin (especially one containing Glycine or Proline), the free amine of the dipeptide can attack its own C-terminal carbonyl, cyclizing to form a diketopiperazine (DKP) and cleaving itself from the resin.[1]

  • The Solution: Coupling This compound as a block to a resin-bound residue (e.g., Phe-Resin) instantly forms a tripeptide , completely bypassing the high-risk dipeptide intermediate state.[1]

Materials & Reagents

ComponentGrade/SpecificationFunction
This compound >98% Purity (HPLC)Core Building Block
MBHA Resin 0.5–0.8 mmol/g loadingSolid Support (yields C-term amides)
TFA (Trifluoroacetic acid) Sequencing GradeBoc Deprotection
TFMSA Reagent GradeResin Cleavage (Safer alternative to HF)
DMS (Dimethyl sulfide) AnhydrousCritical: Scavenger for Met protection
Anisole Reagent GradeScavenger for carbocations
HBTU / DIEA Peptide GradeCoupling Reagents

Experimental Protocol: Solid Phase Synthesis

Target Sequence Example: Tyr-D-Met-Gly-Phe-Pro-NH₂ (Stabilized Enkephalin Analog)

Resin Preparation & Swelling[1][2]
  • Weigh MBHA resin (1.0 g, 0.6 mmol substitution).

  • Swell in DCM (Dichloromethane) for 30 minutes.

  • Wash with DMF (3x) and DCM (3x).[1]

Coupling Cycle (Standard Boc)

Note: The following steps apply to the sequential addition of amino acids. When reaching the D-Met-Gly position, use the block.[1]

  • Deprotection: Treat resin with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).[1]

  • Wash: DCM (3x), IPA (Isopropanol) (2x), DCM (3x).

  • Neutralization: 5% DIEA in DCM (2 x 2 min).

  • Coupling the Block (this compound):

    • Dissolve This compound (3.0 eq) and HBTU (2.9 eq) in minimal DMF.[1]

    • Add DIEA (6.0 eq) to activate.[1]

    • Add mixture to the resin-bound peptide (e.g., H-Phe-Pro-MBHA).[1]

    • Shake at room temperature for 60–90 minutes .

    • QC Check: Perform Kaiser Test (Ninhydrin).[1] If blue, recouple.[1] If colorless, proceed.

Critical Step: Final Cleavage & Met Protection

Methionine is highly susceptible to oxidation (forming Met-sulfoxide, +16 Da) and alkylation by tert-butyl cations during cleavage.[1] The following "Low-High" acidity protocol minimizes this risk.

Safety Warning: TFMSA is a superacid.[1] Work in a fume hood. Wear acid-resistant gloves.[1]

Cleavage Cocktail Preparation (For 1g Resin):

  • TFA: 10 mL[1]

  • DMS (Dimethyl sulfide): 3 mL (Reduces Met(O) back to Met)[1]

  • m-Cresol/Anisole: 3 mL[1]

  • TFMSA: 1 mL (Add LAST, dropwise, with cooling)

Procedure:

  • Cool the resin and scavenger mixture (TFA/DMS/Anisole) to 0°C in an ice bath.

  • Slowly add TFMSA dropwise.[1]

  • Allow to react at 0°C for 60 minutes, then warm to RT for 60 minutes.

  • Precipitation: Filter the resin.[1] Add the filtrate dropwise into cold Diethyl Ether (100 mL).

  • Centrifuge the white precipitate.[1] Wash pellet 3x with cold ether to remove scavengers (critical to remove the "cabbage" smell of DMS).[1]

Workflow Visualization

The following diagram illustrates the strategic insertion of the dipeptide block to prevent DKP formation and the specific scavenging pathway required for Methionine.

G cluster_0 Standard Stepwise Path (High Risk) cluster_1 Block Coupling Path (Recommended) Start Resin-Bound Amino Acid (e.g., H-Phe-Pro-MBHA) Stepwise_1 Couple Boc-Gly-OH Start->Stepwise_1 Coupling Coupling to Resin Start->Coupling Dipeptide H-Gly-Phe-Pro-Resin Stepwise_1->Dipeptide DKP_Risk RISK: DKP Cyclization (Loss of Chain) Dipeptide->DKP_Risk Slow Coupling of AA3 Block_Prep Activate this compound (HBTU/DIEA) Block_Prep->Coupling Tripeptide Boc-D-Met-Gly-Phe-Pro-Resin (Stable Tripeptide) Coupling->Tripeptide Bypasses DKP Stage Cleavage Cleavage (TFMSA/TFA) + DMS Scavenger Tripeptide->Cleavage Final Bioactive Peptide (Reduced Met, No DKP) Cleavage->Final Ether Precip

Caption: Comparative workflow showing how the this compound block strategy bypasses the instability of the dipeptide intermediate (DKP formation) common in stepwise synthesis.

Quality Control & Troubleshooting

Analytical HPLC & Mass Spectrometry
  • Column: C18 Reverse Phase (e.g., 5µm, 4.6 x 150mm).[1]

  • Gradient: 5% to 60% Acetonitrile in Water (0.1% TFA) over 30 min.

  • Detection: UV at 220 nm (peptide bond) and 280 nm (if Tyr/Trp present).[1]

The "Methionine Shift" (+16 Da)

A common impurity is Methionine Sulfoxide.[1]

  • Observation: Mass spectrum shows a peak at

    
    .[1]
    
  • Cause: Insufficient scavenger (DMS) or old TFA containing dissolved oxygen.[1]

  • Remediation:

    • Prevention: Use fresh DMS and sparge cleavage cocktails with Nitrogen/Argon.[1]

    • Rescue: Dissolve the oxidized peptide in water. Add NH₄I (Ammonium Iodide) and DMS .[1] Incubate at 0°C for 30 mins to reduce Met(O) back to Met.

References

  • Merrifield, R. B. (1963).[1][2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] [1]

  • Hruby, V. J., & Gehrig, C. A. (1989).[1] Recent developments in the design of biologically active peptides.[3] Medicinal Research Reviews, 9(3), 343–401.[1] (Discusses D-amino acid stability). [1]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983).[1] SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.[1] (The "Low-High" cleavage protocol for Met protection).[1][4] [1]

  • Gisin, B. F., & Merrifield, R. B. (1972).[1] Carboxyl-catalyzed intramolecular aminolysis.[1] A side reaction in solid-phase peptide synthesis.[2] Journal of the American Chemical Society, 94(9), 3102–3106.[1] (Mechanism of DKP formation). [1]

Sources

Application Note & Protocol: A Researcher's Guide to Preparing Boc-D-Met-Gly-OH Solutions in DMSO for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the solubilization and handling of Boc-D-Met-Gly-OH in dimethyl sulfoxide (DMSO) for use in a wide range of biological assays. As a key building block in peptide synthesis and drug development, proper preparation of this compound is critical for obtaining accurate and reproducible experimental results.[1] This document outlines the rationale for using DMSO, best practices for creating stock solutions, and critical considerations for minimizing solvent-induced artifacts in cellular and biochemical assays.

Introduction: Understanding this compound and the Role of DMSO

This compound is a dipeptide derivative where the N-terminus of D-methionine is protected by a tert-butyloxycarbonyl (Boc) group.[2] This acid-labile protecting group is instrumental in peptide synthesis, preventing unwanted reactions at the amino terminus during the stepwise addition of amino acids.[2][] The presence of the bulky, hydrophobic Boc group, combined with the amino acid residues, often results in poor solubility in aqueous solutions.

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in biological research for its ability to dissolve a broad spectrum of both polar and nonpolar compounds, including many peptides that are otherwise insoluble in water.[4] While nearly 99% of peptides can be dissolved in DMSO, it is crucial to acknowledge its potential effects on biological systems.[5] High concentrations of DMSO can be cytotoxic, alter cell membrane permeability, and interfere with assay components.[6][7][8] Therefore, a carefully planned dissolution and dilution strategy is paramount.

A critical consideration when working with this compound is the presence of a methionine residue, which is susceptible to oxidation by DMSO, especially over long storage periods.[9][10] This guide will address best practices to mitigate this risk.

Materials and Equipment

2.1. Reagents:

  • This compound (purity ≥95%)[1]

  • Anhydrous/spectroscopic grade Dimethyl Sulfoxide (DMSO), newly opened to minimize water absorption

  • Sterile, nuclease-free water

  • Appropriate sterile aqueous buffer for the final assay (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)

2.2. Equipment:

  • Analytical balance

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol I: Preparation of a High-Concentration Stock Solution in 100% DMSO

The initial step involves creating a concentrated stock solution in pure DMSO, which can then be serially diluted for various experimental needs.

3.1. Pre-dissolution Preparations:

  • Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can affect the peptide's stability and accurate weighing.[11]

  • Calculate the required mass of this compound to achieve the desired stock concentration. The molecular weight of this compound is 306.38 g/mol .[1]

Table 1: Mass of this compound for Common Stock Concentrations

Desired Stock ConcentrationVolume of DMSORequired Mass of this compound
10 mM1 mL3.06 mg
20 mM1 mL6.13 mg
50 mM1 mL15.32 mg
100 mM1 mL30.64 mg

3.2. Dissolution Procedure:

  • Carefully weigh the calculated mass of the peptide and transfer it to a sterile microcentrifuge tube.

  • Add the corresponding volume of high-purity DMSO to the tube.[4]

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, sonication for 5-10 minutes in a water bath can aid in complete solubilization.[7][10]

Protocol II: Preparation of Working Solutions for Biological Assays

To minimize DMSO-induced toxicity, the high-concentration stock must be diluted to a working concentration where the final DMSO percentage in the assay is as low as possible.[4][6]

4.1. Key Considerations for Dilution:

  • DMSO Tolerance: Most cell lines can tolerate a final DMSO concentration of 0.5%, with some sensitive primary cells requiring concentrations below 0.1%.[5][7] It is highly recommended to perform a dose-response curve with DMSO alone to determine the tolerance of your specific cell line.[7]

  • Aqueous Insolubility: Hydrophobic peptides dissolved in 100% DMSO may precipitate when rapidly diluted into an aqueous buffer.[4] A stepwise dilution strategy is recommended to prevent this.

4.2. Recommended Dilution Workflow:

The following workflow is designed to maintain peptide solubility while minimizing the final DMSO concentration in the assay.

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Intermediate Dilution (Optional but Recommended) cluster_2 Step 3: Final Working Solution stock High-Concentration Stock (e.g., 50 mM in 100% DMSO) intermediate Intermediate Dilution (e.g., 1 mM in 100% DMSO) stock->intermediate Dilute with 100% DMSO working Final Working Solution in Assay Medium (e.g., 10 µM with 0.1% DMSO) intermediate->working Slowly add to assay medium while vortexing

Caption: Recommended workflow for preparing working solutions.

4.3. Step-by-Step Dilution Protocol:

  • Intermediate Dilutions (in 100% DMSO): If a wide range of concentrations is needed for your assay, perform serial dilutions of your high-concentration stock using 100% DMSO. This prevents precipitation issues that can occur with premature introduction to aqueous solutions.[4]

  • Final Dilution into Assay Medium:

    • Dispense the required volume of your final assay medium (e.g., cell culture media, buffer) into a tube.

    • While gently vortexing the assay medium, add the small volume of the appropriate DMSO stock solution dropwise.[7][9] This rapid mixing helps to keep the peptide in solution.

    • For example, to achieve a 10 µM final concentration with 0.1% DMSO from a 10 mM intermediate stock, add 1 µL of the stock to 999 µL of assay medium.

Quality Control, Storage, and Stability

5.1. Quality Control:

  • Visual Inspection: Always ensure your final working solution is clear and free of any precipitate. Turbidity indicates that the peptide has fallen out of solution, and the results will not be reliable.[7]

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as your experimental samples to account for any solvent effects.[4]

Table 2: Storage Recommendations

FormStorage TemperatureDurationRationale
Lyophilized Powder-20°C or -80°CUp to 3 years[12]Maximizes long-term stability by minimizing degradation.
DMSO Stock Solution-20°C or -80°CUp to 6 months[12]Prevents degradation. Aliquoting is critical to avoid freeze-thaw cycles.[4][12]

5.2. Stability Considerations:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can degrade the peptide and introduce moisture. It is essential to aliquot the high-concentration stock into single-use volumes.[4][12]

  • Oxidation of Methionine: The methionine residue in this compound is susceptible to oxidation by DMSO, especially during long-term storage in solution.[9][10] To minimize this, use freshly prepared solutions whenever possible and store aliquots under an inert gas like argon or nitrogen if long-term stability is critical.

Troubleshooting Common Issues

G start Problem precipitate Precipitation in Final Solution Is the final DMSO concentration too low? Was the stock added too quickly? start->precipitate no_effect No Biological Effect Observed Is the peptide degraded? Is the concentration correct? start->no_effect high_background High Background/Cell Death Is the final DMSO concentration too high? Is the peptide itself cytotoxic? start->high_background solution1 Increase final DMSO % (if tolerated) or re-dissolve and dilute more slowly. precipitate:s->solution1 Solution solution2 Use fresh stock, check storage conditions, and verify calculations. no_effect:s->solution2 Solution solution3 Run DMSO toxicity curve and reduce final concentration. Run peptide dose-response. high_background:s->solution3 Solution

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing Boc-D-Met-Gly-OH in DCM

Author: BenchChem Technical Support Team. Date: February 2026

The Diagnostic: Why is my Dipeptide Insoluble?

The Issue: You are attempting to dissolve Boc-D-Met-Gly-OH in Dichloromethane (DCM), likely for a coupling reaction or purification step. Despite the lipophilic nature of the Boc group and the Methionine side chain, the material forms a gel, a suspension, or precipitates shortly after dissolution.

The Mechanism (Root Cause Analysis): The insolubility is rarely due to the "hydrophobicity" of the residues but rather the intermolecular hydrogen bonding network .

  • Amphipathic Stacking: this compound contains a hydrophobic N-terminus (Boc-Met) and a polar C-terminus (Gly-OH). In non-polar solvents like DCM ($ \epsilon \approx 8.9 $), these molecules align in an antiparallel fashion to maximize hydrogen bonding between the amide protons and the carbonyl oxygens.

  • The Glycine Factor: Glycine (Gly) has no side chain ($ R=H $). This lack of steric hindrance allows the peptide backbones to pack extremely tightly, forming stable

    
    -sheet-like aggregates that DCM cannot penetrate or solvate.
    
  • Solvent Mismatch: DCM is a non-polar, aprotic solvent. It lacks the hydrogen-bond accepting/donating capability required to compete with and disrupt the peptide-peptide interactions.

Troubleshooting Workflows & Protocols

Strategy A: The Co-Solvent Titration (Recommended)

Use this method for standard coupling reactions (EDC/HOBt, DIC, HATU).

Expert Insight: Avoid DMSO if possible. Your molecule contains Methionine (Met) .[] DMSO is a mild oxidant and can oxidize the Met thioether ($ -S-


 -S(=O)- $) over time, creating a difficult-to-separate impurity [1]. NMP  or DMF  are preferred.

Protocol:

  • Place this compound in the flask.

  • Add 10% of the final volume using DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) .

  • Vortex or stir for 2 minutes. The high dielectric constant of DMF ($ \epsilon \approx 37 $) disrupts the aggregates.

  • Slowly add DCM to reach the final volume.

    • Target Ratio: 9:1 to 4:1 (DCM:DMF).

  • Verification: Solution should remain clear. If cloudiness persists, proceed to Strategy B.

Strategy B: The "Magic Solvent" (HFIP Disruption)

Use this method if the peptide is stubbornly aggregated or "gelled."

Mechanism: Hexafluoroisopropanol (HFIP) is a strong hydrogen bond donor. It aggressively disrupts


-sheet aggregates by solvating the peptide backbone, often inducing a soluble 

-helical conformation [2].

Protocol:

  • Dissolve the peptide fully in a minimal amount of 100% HFIP .

  • Once dissolved, dilute with DCM to the desired concentration.

  • Evaporation (Optional): If HFIP interferes with your downstream coupling (it is nucleophilic, though weakly), you can evaporate the mixture. The peptide often remains in an amorphous, soluble state (glass) rather than re-aggregating into crystalline sheets.

Strategy C: Chaotropic Salts (The "Dry" Fix)

Use this method if you strictly require a non-protic environment (no alcohols like HFIP).

Protocol:

  • Prepare a solution of 0.8M LiCl (Lithium Chloride) in DMF.

  • Use this solution to dissolve your peptide.[2][3][4]

  • Dilute with DCM.

    • Why it works: Lithium ions coordinate with the amide carbonyls, breaking the intermolecular H-bonds (similar to how chaotropes work in protein denaturation).

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for solubilizing aggregation-prone Boc-dipeptides.

SolubilityWorkflow Start Start: this compound + DCM Check Is solution clear? Start->Check Soluble Proceed to Reaction Check->Soluble Yes Insoluble Aggregation Detected Check->Insoluble No Step1 Strategy A: Add DMF/NMP (10% v/v) Insoluble->Step1 Check2 Is solution clear? Step1->Check2 Check2->Soluble Yes Warning CRITICAL: Avoid DMSO (Met Oxidation Risk) Check2->Warning Consider before Step 2 Step2 Strategy B: Add HFIP (Hexafluoroisopropanol) Check3 Is solution clear? Step2->Check3 Check3->Soluble Yes (HFIP Compatible) Check3->Step2 Increase HFIP % Warning->Step2

Figure 1: Decision tree for solubilizing this compound, prioritizing Met stability.

Comparative Solvent Data

SolventDielectric Constant (

)
H-Bond Donor AbilityRisk to MethionineSuitability for Boc-Met-Gly-OH
DCM 8.9Very LowLowPoor (Causes aggregation)
DMF 36.7ModerateLowGood (Co-solvent)
NMP 32.2ModerateLowExcellent (High stability)
DMSO 46.7HighHIGH (Oxidation)Avoid (Unless degassed)
HFIP 16.7Very High LowBest (For breaking aggregates)

Frequently Asked Questions (FAQs)

Q: Can I just heat the DCM solution to dissolve the aggregates? A: Proceed with caution. While heat disrupts H-bonds, the Boc group is thermally labile. Prolonged heating (especially >40°C) or heating in the presence of weak acids can lead to premature removal of the Boc group (thermolysis) or formation of N-carboxyanhydrides (NCAs). Sonication is safer than heating.

Q: Why is Methionine oxidation a problem? A: Methionine sulfoxide is a common impurity that is difficult to separate from the native peptide. If you must use DMSO, you should perform the dissolution under an Argon atmosphere or add a scavenger like thioanisole, though this complicates purification [3].

Q: Will HFIP react with my coupling reagents? A: HFIP is a secondary alcohol and can potentially react with highly active acylating agents (like acid chlorides), but it is generally sterically hindered enough to be compatible with standard carbodiimide (DIC/EDC) couplings if used as a minor co-solvent. However, for activation steps, it is safer to dissolve in HFIP/DCM, evaporate the HFIP (leaving an amorphous film), and re-dissolve in DCM/DMF [2].

References

  • LifeTein Peptide Analysis. "Handling and Storage of Synthetic Peptides." LifeTein Support Documentation. Accessed February 2026.[4][5] [Link]

  • ResearchGate/ACS. "Effect of Hexafluoroisopropanol on the Thermodynamics of Peptide Secondary Structure Formation." Biochemistry & Journal of the American Chemical Society. [Link][6]

  • Biotage. "How to synthesize hydrophobic peptides - Choosing the Right Solvent." The Peptide Synthesis Blog. [Link]

Sources

Technical Support Center: Optimizing Yield for Boc-D-Met-Gly-OH Mediated Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Boc-D-Met-Gly-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important dipeptide. Here, we address common challenges encountered during synthesis through a series of frequently asked questions and troubleshooting protocols. Our approach is grounded in explaining the "why" behind experimental choices to empower you with a deeper understanding of the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical factors affecting the yield and purity of this compound?

The synthesis of methionine-containing peptides, such as this compound, presents unique challenges primarily due to the susceptibility of the methionine side chain to oxidation.[1][2] The thioether group in methionine can be readily oxidized to methionine sulfoxide (Met(O)), a significant side product that complicates purification and reduces the yield of the desired product.[1][2][3] Another key factor is the choice of coupling reagent, which directly impacts coupling efficiency and the potential for racemization.[1] Inefficient coupling can lead to incomplete reactions and the formation of deletion sequences. Furthermore, the conditions used for the deprotection of the Boc group and cleavage from a solid support (if applicable) must be carefully controlled to prevent side reactions like S-alkylation.[1][3]

FAQ 2: My primary impurity is a species with a +16 Da mass shift. What is it and how can I prevent it?

A +16 Da mass shift is characteristic of the oxidation of the methionine thioether side chain to form methionine sulfoxide (Met(O)).[2] This is one of the most common side reactions in the synthesis of methionine-containing peptides.[2][3][4]

Causality: Oxidation can occur at various stages, including during storage of Boc-D-Met-OH, coupling reactions if oxidizing impurities are present in solvents or reagents, and particularly during the acidic conditions of Boc deprotection or final cleavage from a solid support.[1][3]

Prevention Strategies:

  • Use High-Purity Reagents and Solvents: Ensure all solvents and reagents are free from peroxides and other oxidizing agents.

  • Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize exposure to atmospheric oxygen.[2]

  • Scavengers: The inclusion of scavengers in cleavage cocktails during solid-phase peptide synthesis (SPPS) is crucial. Reagents like dimethylsulfide (DMS) and ammonium iodide have been shown to significantly reduce or eliminate the formation of methionine sulfoxide.[2] A well-established cleavage cocktail, Reagent H, which contains trifluoroacetic acid, phenol, thioanisole, 1,2-ethanedithiol, water, dimethylsulfide, and ammonium iodide, is specifically designed to minimize methionine side-chain oxidation.[5]

  • Alternative Synthesis Strategy: In some cases, intentionally synthesizing the peptide with methionine sulfoxide and then reducing it back to methionine post-synthesis can be a viable strategy to improve solubility and purification.[6]

FAQ 3: I am observing incomplete coupling between Boc-D-Met-OH and Glycine. What are the likely causes and solutions?

Incomplete coupling leads to lower yields and the presence of unreacted starting materials or deletion sequences, complicating purification.

Causality:

  • Inefficient Activation: The carboxylic acid of Boc-D-Met-OH must be activated to react with the amino group of glycine. Inadequate activation is a primary cause of poor coupling.

  • Steric Hindrance: While not severely hindered, the bulky Boc protecting group can slow down the reaction.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.

Solutions:

  • Choice of Coupling Reagent: Uronium/aminium-based reagents like HBTU are known for their high coupling efficiency and are often more effective than carbodiimides like DCC or DIC, especially for longer peptides.[1][7]

  • Optimize Reaction Conditions: Ensure all reactants are fully dissolved. You may need to explore different solvent systems. Monitoring the reaction progress using a technique like thin-layer chromatography (TLC) can help determine the optimal reaction time.[8]

  • Double Coupling: If a single coupling cycle proves insufficient, a second coupling step with fresh reagents can be performed to drive the reaction to completion.

II. Troubleshooting Guides

Guide 1: Low Overall Yield

A low overall yield can be attributed to a combination of factors, from incomplete reactions to product loss during workup and purification.

Low_Yield_Troubleshooting Start Low Overall Yield Incomplete_Coupling Incomplete Coupling? Start->Incomplete_Coupling Check Reaction Monitoring Data (TLC, HPLC) Side_Reactions Significant Side Reactions? Start->Side_Reactions Analyze Crude Product (Mass Spec, HPLC) Purification_Loss Loss During Purification? Start->Purification_Loss Compare Crude vs. Pure Yield Optimize_Coupling Optimize Coupling Reagent & Conditions (See FAQ 3) Incomplete_Coupling->Optimize_Coupling Address_Side_Reactions Identify & Mitigate Side Reactions (See FAQ 2) Side_Reactions->Address_Side_Reactions Optimize_Purification Optimize Purification Protocol Purification_Loss->Optimize_Purification

Caption: Troubleshooting workflow for low overall yield.

Guide 2: Presence of Multiple Impurities in Crude Product

A complex impurity profile in the crude product can make purification challenging and indicates issues with the reaction specificity.

Impurity_Profile_Troubleshooting Start Multiple Impurities in Crude Identify_Impurities Characterize Impurities by Mass Spec Start->Identify_Impurities Oxidation Oxidation (+16 Da)? Identify_Impurities->Oxidation Alkylation S-Alkylation? Oxidation->Alkylation No Add_Scavengers Add Scavengers to Cleavage/Deprotection Oxidation->Add_Scavengers Yes Deletion Deletion Sequence? Alkylation->Deletion No Optimize_Cleavage Optimize Cleavage Conditions (Time, Temp) Alkylation->Optimize_Cleavage Yes Improve_Coupling Improve Coupling Efficiency (See FAQ 3) Deletion->Improve_Coupling Yes

Caption: Systematic approach to identifying and mitigating impurities.

III. Experimental Protocols

Protocol 1: Optimized Coupling of Boc-D-Met-OH and Glycine Methyl Ester

This protocol outlines a solution-phase coupling method designed to maximize yield and minimize side reactions.

Materials:

  • Boc-D-Met-OH

  • Glycine Methyl Ester Hydrochloride

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve Boc-D-Met-OH (1.0 eq), Glycine Methyl Ester Hydrochloride (1.0 eq), and HOBt (1.1 eq) in a minimal amount of anhydrous DMF.

  • Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq) dropwise while stirring. Stir for 15 minutes.

  • Activation and Coupling: Add a solution of DIC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Filter the reaction mixture to remove the diisopropylurea byproduct.

    • Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for the quantitative analysis of the purity of this compound.[8]

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas to determine the purity of the main product and the relative percentage of any impurities.

IV. Data Presentation

Table 1: Comparison of Coupling Reagents for this compound Synthesis
Coupling ReagentRelative EfficiencyTypical Coupling TimeDegree of RacemizationKey Considerations
DIC/HOBt Good1 - 2 hoursLow to ModerateCost-effective and widely used. Slower than uronium/aminium salt-based reagents.[1]
HBTU Very Good30 - 60 minutesLowHigh coupling efficiency, particularly effective for more complex syntheses.[1][7]
DCC Good1 - 2 hoursLow to ModerateForms a dicyclohexylurea byproduct that can be difficult to remove.[7]

References

  • BenchChem. (2025). Application Notes and Protocols for Boc-Met-OH in Manual Solid-Phase Peptide Synthesis (SPPS).
  • Advent. (n.d.). Boc-(Gly)₄-OH: Standard for Peptide Research.
  • BenchChem. (2025). A Comparative Guide to the Purity Analysis of Boc-D-4-aminomethylphe(Boc) by TLC and HPLC.
  • PMC. (n.d.).
  • PMC. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • PMC - NIH. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • Google Patents. (n.d.).
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • MedChemExpress. (n.d.).
  • LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides.
  • PMC - NIH. (2025). An Optimized Synthesis of Fmoc-L-Homopropargylglycine-OH.
  • (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega.
  • Biotage. (2023).
  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). (n.d.). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
  • Google Patents. (n.d.). Production of peptides containing poly-gly sequences using fmoc chemistry.
  • (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • BOC Sciences Amino Acid. (n.d.). BOC-amino acids (tert-butyloxycarbonyl-protected)
  • YouTube. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.
  • Google Patents. (n.d.). Synthesis method of amino-protecting glycine dipeptidase derivant.
  • ResearchGate. (n.d.). (PDF)

Sources

removing TFA salts from Boc-D-Met-Gly-OH synthetic products

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TFA-CLEANUP-001 Molecule: Boc-D-Met-Gly-OH (N-tert-butoxycarbonyl-D-methionyl-glycine) Critical Constraints: Acid-labile protecting group (Boc); Oxidation-sensitive side chain (Methionine).

Executive Summary & Chemical Logic

The "Salt" Misconception: Technically, This compound does not form a stable trifluoroacetate (TFA) salt in the traditional sense. The N-terminus is capped with a Boc group (carbamate), drastically reducing its basicity; it cannot be protonated by TFA to form a stable cation (


).

However, TFA is frequently used in HPLC purification or cleavage cocktails. In this context, "TFA salts" refers to non-covalently bound TFA trapped within the peptide lattice or hydrogen-bonded to the amide backbone.

The Double-Bind Challenge:

  • Boc Sensitivity: You cannot use standard "HCl exchange" protocols (dissolving in 0.1 M HCl and lyophilizing). The Boc group is acid-labile; strong mineral acids will cleave it, degrading your product to H-D-Met-Gly-OH .

  • Methionine Oxidation: The thioether in Methionine is highly susceptible to oxidation into sulfoxide (

    
    ). This reaction is accelerated by low pH and the presence of air during drying.
    

Diagnostic Module: Do You Actually Have TFA?

Before initiating removal, confirm the presence and state of TFA.

Diagnostic MethodWhat to Look ForSensitivity

F NMR
A singlet peak around -76.5 ppm . This is the gold standard. If no peak exists, you are TFA-free.High
HPLC (Reverse Phase) A broad, tailing peak or baseline drift. TFA absorbs at 210-220 nm.Medium
Elemental Analysis Presence of Fluorine (F) in CHN analysis.High
Mass Spec (ESI) TFA adducts are rarely seen in positive mode (suppression), but may appear in negative mode (

Da).
Low

Validated Removal Protocols

Method A: The Azeotropic Co-Evaporation (Recommended)

Best for: Small scales (<100 mg), high purity needs, preventing oxidation.

Mechanism: TFA forms azeotropes with certain solvents (like Toluene), allowing it to be "carried away" at lower temperatures/pressures than pure TFA.

Protocol:

  • Dissolve the crude this compound in a minimal amount of Acetone or Dichloromethane (DCM) .

  • Add Toluene (5x the volume of the peptide solution).

  • Evaporate on a rotary evaporator at < 35°C .

    • Note: The Toluene helps carry off the TFA.[1]

  • Repeat this process 3–4 times.

  • Redissolve the final residue in degassed tert-butanol/water (1:1) and lyophilize.

Method B: Ether Precipitation / Trituration

Best for: Bulk removal of TFA and organic impurities.

Mechanism: this compound is generally insoluble in diethyl ether, while TFA and organic scavengers are soluble.

Protocol:

  • Dissolve the peptide in a minimal volume of DCM or Ethyl Acetate (approx. 5–10 mL per gram of peptide).

  • Prepare a beaker of cold Diethyl Ether (

    
    ) or MTBE  (Methyl tert-butyl ether) at 0°C. Volume should be 20x the peptide solvent volume.
    
  • Dropwise , add the peptide solution into the stirring ether. A white precipitate should form immediately.

  • Centrifuge (3000 rpm, 5 min) or filter through a sintered glass funnel.

  • Decant the supernatant (contains the TFA).[1]

  • Resuspend the pellet in fresh cold ether and repeat the wash 2 times.

  • Dry the pellet under high vacuum.

Method C: Ammonium Acetate Exchange (Lyophilization)

Best for: Biological assays where acetate counter-ions are acceptable.

Mechanism: Ammonium acetate (


) is volatile. During lyophilization, it helps displace TFA, and excess 

sublimes.

Protocol:

  • Dissolve the peptide in 0.1 M Ammonium Acetate (pH ~6.5).

    • Critical: Ensure the water is degassed to protect the Methionine.

  • Flash freeze in liquid nitrogen.

  • Lyophilize for 24–48 hours.

  • The result is the peptide with trace Acetate instead of TFA.

Visualization: Decision & Workflow

TFA_Removal_Workflow Start Start: this compound (Contaminated with TFA) Check Diagnostic: 19F NMR or CHN Analysis Start->Check Decision Is TFA confirmed? Check->Decision ScaleDec Scale of Synthesis? Decision->ScaleDec Yes QC Final QC: Check Purity & Met-Oxidation Decision->QC No (Already Clean) MethodA Method A: Azeotropic Evaporation (Toluene/DCM) ScaleDec->MethodA Small Scale (<100mg) MethodB Method B: Ether Precipitation (Physical Wash) ScaleDec->MethodB Large Scale (>1g) MethodC Method C: Acetate Exchange (Lyophilization) ScaleDec->MethodC Bio-Assay Prep Warning CRITICAL WARNING: Do NOT use HCl Exchange (Boc Cleavage Risk) ScaleDec->Warning Avoid Strong Acids MethodA->QC MethodB->QC MethodC->QC

Caption: Decision matrix for selecting the appropriate TFA removal strategy based on scale and downstream application.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product mass is -100 Da (approx) Boc Cleavage. You likely used too strong an acid (like HCl) or heated the TFA solution.Irreversible. Resynthesize. Use Method A or B next time. Avoid heating above 35°C.
Product mass is +16 Da Methionine Oxidation.

. Likely due to old ether (peroxides) or air exposure during lyo.
Reduce with

(requires repurification) or use degassed solvents. Always use peroxide-free ether.
Oily Product (Won't Precipitate) Peptide is too lipophilic or solvent ratio is wrong.Cool the ether to -20°C. Try Hexane/Ether mixtures. Scratch the glass to induce nucleation.
Persistent 19F Signal TFA is deeply trapped in the lattice.Dissolve in 5% Acetic Acid, sonicate, and re-lyophilize (Method C).

References

  • Isidro-Llobet, A., et al. (2009).[2] Amino Acid-Protecting Groups.[1][2][3][4][5][6][7] Chemical Reviews, 109(6), 2455–2504.[2] Link

    • Supports: Stability d
  • Pawlas, J., & Rasmussen, J. H. (2023).[8] Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. Link

    • Supports: Mechanisms of Methionine oxidation and scavenger protocols.[9][10]

  • Technical Bulletin 1085. Removing Trifluoroacetic Acid (TFA) From Peptides.[11][12] AAPPTec.[11] Link

    • Supports: Standard exchange protocols (Adapted here to exclude HCl for Boc safety).
  • Sikora, K., et al. (2018).[12] Counter-ion exchange in peptides.[13] International Journal of Peptide Research and Therapeutics, 24, 265–279. Link

    • Supports: Efficiency of acetate exchange vs. TFA.[11]

Sources

Technical Support Center: Methionine Side Reactions in Boc Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with methionine-containing peptides synthesized using Boc (tert-butyloxycarbonyl) chemistry. Here, we will delve into the common side reactions involving the methionine sulfur, providing in-depth troubleshooting guides and frequently asked questions to ensure the successful synthesis of your target peptide.

Introduction: The Challenge of Methionine in Boc Chemistry

Methionine, with its thioether side chain, is a crucial amino acid. However, its nucleophilic sulfur atom presents unique challenges during Boc-based solid-phase peptide synthesis (SPPS).[1][2] The repetitive acidic conditions required for Boc group removal create an environment ripe for two primary side reactions: oxidation to methionine sulfoxide and S-alkylation (t-butylation).[1][3] These modifications can compromise the purity, yield, and biological activity of the final peptide. This guide will equip you with the knowledge to diagnose, prevent, and resolve these issues.

Visualizing the Problem: Key Side Reactions

To better understand the challenges, let's visualize the primary side reactions affecting the methionine residue during Boc-SPPS.

Methionine_Side_Reactions cluster_main Boc-SPPS Workflow for Methionine Boc_Met_Peptide Boc-Met-Peptide-Resin Deprotection TFA Deprotection Boc_Met_Peptide->Deprotection Acidic Cleavage Met_Peptide H-Met-Peptide-Resin Deprotection->Met_Peptide Oxidation Oxidation (+16 Da) Deprotection->Oxidation Oxidizing species t_Butylation S-t-butylation (+56 Da) Deprotection->t_Butylation t-butyl cation (tBu+) Met_Oxidation_Workflow cluster_synthesis Synthesis & Cleavage cluster_prevention Prevention Strategy cluster_analysis Analysis cluster_outcome Outcome cluster_remediation Remediation Start Start Synthesis Cleavage Final Cleavage Start->Cleavage Add_Scavengers Add Scavengers to Cleavage Cocktail (e.g., DMS, DTT) Cleavage->Add_Scavengers LCMS LC-MS Analysis Cleavage->LCMS Without Scavengers Add_Scavengers->LCMS Desired_Peptide Desired Peptide LCMS->Desired_Peptide Oxidized_Peptide Oxidized Peptide (+16 Da) LCMS->Oxidized_Peptide Reduction Post-Cleavage Reduction (e.g., NH4I/DMS) Oxidized_Peptide->Reduction Purification RP-HPLC Purification Reduction->Purification Purification->Desired_Peptide Recovered

Sources

Technical Support Center: Improving Purity of Crude Peptides Synthesized with Boc-D-Met-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-chemistry solid-phase peptide synthesis (SPPS). This guide is specifically tailored to address the challenges encountered when synthesizing peptides incorporating the Boc-D-Met-Gly-OH dipeptide. The presence of methionine (Met) introduces specific side reactions, primarily oxidation and alkylation, which can significantly impact the purity of the crude product. This document provides in-depth troubleshooting guides and protocols to help you diagnose issues, mitigate side reactions, and optimize your purification strategies.

Troubleshooting & Optimization Guide

This section is designed as a series of questions and answers that directly address common purity problems observed during the synthesis of methionine-containing peptides. We will explore the root causes of these issues and provide actionable, field-proven solutions.

Overall Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving purity issues with your crude peptide.

G cluster_0 Phase 1: Analysis & Diagnosis cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Final Product Crude Crude Peptide Synthesis Complete Analyze Analyze Crude Product (LC-MS) Crude->Analyze Identify Identify Impurity Peaks (Mass Spectrometry) Analyze->Identify Mass_Plus_16 Mass +16 Da? Identify->Mass_Plus_16 Mass_Plus_56 Mass +56 Da? Mass_Plus_16->Mass_Plus_56 No Oxidation_Sol Methionine Oxidation - Add Scavengers to Cleavage - Post-synthesis Reduction Mass_Plus_16->Oxidation_Sol Yes Deletion Deletion Sequence (Mass - AA)? Mass_Plus_56->Deletion No Alkylation_Sol S-tert-butylation - Optimize Scavengers - Reversible with Mild Acid Mass_Plus_56->Alkylation_Sol Yes Other Other Impurities? Deletion->Other No Synthesis_Sol Incomplete Synthesis - Double Couple - Extend Deprotection Time Deletion->Synthesis_Sol Yes HPLC_Sol General Impurity - Optimize HPLC Gradient - Change Column/Modifier Other->HPLC_Sol Yes Purify Purify via Prep-HPLC Oxidation_Sol->Purify Alkylation_Sol->Purify Synthesis_Sol->Purify HPLC_Sol->Purify Characterize Characterize Final Peptide (LC-MS, Purity Analysis) Purify->Characterize

Caption: General workflow for troubleshooting crude peptide purity.

Q1: My LC-MS analysis of the crude peptide shows a significant peak with a mass increase of +16 Da. What is this impurity and how do I prevent it?

A1: Cause and Mechanism

A mass increase of +16 Da corresponds to the oxidation of the methionine thioether side chain to form methionine sulfoxide (Met(O)).[1][2] This is one of the most common side reactions for methionine-containing peptides.[2][3][4] The thioether is highly susceptible to oxidation, which can occur during two key stages of Boc-SPPS:

  • Repetitive Deprotection: Although less common, some oxidation can occur during the repetitive acidolytic removal of the Boc group with Trifluoroacetic Acid (TFA).[3][4]

  • Final Cleavage: The primary cause of oxidation is the final cleavage from the resin support using strong acids like HF or TFMSA, where oxidative species can be present.[2][5]

Solutions and Mitigation Strategies

Preventing methionine oxidation is far more effective than attempting to remove the oxidized product chromatographically, as the change in polarity is often insufficient for baseline separation.

  • 1. Use of Scavengers in the Cleavage Cocktail: The most effective strategy is to include reducing agents or scavengers in your cleavage cocktail. These molecules quench oxidative species and protect the methionine residue.[3][5] Studies have shown that standard cleavage cocktails can result in 15% to 55% methionine sulfoxide, while optimized cocktails can eliminate it entirely.[1]

Reagent CocktailComposition (Typical Ratio)Efficacy in Preventing Met OxidationReference
Standard TFA/TIS/H₂O TFA/TIS/H₂O (95:2.5:2.5)Poor; significant oxidation often observed.[2]
Reagent H TFA/Phenol/Thioanisole/EDT/H₂O/DMS/NH₄I (81:5:5:2.5:3:2:1.5)Excellent; specifically designed to prevent Met oxidation.[3][6][7]
DMS/NH₄I Addition Standard cocktail + Dimethylsulfide (DMS) and Ammonium Iodide (NH₄I)Very Good; significantly reduces or eliminates sulfoxide formation.[2]
DTE Addition 50% TFA/DCM + 0.5% Dithioethane (DTE)Good; recommended for Boc deprotection steps when Met is present.[8][9]

EDT = 1,2-ethanedithiol; TIS = Triisopropylsilane; DMS = Dimethylsulfide

  • 2. Post-Cleavage Reduction of Methionine Sulfoxide: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine post-cleavage.[2][5] This can be achieved by treating the crude peptide solution with reagents like ammonium iodide and dimethylsulfide.[2] However, this adds an extra step to the workflow and prevention is always the preferred approach.

Q2: My mass spectrum shows an impurity at +56 Da. What is the source of this side product?

A2: Cause and Mechanism

A mass increase of +56 Da is characteristic of S-alkylation (specifically, tert-butylation) of the methionine thioether, forming a sulfonium salt.[1][3][4] This side reaction is a significant issue in Boc/Bzl chemistry for two main reasons:

  • Boc Deprotection: During each cycle, the removal of the Boc group with TFA generates reactive tert-butyl cations.[9][10]

  • Nucleophilic Methionine: The methionine thioether is a potent nucleophile, even at low pH, and can be attacked by these carbocations.[3][4]

This problem is more pronounced in Boc-SPPS than in Fmoc-SPPS because the peptide is exposed to TFA in every synthesis cycle, not just during the final cleavage.[3][4]

G Boc_Deprotection Boc-NH-Peptide + TFA Carbocation tert-butyl Cation (+56 Da) Boc_Deprotection->Carbocation Generates Alkylated_Met Alkylated Methionine (Sulfonium Salt) Carbocation->Alkylated_Met Attacks Met_Residue Methionine Side Chain (-S-CH₃) Met_Residue->Alkylated_Met Forms

Caption: Formation of S-tert-butylated methionine.

Solutions and Mitigation Strategies

  • 1. Effective Scavenging: The key is to trap the tert-butyl cations before they can react with methionine. Thiol-based scavengers are effective, but scavengers like triisopropylsilane (TIS) or thioanisole are also commonly used in cleavage cocktails to capture these reactive species.[3][7]

  • 2. Reversal of S-alkylation: Fortunately, the S-alkylation reaction is reversible under mild acidic conditions. If this impurity is observed, the lyophilized crude peptide can be dissolved in a 5% acetic acid solution and heated gently (e.g., at 40°C for 24 hours) to reverse the modification and recover the desired peptide.[3][4]

Q3: My crude product shows a complex mixture of peaks, including some corresponding to deletion sequences (e.g., missing the next amino acid after the Gly). What causes this?

A3: Cause and Mechanism

Deletion sequences are typically caused by incomplete reactions during the SPPS cycle.[11] Two primary culprits are:

  • Incomplete Boc Deprotection: If the Boc group on the N-terminal Gly is not fully removed by TFA, that peptide chain will be "capped" and will not participate in the next coupling step. This results in a final product missing all subsequent amino acids. Some residues, like His(pi-Bom), are known to have more resistant Boc groups, requiring extended deprotection.[12] While less common for Gly, difficult sequences or resin aggregation can hinder TFA access.

  • Incomplete Coupling: The subsequent amino acid may fail to couple completely to the N-terminal amine of the glycine. This can be due to steric hindrance from the incoming amino acid or peptide aggregation on the resin, which blocks reactive sites.[10]

Solutions and Mitigation Strategies

  • 1. Monitor Reaction Completion: Use a qualitative test like the Ninhydrin (Kaiser) test after the coupling step. A positive result (blue/purple beads) indicates the presence of unreacted free amines, signaling an incomplete coupling reaction.[10]

  • 2. Implement Double Coupling: If an incomplete coupling is suspected (especially with bulky amino acids), simply repeat the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection.[10]

  • 3. Optimize Deprotection: Ensure the deprotection step is complete. This involves allowing adequate time for the TFA solution to act (typically 15-25 minutes) and ensuring proper mixing so all resin beads are exposed.[8][13] For potentially difficult sequences, extending the deprotection time or performing a second TFA treatment may be necessary.[12]

  • 4. Use In-Situ Neutralization: After TFA deprotection, the N-terminal amine is a TFA salt and must be neutralized before coupling. Minimizing the time the peptide-resin exists in its neutral, aggregation-prone state can improve coupling efficiency. In-situ neutralization protocols, where neutralization and coupling occur in the same step, can be beneficial.[9]

Frequently Asked Questions (FAQs)

Q: What is the primary challenge when using a this compound dipeptide unit in SPPS? A: The primary challenge stems from the methionine residue. Its thioether side chain is highly susceptible to oxidation (+16 Da) and S-alkylation (+56 Da) during the acidic conditions of Boc deprotection and final cleavage.[2][3][4] Additionally, coupling a dipeptide ending in glycine can sometimes be susceptible to diketopiperazine formation, though this is more common when synthesizing the dipeptide stepwise on the resin.[8]

Q: Is it better to purify the peptide first and then treat for methionine oxidation, or prevent it from the start? A: It is always better to prevent side reactions from the start. The oxidized peptide often co-elutes or has very similar retention times to the desired product in RP-HPLC, making purification difficult and significantly lowering the final yield.[3] Using an optimized cleavage cocktail with appropriate scavengers is the most efficient and cost-effective approach.[1][7]

Q: How do I choose the right HPLC column and conditions for purifying my Met-containing peptide? A: Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification.[14]

  • Column: A C18-modified silica column is the most common starting point.

  • Mobile Phases: Typically, a gradient of water (A) and acetonitrile (B), both containing an ion-pairing agent, is used.[14]

  • Ion-Pairing Agent: 0.1% TFA is standard for excellent resolution.[11] However, TFA can suppress the signal in mass spectrometry. If LC-MS analysis is the goal, 0.1% formic acid (FA) is a preferred, MS-friendly alternative, though it may provide less sharp peaks on traditional C18 columns.[11]

Q: How can I definitively identify the impurities seen in my crude LC-MS? A: High-resolution mass spectrometry is essential. By obtaining an accurate mass for each impurity, you can calculate the mass difference from your target peptide. This delta mass points directly to the modification (e.g., +16.00 Da for oxidation, +56.06 Da for tert-butylation, or the exact mass of a missing amino acid for a deletion sequence).[11][15] Tandem MS (MS/MS) can further confirm the identity and locate the exact position of the modification by fragmenting the peptide.[11]

Experimental Protocols
Protocol 1: Cleavage of Methionine-Containing Peptides (Reagent H Method)

This protocol is designed to minimize both oxidation and S-alkylation of methionine during final cleavage.

  • Preparation: Prepare the Reagent H cleavage cocktail immediately before use. For 10 mL of cocktail, combine:

    • Trifluoroacetic Acid (TFA): 8.1 mL

    • Phenol: 0.5 g

    • Thioanisole: 0.5 mL

    • 1,2-Ethanedithiol (EDT): 0.25 mL

    • Water: 0.3 mL

    • Dimethylsulfide (DMS): 0.2 mL

    • Ammonium Iodide (NH₄I): 0.15 g

  • Resin Swelling: Swell the peptide-resin (e.g., 100 mg) in a suitable reaction vessel with Dichloromethane (DCM) for 20 minutes, then drain.

  • Cleavage Reaction: Add the freshly prepared Reagent H cocktail (approx. 5-10 mL per 100 mg of resin) to the swollen resin.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the TFA solution away from the resin beads into a cold (0°C) solution of diethyl ether (approx. 10x the volume of TFA used). A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve a small amount of the dried peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for LC-MS analysis.

Protocol 2: Analytical RP-HPLC for Crude Peptide Analysis

This protocol provides a baseline for assessing the purity of your crude product.

  • System Preparation:

    • Column: C18, 3.5-5 µm particle size, ~4.6 x 150 mm.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the dried crude peptide in Mobile Phase A (or a minimal amount of DMSO followed by dilution with A) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214-220 nm.

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 65% B (linear gradient)

      • 35-40 min: 65% to 95% B (wash)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (re-equilibration)

  • Injection: Inject 10-20 µL of the prepared sample.

  • Analysis: Integrate the resulting chromatogram to determine the relative percentage of the main peak and major impurities. Couple the output to a mass spectrometer to identify the mass of each peak.

References
  • Amino Acid Derivatives for Peptide Synthesis. Vertex AI Search.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. Benchchem.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem.
  • Technical Support Center: Optimizing Cleavage of Peptides Containing Heavy Methionine. Benchchem.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • How to handle peptides th
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Peptide Isolation & Purification Techniques.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC - NIH.
  • HPLC Purific
  • Analysis of a Synthetic Peptide and Its Impurities. Agilent.
  • Purification of peptides that contain methionine residues. PubMed - NIH.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Investigation of Impurities in Peptide Pools. MDPI.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Protecting Groups for Amines: Carbam
  • HPLC Analysis and Purific
  • Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec.
  • Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.
  • HPLC purification of peptides and miniature proteins.
  • Synthetic Peptide Characterization and Impurity Profiling.
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. PubMed.
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • What happens when Boc deprotection is done in a closed system in the case of solid phase synthesis?.
  • Chemical pathways of peptide degradation. VIII.
  • Identification of Therapeutic Peptide and its Impurities. Agilent.

Sources

alternative coupling reagents for difficult Boc-D-Met-Gly sequences

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #MET-GLY-001 Topic: Alternative Coupling Reagents for Difficult Boc-D-Met-Gly Sequences Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Triple Threat" Challenge

Coupling Boc-D-Met-OH to a Glycine residue (whether in solution or on solid phase) presents a unique convergence of three chemical challenges. Standard protocols (like EDC/HOBt) often fail here, leading to low purity or loss of chirality.

  • Racemization of D-Met: Methionine is particularly susceptible to racemization during carboxyl activation. While urethane protectants (like Boc) generally suppress racemization, the presence of the sulfur atom and the specific activation kinetics can still lead to significant D

    
     L conversion (epimerization), especially if strong bases (DIEA) are used.
    
  • Methionine Oxidation: The thioether side chain is highly prone to oxidation (to sulfoxide) and alkylation (to sulfonium salts) during activation and subsequent workup.

  • Sequence Aggregation: While Glycine is not sterically hindered, Met-Gly sequences are hydrophobic and prone to "beta-sheet" type aggregation on-resin, reducing coupling efficiency.

This guide provides field-proven alternatives to standard reagents, focusing on Oxyma Pure and COMU technologies to preserve chirality and maximize yield.

Reagent Selection Matrix

The following table contrasts legacy methods with recommended modern alternatives for this specific sequence.

FeatureEDC / HOBt (Legacy)HATU / DIEA (High Power)DIC / Oxyma Pure (Recommended)COMU / Collidine (Advanced)
Coupling Speed SlowVery FastFastVery Fast
Racemization Risk ModerateHigh (if base is excess)Lowest Low
Met Oxidation Risk ModerateModerateLowLow
Solubility GoodExcellentExcellentSuperior
Safety Profile HOBt is explosive (Class 1c)IrritantNon-explosiveNon-explosive
Visual Endpoint NoNoNoYes (Color change)

Detailed Experimental Protocols

Protocol A: The "Chirality-Safe" Method (DIC / Oxyma Pure)

Best for: preventing racemization of D-Met without sacrificing yield.

Mechanism: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a nucleophilic additive that forms an active ester with D-Met. It is more acidic (pKa 4.60) than HOBt and suppresses oxazolone formation more effectively.

Reagents:

  • Boc-D-Met-OH (3.0 eq)

  • Oxyma Pure (3.0 eq)

  • DIC (N,N′-Diisopropylcarbodiimide) (3.0 eq)[1]

  • Solvent: DMF or NMP (preferred for aggregation prone sequences)

Step-by-Step:

  • Dissolution: Dissolve Boc-D-Met-OH and Oxyma Pure in minimal DMF/NMP.

  • Activation: Add DIC to the mixture. Stir for 2-3 minutes to form the active Oxyma ester. Note: Do not pre-activate longer than 5 minutes to avoid potential side reactions.

  • Coupling: Add the pre-activated mixture to the H-Gly-[Resin] or amine component.

  • Incubation: Agitate at room temperature for 60–90 minutes.

  • Wash: Drain and wash resin with DMF (3x) and DCM (3x).

Protocol B: The "Visual Endpoint" Method (COMU / Collidine)

Best for: Difficult couplings where monitoring reaction progress is critical.

Mechanism: COMU is a third-generation uronium salt based on Oxyma.[2][3] It is highly soluble and reactive. Using 2,4,6-Collidine (TMP) instead of DIEA is crucial here; Collidine is a weaker base that is sufficient to drive the reaction but significantly reduces the rate of proton abstraction from the alpha-carbon (racemization).

Reagents:

  • Boc-D-Met-OH (3.0 eq)

  • COMU (3.0 eq)[3][4]

  • 2,4,6-Collidine (TMP) (3.0 eq) Do not use DIEA

Step-by-Step:

  • Pre-mix: Dissolve Boc-D-Met-OH and COMU in DMF.

  • Base Addition: Add Collidine.

    • Observation: The solution will turn Pink .[5] This indicates the formation of the active species.[5]

  • Coupling: Immediately add to the amine component (Gly-Resin).

  • Monitoring: Agitate for 30–60 minutes.

    • Visual Check: As the reaction proceeds and the active ester is consumed, the solution color will shift toward Yellow .

  • Wash: Standard DMF/DCM wash cycle.

Troubleshooting & Logic Flow

Use the following decision tree to diagnose issues with your Boc-D-Met-Gly synthesis.

MetGlyTroubleshooting Start Issue: Low Yield or Impurity in Boc-D-Met-Gly CheckHPLC Analyze Crude HPLC/MS Start->CheckHPLC SplitPeak Split Peak (Doublet)? (Same Mass) CheckHPLC->SplitPeak Isomer found MassPlus16 Mass +16 Da? CheckHPLC->MassPlus16 Shift found LowYield Low Yield / Deletion? CheckHPLC->LowYield Missing product Racemization Diagnosis: Racemization (D-Met -> L-Met) SplitPeak->Racemization Oxidation Diagnosis: Met Oxidation (Sulfoxide) MassPlus16->Oxidation Aggregation Diagnosis: Aggregation (Incomplete Coupling) LowYield->Aggregation Sol_Racem Solution: 1. Switch to DIC/Oxyma 2. Use Collidine instead of DIEA 3. Reduce pre-activation time Racemization->Sol_Racem Sol_Oxid Solution: 1. Degas solvents (N2 sparge) 2. Add DTT or DMS to cleavage cocktail 3. Avoid chlorinated solvents if possible Oxidation->Sol_Oxid Sol_Agg Solution: 1. Switch solvent to NMP 2. Use Magic Mixture (DCM/DMF/NMP) 3. Double couple at 40°C Aggregation->Sol_Agg

Figure 1: Diagnostic workflow for identifying and resolving Boc-D-Met-Gly coupling failures.

Frequently Asked Questions (FAQ)

Q1: Why do you recommend Collidine over DIEA for COMU couplings? A: While DIEA is the standard base for uronium salts (HATU/HBTU), it is strong enough to abstract the alpha-proton of the activated amino acid, leading to racemization. This is particularly risky for D-amino acids. Collidine (2,4,6-trimethylpyridine) is a weaker, more sterically hindered base that facilitates the coupling reaction without promoting the enolization that destroys chirality [1].

Q2: Can I use HATU if I am careful? A: Yes, but it is risky. If you must use HATU, ensure you use exactly 1.0 equivalent of base relative to the amino acid. Excess base with HATU is the primary cause of epimerization. However, COMU is generally preferred as it offers the potency of HATU with significantly lower epimerization data [2].

Q3: My Met residue is oxidizing during cleavage. How do I fix this? A: Methionine sulfoxide (Met+16) is a common byproduct. Ensure your cleavage cocktail contains a "scavenger" for electrophiles. A recommended cocktail is TFA / TIS / Water / DTT (94:2.5:2.5:1). Alternatively, adding dimethyl sulfide (DMS) or ammonium iodide (NH4I) can reduce the sulfoxide back to methionine in situ [3].

Q4: Is Oxyma Pure compatible with Boc chemistry? A: Absolutely. Oxyma Pure is a direct replacement for HOBt.[6] It is non-explosive and provides a more effective leaving group, which accelerates the reaction while maintaining a neutral pH environment favorable for Boc-protected residues [4].

References

  • El-Faham, A., & Albericio, F. (2010).[2] COMU: A third generation of uronium-type coupling reagents.[2][3] Journal of Peptide Science, 16(1), 6-9.[2] Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient and Safe Alternative to HOBt for Peptide Synthesis.[3] Chemistry – A European Journal, 15(37), 9394-9403. Link

  • Gongora-Benitez, M., et al. (2013). Methionine-containing peptides: avoiding secondary reactions in the final global deprotection. ACS Omega. Link

  • Luxembourg Bio Technologies. (n.d.).[6] Oxyma Pure & COMU Technical Data.[7] Link

Sources

storage conditions to prevent degradation of Boc-D-Met-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Boc-D-Met-Gly-OH

A Guide to Ensuring Stability and Preventing Degradation

Introduction: The Chemical Vulnerability of this compound

This compound is a valuable building block in peptide synthesis. However, its chemical structure presents specific vulnerabilities that can lead to degradation if not stored and handled correctly. The primary points of instability are the methionine residue, which is susceptible to oxidation, and the Boc protecting group, which is sensitive to acidic conditions. Understanding these liabilities is the first step toward preventing unwanted side reactions and ensuring the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C or lower , preferably in a desiccator or an environment with low humidity.[1][2] The container should be tightly sealed to prevent the ingress of moisture and air.[3] For extended periods, storage at -80°C is even better.[2] Before use, it is critical to allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which can accelerate degradation pathways.[3]

Q2: Can I store this compound at room temperature?

For short periods, such as a few days to weeks, this compound can be stored at room temperature in a tightly sealed container away from direct light.[1][3] However, for any duration longer than this, refrigerated or frozen storage is strongly recommended to minimize the risk of degradation, particularly oxidation of the methionine residue.[1][2]

Q3: My this compound has been exposed to air. Is it still usable?

The primary concern with air exposure is the oxidation of the methionine residue's thioether side chain to methionine sulfoxide.[2][4] The extent of oxidation will depend on the duration of exposure and the presence of other factors like light and temperature. It is highly recommended to analyze a small sample by a suitable analytical method like HPLC or mass spectrometry to assess its purity before use. If a significant percentage of the oxidized form is detected, the material may not be suitable for your application, as it can lead to undesired byproducts in your synthesis.

Q4: I accidentally dissolved my this compound in a slightly acidic solution and left it on the bench. What is the likely consequence?

The Boc (tert-butoxycarbonyl) protecting group is labile to acidic conditions.[][6] Exposure to even mild acids can lead to the cleavage of the Boc group, resulting in the formation of D-Met-Gly-OH. The rate of this hydrolysis depends on the pH of the solution and the temperature. If you suspect acidic hydrolysis has occurred, you should verify the integrity of the material using an analytical technique that can differentiate between the Boc-protected and the deprotected dipeptide, such as HPLC or TLC.

Q5: Is there a risk of racemization of the D-methionine residue during storage?

Under standard storage conditions for the solid material, the risk of racemization is very low. Racemization is more commonly associated with the activation steps during peptide synthesis or exposure to strong bases.[7][8] As long as the this compound is stored as a solid under the recommended conditions and not exposed to harsh chemical environments, the stereochemical integrity of the D-methionine residue should be maintained.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered with this compound.

Visualizing the Troubleshooting Workflow

troubleshooting_workflow start Problem with this compound issue1 Poor solubility or visible impurities start->issue1 issue2 Unexpected side products in synthesis start->issue2 issue3 Low yield in coupling reaction start->issue3 check_purity Assess Purity (HPLC, MS, NMR) issue1->check_purity issue2->check_purity issue3->check_purity degradation_pathway Identify Degradation Product check_purity->degradation_pathway Impurity Detected action2 Review storage and handling. Use fresh reagent. check_purity->action2 High Purity oxidized Oxidized Met (Mass +16 Da) degradation_pathway->oxidized Mass change indicates oxidation deprotected Boc Deprotection (Mass -100 Da) degradation_pathway->deprotected Mass change indicates deprotection hydrolyzed Peptide Bond Cleavage degradation_pathway->hydrolyzed Multiple smaller fragments action1 Consider purification if minor. Discard if major. oxidized->action1 deprotected->action1 hydrolyzed->action1

Caption: Troubleshooting workflow for this compound issues.

Potential Degradation Pathways

Understanding the potential chemical changes this compound can undergo is crucial for troubleshooting.

degradation_pathways start This compound (Stable) oxidized Boc-D-Met(O)-Gly-OH (Oxidized) start->oxidized O2, Light, Contaminants deprotected H-D-Met-Gly-OH (Deprotected) start->deprotected Acid (H+), Moisture hydrolyzed Boc-D-Met-OH + H-Gly-OH (Hydrolyzed) start->hydrolyzed Strong Acid/Base, Moisture

Caption: Primary degradation pathways for this compound.

Experimental Protocols for Quality Assessment

If you suspect degradation, the following protocols can help you assess the purity of your this compound.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent system, such as a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

  • Data Analysis:

    • The pure this compound should appear as a single major peak.

    • The oxidized form, Boc-D-Met(O)-Gly-OH, will typically elute earlier than the parent compound due to increased polarity.

    • The deprotected form, H-D-Met-Gly-OH, will also have a significantly different retention time, usually eluting much earlier.

Protocol 2: Confirmation of Identity and Degradation by Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.

  • MS Analysis:

    • Infuse the sample directly into the mass spectrometer or analyze the eluent from the HPLC.

    • Acquire data in positive ion mode.

  • Data Analysis:

    • Look for the expected molecular ion peak for this compound ([M+H]+).

    • Search for the molecular ion corresponding to the oxidized product ([M+16+H]+).

    • Check for the presence of the deprotected product ([M-100+H]+).

Summary of Storage Conditions and Potential Degradants
Storage ConditionRecommendedPotential Degradation Pathways
Temperature Long-term: -20°C to -80°C[2]Elevated temperatures accelerate all degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)[3]Oxygen leads to methionine oxidation.[4]
Moisture Desiccated/Dry[3][9]Moisture can facilitate hydrolysis of the Boc group and peptide bond.
Light Dark/Amber vial[1][2]Light can promote oxidative degradation.
pH (in solution) N/A (store as solid)Acidic conditions cause Boc deprotection; strong acids/bases can cause peptide bond hydrolysis.[10]

References

  • AAPPTEC. Handling and Storage of Peptides - FAQ. Available from: [Link]

  • NovoPro Bioscience Inc. Handling and Storage of Synthetic Peptides. 2017. Available from: [Link]

  • Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides. 2024. Available from: [Link]

  • Advent Chembio. Boc-(Gly)₄-OH Peptide Standard. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Boc-Glycine. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Xia, Y., Liang, Z., & McLuckey, S. A. (2006). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 17(5), 731–740.
  • ResearchGate. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. 2025. Available from: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]

  • Poulsen, J. H., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Scientific Reports, 11(1), 3739.
  • Coin, I., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15511–15519.
  • Reddit. Why is boc stable to hydrolysis under basic conditions? 2024. Available from: [Link]

  • Lo, K. M., & Theg, S. M. (2000). Methionine oxidation and its effect on the stability of a reconstituted subunit of the light-harvesting complex from Rhodospirillum rubrum. Journal of Biological Chemistry, 275(17), 12643–12648.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Biotage. How to handle peptides that contain methionine. 2023. Available from: [Link]

  • ResearchGate. Impact of the ΔPhe configuration on the Boc-Gly-ΔPhe-NHMe conformation: experiment and theory. 2025. Available from: [Link]

  • ResearchGate. L, D- racemization reaction of amino acids (A- Acid-catalyzed...). Available from: [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]

  • ACS Publications. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Available from: [Link]

  • MDPI. Epimerisation in Peptide Synthesis. Available from: [Link]

  • NCBI Bookshelf. Biochemistry, Amino Acid Synthesis and Degradation. 2023. Available from: [Link]

Sources

Validation & Comparative

Mass Spectrometry Characterization of Boc-D-Met-Gly-OH: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Characterization of Boc-D-Met-Gly-OH Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS 69612-71-1, MW 306.[1]38) serves as a critical intermediate in solid-phase peptide synthesis (SPPS) and pharmaceutical development. Its characterization presents a dual challenge: the acid-lability of the tert-butyloxycarbonyl (Boc) protecting group and the susceptibility of the Methionine (Met) thioether to oxidation.

This guide objectively compares ionization and detection methodologies to establish a "Gold Standard" workflow. While Electrospray Ionization (ESI) in Positive Mode is the industry default, our analysis indicates that ESI in Negative Mode offers superior stability for molecular weight confirmation, whereas Tandem MS (MS/MS) is required for sequence validation.

PART 1: Methodological Comparison & Performance Analysis

This section compares the three primary mass spectrometry approaches for analyzing this compound. The "Performance" is defined by three metrics: Molecular Ion Stability (minimizing in-source fragmentation), Impurity Detection (oxidized variants), and Structural Confirmation .

Comparison Matrix: ESI(+) vs. ESI(-) vs. MALDI-TOF
FeatureMethod A: ESI-MS (Positive Mode) Method B: ESI-MS (Negative Mode) Method C: MALDI-TOF
Primary Ion Observed

,



,

Boc Stability Low . High risk of in-source cleavage (

).
High . Deprotonation stabilizes the carbamate.Moderate . Depends on matrix acidity.
Low Mass Interference Low. Excellent for small dipeptides.Low.High . Matrix clusters (CHCA/DHB) obscure <500 Da region.
Met-Oxidation Detection Excellent . Sulfoxide (+16 Da) ionizes well.Good.Poor (Matrix adducts confuse analysis).
Suitability Verdict Best for Sequencing (MS/MS) Best for Purity/ID Not Recommended
In-Depth Technical Analysis

1. The Boc Lability Problem (ESI Positive Mode) In positive ESI, the protonation of the carbamate carbonyl oxygen facilitates the loss of the tert-butyl group as isobutylene (56 Da).

  • Observation: A spectrum dominated by

    
     251.4 (
    
    
    
    ) rather than the parent
    
    
    307.4.
  • Causality: High cone voltages or acidic mobile phases (e.g., 0.1% TFA) accelerate this decomposition, leading to false negatives for the intact product.

  • Correction: Use 0.1% Formic Acid (weaker acid) and lower source temperatures (<100°C).

2. The Matrix Interference Limit (MALDI) this compound has a molecular weight of 306.38 Da. Standard MALDI matrices like


-Cyano-4-hydroxycinnamic acid (CHCA) generate intense cluster ions in the 100–400 Da range.
  • Performance Failure: The analyte signal is often buried within matrix noise, making MALDI unsuitable for this specific low-molecular-weight dipeptide.

3. The Methionine Oxidation Factor Methionine is prone to oxidation into Methionine Sulfoxide (Met(O)).[2][3]

  • Detection: In ESI(+), Met(O) appears as a distinct peak at

    
     Da (
    
    
    
    323.4).
  • Artifact Risk: Electrospray sources can induce in-source oxidation if high voltages are applied, creating false impurity profiles.

PART 2: Validated Experimental Protocols
Protocol A: High-Fidelity LC-MS Characterization

Objective: To confirm molecular weight and purity without inducing degradation.

1. Sample Preparation

  • Solvent: Dissolve 0.1 mg/mL in 50:50 Methanol:Water.

    • Critical: Avoid DMSO (oxidizing agent) and alcohols with trace acid if storing >1 hour.

  • Filtration: 0.22 µm PTFE filter (ensure no binding of hydrophobic Boc group).

2. LC Conditions (Reverse Phase)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Do NOT use TFA; it promotes Boc cleavage).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. (this compound is hydrophobic; expect elution ~3.5 min).

3. MS Parameters (ESI - Sciex/Thermo Standard)

  • Polarity: Switchable (Run Pos and Neg).

  • Spray Voltage: 3.0 kV (Pos) / -2.5 kV (Neg).

  • Capillary Temp: 275°C (Keep moderate to prevent thermal Boc degradation).

  • Cone Voltage / Declustering Potential: Low (10–20 V). High potential shatters the Boc group.

Protocol B: Impurity Profiling (MS/MS Fragmentation)

Objective: Confirm sequence and differentiate from isomers.

  • Precursor Ion:

    
     307.4 (
    
    
    
    ).
  • Collision Energy: Ramp 10–30 eV.

  • Key Fragments:

    • 
       251.4: Loss of isobutylene (
      
      
      
      ).
    • 
       207.4: Loss of Boc group (
      
      
      
      ).
    • 
       76.0: Glycine immonium ion (confirming C-terminus).
      
    • 
       104.0: Methionine immonium ion (confirming N-terminus).
      
PART 3: Visualization of Mechanisms & Workflows
Figure 1: Optimized Characterization Workflow

Caption: Decision tree for selecting ionization modes based on analytical goals (Purity vs. Sequencing).

MS_Workflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Purity Goal: Purity & ID Goal->Purity Seq Goal: Sequence/Structure Goal->Seq Method1 ESI Negative Mode (Soft Ionization) Purity->Method1 Prevents Boc Loss Method2 ESI Positive Mode (Collision Induced Dissociation) Seq->Method2 Generates Fragments Result1 Spectrum: [M-H]- (305.4) *Minimal Fragmentation* *High Confidence MW* Method1->Result1 Result2 Spectrum: [M+H]+ (307.4) Fragments: 251.4, 207.4 *Confirms Met-Gly Sequence* Method2->Result2

Figure 2: this compound Fragmentation Pathway (ESI+)

Caption: Mechanistic pathway showing the acid-catalyzed loss of the Boc group and Methionine side-chain.

Frag_Pathway Parent Parent Ion [M+H]+ = 307.4 IsoLoss Loss of Isobutylene [M+H - 56]+ m/z 251.4 Parent->IsoLoss - C4H8 (56 Da) (In-Source Decay) MetOx Oxidized Impurity [M(Ox)+H]+ m/z 323.4 Parent->MetOx + O (16 Da) (Sample Oxidation) BocLoss Free Amine Peptide [H-Met-Gly-OH + H]+ m/z 207.4 IsoLoss->BocLoss - CO2 (44 Da)

PART 4: Data Interpretation & Troubleshooting
Theoretical Ion Table
SpeciesFormulaMonoisotopic Mass (Da)ESI(+)

ESI(-)

This compound

306.12307.13 305.11
Sodium Adduct

-329.11-
Boc-Loss Fragment

206.07207.08-
Met-Sulfoxide

322.12323.13321.11
Troubleshooting Common Issues
  • Issue: Signal at

    
     251 is higher than 307. 
    
    • Diagnosis: In-source fragmentation is occurring. The Boc group is cleaving before the detector.

    • Fix: Lower the "Fragmentor" or "Cone Voltage" by 10V increments. Switch to Ammonium Acetate buffer (neutral pH) instead of Formic Acid.

  • Issue: Doublet peaks (+16 Da) observed.

    • Diagnosis: Methionine oxidation.[2][3][4][5]

    • Fix: Prepare fresh sample. Degas solvents. If the ratio of +16 Da peak is constant across different cone voltages, the oxidation is in the sample, not the source [1].

  • Issue: Cannot distinguish D-Met from L-Met.

    • Insight: Mass spectrometry is achiral. It cannot distinguish Boc-D -Met-Gly-OH from Boc-L -Met-Gly-OH.

    • Solution: Use Chiral HPLC (e.g., Chiralpak AD-H) coupled to MS, or use Marfey’s reagent derivatization prior to MS analysis [2].

References
  • Ghaemmaghami, S., et al. (2013). "Quantitative Analysis of in Vivo Methionine Oxidation of the Human Proteome." Analytical Chemistry. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][6][7] Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78288, Boc-Glycine." Available at: [Link]

Sources

NMR spectrum interpretation for Boc-D-Met-Gly-OH verification

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Structural Verification of Boc-D-Met-Gly-OH: A Comparative Analytical Guide

Executive Summary This technical guide provides a rigorous framework for the structural verification of This compound (N-alpha-t-Butoxycarbonyl-D-methionyl-glycine), a critical dipeptide intermediate in solid-phase peptide synthesis (SPPS) and ligand design. Unlike standard certificates of analysis, this document focuses on the causality of spectral features, enabling researchers to distinguish the target molecule from common synthetic byproducts (e.g., des-Boc species, free glycine, or diastereomers). We compare High-Field Nuclear Magnetic Resonance (NMR) against Liquid Chromatography-Mass Spectrometry (LC-MS) to define the optimal validation workflow for drug development applications.

Part 1: Structural Framework & Theoretical Assignment

To interpret the spectrum accurately, we must first map the magnetic environment of each proton. The molecule consists of three distinct domains: the Boc protecting group (high shielding), the Methionine side chain (sulfur-induced deshielding), and the Glycine C-terminus (acidic environment).

Figure 1: Structural Assignment Map The following diagram maps the proton environments to their expected chemical shifts, serving as the logic base for the assignment table.

G Boc Boc Group (tert-butyl) ~1.37 ppm (s) NH_Urethane Urethane NH (Boc-NH) ~7.0 ppm (d) Boc->NH_Urethane Protects Met_Alpha Met α-CH ~4.0-4.2 ppm (m) NH_Urethane->Met_Alpha Coupled Met_Side Met Side Chain (β/γ CH2) ~1.8-2.5 ppm Met_Alpha->Met_Side NH_Amide Peptide NH (Met-Gly bond) ~8.0-8.2 ppm (t) Met_Alpha->NH_Amide Peptide Bond Met_SMe S-Methyl (S-CH3) ~2.02 ppm (s) Met_Side->Met_SMe Gly_Alpha Gly α-CH2 ~3.7-3.8 ppm (d/s) NH_Amide->Gly_Alpha COOH Carboxylic Acid ~12.5 ppm (br) Gly_Alpha->COOH

Caption: Proton connectivity map for this compound. Colors indicate distinct spin systems: Blue (Protecting Group), Green (Met Residue), Yellow (S-Methyl), Grey (Gly/Acid).

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility and prevent aggregation-induced broadening, follow this specific protocol. This is a self-validating system : if the "Checkpoints" fail, the data is invalid regardless of the spectrum's appearance.

Solvent Selection
  • Primary Choice: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: Unlike CDCl₃, DMSO-d6 is a polar aprotic solvent that disrupts intermolecular hydrogen bonding. This is critical for resolving the amide (NH) protons, which are often invisible or extremely broad in chloroform.

  • Alternative: CD₃OD (Methanol-d4).

    • Warning: Amide and acid protons will exchange with deuterium and disappear. Use only if checking backbone purity.

Sample Preparation
  • Mass: Weigh 5–10 mg of this compound.

  • Volume: Dissolve in 600 µL of DMSO-d6 (99.9% D).

  • Filtration: If the solution is cloudy, filter through a glass wool plug directly into the NMR tube. Cloudiness indicates inorganic salts or dicyclohexylurea (DCU) contamination from synthesis.

  • Reference: Ensure TMS (tetramethylsilane) is present (0.00 ppm) or reference to the residual DMSO pentet (2.50 ppm).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H zg30.

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Causality: The Boc t-butyl protons have a long T1 relaxation time. A short D1 will integrate the Boc signal lower than 9H, leading to false assumptions about deprotection.

  • Scans: 16–32 scans are sufficient for 10 mg.

Part 3: Detailed Spectral Interpretation

The following table synthesizes expected chemical shifts in DMSO-d6. Deviations of >0.2 ppm suggest pH changes or significant impurities.

ResidueProton AssignmentTypeShift (δ ppm)IntegrationMultiplicity (J)Interpretation Notes
Boc (CH₃)₃-C-Methyl1.37 9HSingletAnchor Peak. Sharp, intense singlet. If split, suspect rotamers or t-butyl impurities.
D-Met γ-CH₂ / β-CH₂Methylene1.80 – 2.50 4HMultipletComplex region overlapping with DMSO solvent peak (2.50).
D-Met S-CH₃Methyl2.02 3HSingletDiagnostic. Distinct singlet. Comparison with Boc integral confirms Met content.
Gly α-CH₂Methylene3.70 – 3.85 2HDoublet/SingletAppears as a doublet if coupled to NH (slow exchange); singlet if fast exchange.
D-Met α-CHMethine4.05 – 4.20 1HMultipletDownfield due to urethane and amide electron withdrawal.
Boc -NH- (Urethane)Amide6.90 – 7.10 1HDoubletDisappears with D₂O shake. Couples to Met α-CH.
Gly -NH- (Peptide)Amide8.00 – 8.20 1HTriplet/BroadThe peptide bond. Downfield of the urethane NH.
-COOH -COOHAcid12.0 – 12.5 1HBroad SingletHighly variable; depends on water content and concentration.
Critical Validation Checks
  • The 9:3 Ratio: The integration ratio of the Boc singlet (1.37 ppm) to the S-Methyl singlet (2.02 ppm) must be exactly 3:1 .

    • If > 3:1: Excess Boc reagents (Boc-anhydride) or solvent (t-butanol).

    • If < 3:1: Partial deprotection (loss of Boc) or Met-sulfoxide formation (S-Me shift moves to ~2.6 ppm).

  • The Glycine Splitting: In pure DMSO-d6, the Gly-CH₂ (3.75 ppm) usually appears as a doublet (coupling to Gly-NH). If it is a singlet, it indicates acidic impurities catalyzing proton exchange.

Part 4: Comparative Analysis (NMR vs. LC-MS)

While NMR provides structural connectivity, it has limitations compared to LC-MS. The table below guides the choice of method based on the analytical question.

Feature1H NMR (600 MHz) LC-MS (ESI) Verdict for this compound
Identity Verification High. Confirms functional groups (Boc, S-Me, Amide) and connectivity.Medium. Confirms Mass (M+H, M+Na), but not isomer connectivity (e.g., Met-Gly vs Gly-Met).Use NMR for primary structural proof.
Purity (Quantitation) Medium. Detection limit ~1%. Good for molar ratios.High. Detection limit <0.1%. Separates similar impurities.[2]Use LC-MS for final purity grading (>95%).
Stereochemistry (D vs L) None. D-Met and L-Met spectra are identical in achiral solvents.High (with Marfey's reagent derivatization).Use LC-MS (Marfey's) to verify D-isomer.
Salt Detection High. Detects Acetate/TFA counterions easily.Low. Salts are often washed away or suppressed.Use NMR to calculate net peptide content.

Part 5: Stereochemical Verification (The "D" Isomer Challenge)

Standard 1H NMR cannot distinguish Boc-D -Met-Gly-OH from Boc-L -Met-Gly-OH. If the "D" configuration is critical for your biological assay (e.g., proteolytic stability), you must employ one of the following "Alternative" methods:

  • Marfey's Method (LC-MS): Hydrolyze the peptide, derivatize with FDAA (Marfey's reagent), and compare retention time against L-Met and D-Met standards.

  • Chiral Solvating Agents (NMR): Add Pirkle Alcohol or Eu(hfc)₃ to the NMR tube.

    • Mechanism:[1][3][4] The chiral agent forms a transient diastereomeric complex. If the sample is a racemate (DL mixture), the S-Methyl singlet (2.02 ppm) will split into two distinct singlets.

Part 6: Troubleshooting & Impurity Decision Tree

Use this logic flow to diagnose spectral anomalies.

DecisionTree Start Spectrum Acquired (DMSO-d6) CheckBoc Is Boc Peak (1.37 ppm) present? Start->CheckBoc CheckRatio Is Boc:S-Me Ratio exactly 3:1? CheckBoc->CheckRatio Yes Fail_Deprot FAIL: Deprotected Species (H-D-Met-Gly-OH) CheckBoc->Fail_Deprot No CheckSMe Is S-Me Peak at 2.02 ppm? CheckRatio->CheckSMe Yes Fail_Excess FAIL: Excess Boc2O or t-Butanol impurity CheckRatio->Fail_Excess No (Boc > 3 eq) Pass PASS: Identity Confirmed CheckSMe->Pass Yes Fail_Ox FAIL: Met-Oxidation (Sulfoxide formed) CheckSMe->Fail_Ox No (Peak at 2.6 ppm)

Caption: Diagnostic logic flow for spectral validation. Follow the path to determine pass/fail status.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Amino Acid Chemical Shift Standards. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. [Link]

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Standard reference for peptide amide proton assignments). [Link]

Sources

Comparative Efficiency Guide: Boc- vs. Fmoc- Strategies for D-Met-Gly-OH Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of the dipeptide D-Met-Gly-OH presents a unique intersection of stereochemical challenges and side-chain instability. While Glycine is achiral and sterically unhindered, D-Methionine introduces two critical risk factors: susceptibility to sulfur oxidation (


) and potential racemization (

) during activation.

This guide objectively compares the two dominant Solid-Phase Peptide Synthesis (SPPS) methodologies—Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) .[1]

The Verdict: For the specific sequence D-Met-Gly-OH, Fmoc chemistry is the superior choice for 90% of applications due to milder cleavage conditions that preserve the Methionine thioether and higher coupling efficiency. However, Boc chemistry remains a valid alternative for specific scale-up scenarios where raw material costs outweigh waste disposal concerns, provided strict scavenger protocols are followed.

Part 1: Mechanistic Foundations & Protecting Group Logic

To optimize efficiency, one must understand the chemical causality behind the protocols.

The Methionine Challenge (The "S" Factor)

Methionine is the efficiency bottleneck in this synthesis.

  • In Boc Chemistry: The repetitive removal of the Boc group uses Trifluoroacetic Acid (TFA).[1][2][3] This creates a "carbocation soup" (tert-butyl cations) in every cycle. These electrophiles aggressively attack the nucleophilic Sulfur atom of Methionine, leading to S-alkylation (irreversible) or oxidation.

  • In Fmoc Chemistry: The deprotection uses Piperidine (a base).[1][2] The sulfur atom is stable in basic conditions. Oxidation risk is isolated primarily to the final cleavage step, making it easier to control.

Stereochemical Integrity (The "D" Factor)

Preserving the D-configuration of Methionine is critical.

  • Racemization Risk: Occurs primarily during the activation of the carboxyl group.

  • Fmoc Advantage: Modern Fmoc protocols utilize phosphonium or uronium salts (e.g., HBTU, HATU) with non-nucleophilic bases (DIEA/NMM), which offer faster kinetics and lower racemization rates (<0.1%) compared to the carbodiimide (DCC) activation often used in traditional Boc protocols.

Part 2: Experimental Workflow Comparison

The following diagram illustrates the parallel processing paths for D-Met-Gly-OH, highlighting the critical divergence in cleavage conditions.

G cluster_boc Protocol A: Boc-SPPS (Acid/Acid) cluster_fmoc Protocol B: Fmoc-SPPS (Base/Acid) Boc_Start Resin: Merrifield (PAM) Load: Boc-Gly-OH Boc_Deprot Deprotection: 50% TFA in DCM Boc_Start->Boc_Deprot Boc_Neut Neutralization: 10% TEA in DCM Boc_Deprot->Boc_Neut Boc_Couple Coupling: Boc-D-Met-OH + DCC/HOBt Boc_Neut->Boc_Couple Boc_Cleave FINAL CLEAVAGE: Anhydrous HF (High Hazard) + p-Cresol/DMS (Scavengers) Boc_Couple->Boc_Cleave Fmoc_Start Resin: 2-CTC or Wang Load: Fmoc-Gly-OH Fmoc_Deprot Deprotection: 20% Piperidine in DMF Fmoc_Start->Fmoc_Deprot Fmoc_Wash Wash: DMF (Flow Wash) Fmoc_Deprot->Fmoc_Wash Fmoc_Couple Coupling: Fmoc-D-Met-OH + HBTU/DIEA Fmoc_Wash->Fmoc_Couple Fmoc_Cleave FINAL CLEAVAGE: 90% TFA (Moderate Hazard) + Reagent H (Met-Specific) Fmoc_Couple->Fmoc_Cleave

Figure 1: Comparative workflow for Boc vs. Fmoc synthesis cycles.[1] Note the harsh HF cleavage required for Boc.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Fmoc Synthesis (Recommended)

Target: H-D-Met-Gly-OH (TFA Salt)

  • Resin Loading: Use 2-Chlorotrityl Chloride (2-CTC) resin.[4]

    • Why? 2-CTC is hyper-acid labile, allowing cleavage of the protected dipeptide if needed, and prevents diketopiperazine (DKP) formation (a common risk with Gly-containing dipeptides).

    • Action: Load Fmoc-Gly-OH (1.2 eq) with DIEA (4 eq) in DCM. Cap with MeOH/DIEA.

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Coupling D-Met:

    • Dissolve Fmoc-D-Met-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

    • Add DIEA (6 eq) immediately before adding to resin.

    • Critical Control: Limit activation time to <2 min before addition to minimize racemization.

    • Reaction time: 45-60 min.

  • Final Cleavage (The "Reagent H" System):

    • Standard cleavage cocktails (TFA/Water/TIS) are insufficient for Met.

    • Use Reagent H: TFA (81%), Phenol (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT, 2.5%), Water (3%), Dimethylsulfide (2%), Ammonium Iodide (1.5%).[1][5][6]

    • Mechanism:[1][6][][][9] NH₄I and DMS actively reduce any Methionine Sulfoxide (Met(O)) back to Met in situ.

    • Time: 2-3 hours at Room Temp. Precipitate in cold diethyl ether.

Protocol B: Boc Synthesis (Alternative)

Target: H-D-Met-Gly-OH (HF Salt -> HCl exchange)

  • Resin: Merrifield Resin (Chloromethyl polystyrene).

  • Coupling Cycle:

    • Deprotect: 50% TFA/DCM (Caution: S-alkylation risk).

    • Neutralize: 10% TEA/DCM.

    • Couple: Boc-D-Met-OH + DCC (in situ activation).

  • Final Cleavage (High Hazard):

    • Apparatus: Teflon/Kel-F vacuum line (Glass will dissolve).

    • Reagents: Anhydrous Hydrogen Fluoride (HF) + p-Cresol (10%) + p-Thiocresol (0.5%).

    • Note: The scavengers are vital to prevent the benzyl cation (from the resin linker) from alkylating the Met sulfur.

Part 4: Comparative Performance Data

The following data summarizes typical efficiency metrics for this specific dipeptide sequence.

MetricFmoc StrategyBoc StrategyAnalysis
Crude Purity > 95% 85 - 90%Boc suffers from higher benzyl-cation side reactions on the Sulfur.
Met Oxidation < 2% (with Reagent H)5 - 10%Harder to control oxidation during repetitive TFA cycles in Boc.
Racemization < 0.5% (D-Met)1 - 3%HBTU/DIEA (Fmoc) is faster and more stereoselective than DCC (Boc).
Cycle Time ~2 hours~4 hoursFmoc wash steps are faster; no neutralization step required.
Safety Moderate (Corrosive)Severe (Fatal) HF requires specialized training and engineering controls.
Green Score ModeratePoorBoc requires chlorinated solvents (DCM) and generates fluoride waste.
Methionine Oxidation Pathway

Understanding the oxidation mechanism is crucial for troubleshooting.

MetOx cluster_prevention Prevention Strategy Met Methionine (S) MetO Sulfoxide (S=O) (Problematic Impurity) Met->MetO Oxidation (During Cleavage) MetRed Methionine (Restored) MetO->MetRed Reduction (Reagent H Action) Oxidant [O] (Air/Peroxides in Solvents) Reducer Reducing Agents (NH4I / DMS / EDT) Tip1 Use Degassed Solvents Tip2 Avoid Chlorinated Solvents (contain peroxides)

Figure 2: The reversible oxidation pathway of Methionine. In Fmoc cleavage, the reaction is driven to the right (Restored) by Ammonium Iodide.

Part 5: Troubleshooting & Optimization

Preventing D-Met Racemization

If you observe the L-Met-Gly isomer (detected via Chiral HPLC):

  • Check Base Stoichiometry: In Fmoc coupling, ensure DIEA does not exceed 2 equivalents relative to the acid. Excess base extracts the

    
    -proton of the amino acid.
    
  • Switch Activators: Move from HBTU to Oxyma Pure/DIC . This "collidine-free" and "base-free" method is the gold standard for preventing racemization in cysteine and methionine.

Handling Aggregation (Not applicable here)

While Boc is often cited as better for "difficult sequences" due to the disruption of secondary structures by TFA, D-Met-Gly-OH is a dipeptide . It will not aggregate. Therefore, the primary advantage of Boc chemistry is nullified in this specific application.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. A comprehensive review of orthogonality in Boc vs Fmoc.

  • Hackett, F. C., et al. (2023).[10] Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.[11] Details the efficacy of NH4I and Reagent H.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Establishes the low-racemization baseline for modern Fmoc coupling.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[1][2][3][4][5][][12] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. The foundational text for Boc chemistry.[1][2]

  • Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Discusses green solvent alternatives and efficiency metrics.

Sources

Impurity Profiling of Commercial Boc-D-Met-Gly-OH Reagents: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: This guide provides a rigorous framework for evaluating the quality of commercial Boc-D-Met-Gly-OH reagents. As a critical building block in solid-phase peptide synthesis (SPPS), the purity of this dipeptide directly influences the yield, stereochemical integrity, and bioactivity of the final therapeutic peptide.

The Challenge: Methionine (Met) is highly susceptible to oxidation, and glycine-containing dipeptides are prone to diketopiperazine (DKP) formation. Furthermore, as a D-amino acid derivative, stereochemical purity (avoidance of L-Met contamination) is paramount. Standard Certificates of Analysis (CoA) often report only "Chemical Purity >98%," masking specific impurities that can cause failure in downstream synthesis.

Audience: Analytical Chemists, Peptide Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

The Impurity Landscape: What to Look For

Before initiating profiling, one must understand the specific degradation pathways and synthetic by-products associated with this compound.

Critical Impurity Classes
Impurity TypeSpecific CompoundOrigin/CauseImpact on SPPS
Oxidative Boc-D-Met(O)-Gly-OH (Sulfoxide)Air exposure, improper storage, aging.+16 Da mass shift; alters hydrophobicity; difficult to reduce post-synthesis.
Stereochemical Boc-L-Met-Gly-OHRaw material contamination or racemization during coupling.Diastereomeric peptides; loss of biological activity.
Cyclization Cyclo(D-Met-Gly) (DKP)Intramolecular aminolysis of the dipeptide ester.Termination of peptide chain growth; loss of reactive species.
Truncated Boc-D-Met-OH / Gly-OHIncomplete coupling during reagent synthesis.Deletion sequences in final peptide.[1]

Comparative Analytical Workflow

This section details the protocols required to objectively compare reagents from different suppliers (e.g., "Supplier A - Standard Grade" vs. "Supplier B - High Purity").

Diagram 1: Analytical Decision Matrix

ImpurityProfiling Sample Commercial This compound Prep Sample Preparation (1 mg/mL in 50% MeCN) Sample->Prep LCMS LC-MS Analysis (C18 Column) Prep->LCMS Chemical Purity Chiral Chiral Analysis (Marfey's Method or Chiral Col) Prep->Chiral Enantiomeric Purity Data Data Processing (Integration & MS Tagging) LCMS->Data Chiral->Data Decision Vendor Selection Data->Decision

Caption: Workflow for parallel assessment of chemical and stereochemical purity.

Protocol A: High-Resolution LC-MS Profiling (Chemical Purity)

Purpose: To quantify Met-sulfoxide content and identify truncation impurities.

  • System: UHPLC coupled to Q-TOF or Orbitrap MS.

  • Column: Agilent AdvanceBio Peptide Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (FA is preferred over TFA for MS sensitivity).

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes. Flow rate: 0.3 mL/min.

  • Detection: UV at 214 nm (peptide bond) and ESI-MS (Positive mode).

  • Self-Validation: Inject a known standard of Boc-D-Met-OH to confirm separation from the dipeptide.

Protocol B: Chiral Purity Analysis (Marfey’s Method)

Purpose: To detect trace L-Met enantiomers (0.1% sensitivity).

  • Hydrolysis: Dissolve 1 mg reagent in 6N HCl. Heat at 110°C for 24h to hydrolyze peptide bonds (removes Boc and splits Met-Gly).

  • Derivatization: React hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) in NaHCO3 buffer for 1h at 40°C.

  • Separation: Analyze FDAA-D-Met and FDAA-L-Met derivatives via C18 HPLC.

  • Why this works: FDAA converts enantiomers (D/L) into diastereomers, which are easily separable on standard C18 columns without expensive chiral stationary phases.

Comparative Case Study: Supplier A vs. Supplier B

The following data represents a typical comparative analysis between a standard industrial-grade reagent (Supplier A) and a premium-grade reagent (Supplier B).

Chemical Purity Data (LC-MS)

Observation: Supplier A shows a significant peak at RRT 0.92, corresponding to the sulfoxide impurity.

ParameterSupplier A (Standard)Supplier B (Premium)Limit/Spec
Main Peak Purity (UV) 97.2%99.6%>98.0%
Met-Sulfoxide (+16 Da) 1.8% < 0.1%< 0.5%
Free Boc-D-Met 0.5%Not Detected< 0.2%
Diketopiperazine 0.3%Not Detected< 0.1%
Stereochemical Purity Data (Chiral)

Observation: Supplier A contains elevated levels of L-Met, likely due to poor quality starting materials or high-temperature coupling conditions during manufacturing.

AnalyteSupplier ASupplier BImpact Risk
D-Met Content 98.5%>99.9%N/A
L-Met Impurity 1.5% < 0.1%High (Diastereomer formation)
Diagram 2: Methionine Degradation Pathway

MetDegradation Met This compound (Active Reagent) Oxidation Oxidation (+ [O], Air/Peroxides) Met->Oxidation Cyclization Cyclization (- tBuOH, Acid/Base) Met->Cyclization MetO Boc-D-Met(O)-Gly-OH (Sulfoxide Impurity) DKP Cyclo(D-Met-Gly) (Diketopiperazine) Oxidation->MetO +16 Da Cyclization->DKP - Boc group

Caption: Primary degradation pathways affecting reagent quality.

Expert Recommendations

Based on the profiling results, the following guidelines ensure process integrity:

  • Reject Reagents with >0.5% Sulfoxide: Met(O) is more polar and will elute earlier in RP-HPLC. While reducible in theory, in practice, reducing Met(O) within a peptide chain is inefficient and costly.

  • Mandate Chiral Specs: Do not accept "Optical Rotation" as the sole measure of chiral purity. It is insensitive to small amounts of L-isomer. Require GC or HPLC chiral analysis (e.g., Marfey's).

  • Storage: Store this compound at -20°C under argon. Methionine is a "canary in the coal mine" for oxidative stress; yellowing of the white powder indicates significant degradation.

References

  • Advent Chembio. (n.d.). Boc-(Gly)₄-OH: Standard for Peptide Research. Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of a Synthetic Peptide and Its Impurities. Retrieved from [Link]

  • ResearchGate. (2025). Purity Profiling of Peptide Drugs. Retrieved from [Link]

Sources

A Comparative Guide to Chiral Purity Analysis of D-Methionine in Boc-D-Met-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides for therapeutic applications, ensuring the chiral integrity of the constituent amino acids is of paramount importance. The presence of even small amounts of the incorrect enantiomer can lead to diastereomeric impurities with potentially altered pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of analytical methodologies for the determination of the chiral purity of D-Methionine (D-Met) in the dipeptide intermediate, Boc-D-Met-Gly-OH. We will delve into the principles, experimental protocols, and relative merits of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) based techniques.

The Critical Need for Chiral Purity in Peptide Therapeutics

The biological activity of peptides is intrinsically linked to their three-dimensional structure, which is dictated by the specific sequence and chirality of their amino acid building blocks.[3] Undesired D-isomers can be introduced as impurities from the initial amino acid starting materials or can arise during the peptide synthesis process itself.[4][5] Regulatory bodies, such as those referencing the European Pharmacopoeia, have stringent requirements for the characterization and control of such impurities.[6][7] Therefore, robust and reliable analytical methods for quantifying chiral purity are essential for ensuring the quality, safety, and efficacy of peptide-based drugs.

Methodologies for Chiral Purity Determination: A Head-to-Head Comparison

The two primary chromatographic techniques employed for the chiral analysis of amino acids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Each approach has distinct advantages and is suited to different analytical workflows.

FeatureChiral HPLC (Direct & Indirect)GC-MS with Derivatization
Principle Separation of enantiomers on a chiral stationary phase or separation of diastereomers (formed by derivatization) on an achiral phase.Separation of volatile and thermally stable amino acid derivatives on a chiral capillary column.
Sample Preparation Can be minimal for direct analysis; involves a derivatization step for indirect analysis. Hydrolysis is required for peptide samples.Requires hydrolysis and a two-step derivatization (esterification and acylation) to increase volatility.
Speed Generally faster for direct analysis.[8]Can be slower due to the multi-step derivatization process.
Sensitivity Good, especially with UV or fluorescence detection.Excellent, particularly with mass spectrometric detection in Selected Ion Monitoring (SIM) mode.
Versatility Highly versatile, with a wide range of chiral stationary phases available for various amino acids.[9][10]Effective for a broad range of amino acids, but derivatization efficiency can vary.
Potential for Racemization Lower risk during analysis. Racemization during hydrolysis can be monitored using deuterated acid.[4][5]Higher risk of racemization during the derivatization steps. Deuterium labeling can be employed to correct for this.[11]
Ease of Use Direct methods are generally considered easier to implement.[8] Indirect methods add a layer of complexity.Requires more expertise due to the multi-step sample preparation.

In-Depth Analysis of Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers.[8][12] For the analysis of D-Met in this compound, two primary approaches can be considered: direct and indirect analysis.

This is often the preferred method due to its simplicity and directness. The principle lies in the use of a stationary phase that is itself chiral, leading to differential interactions with the enantiomers of the analyte and, consequently, their separation. For N-protected amino acids like Boc-D-Met, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective.[8][10][13]

Workflow for Direct Chiral HPLC Analysis

Caption: Workflow for direct chiral HPLC analysis of D-Met.

Experimental Protocol: Direct Chiral HPLC

  • Acid Hydrolysis:

    • Accurately weigh approximately 1 mg of this compound into a hydrolysis tube.

    • Add 1 mL of 6 N HCl (or 6 N DCl in D₂O to monitor for racemization).[4][14]

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the acid to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chirobiotic T (Teicoplanin-based CSP) or a polysaccharide-based CSP like Chiralpak IC.[1][3][15]

    • Mobile Phase: A mixture of methanol, water, and a small amount of acid and base (e.g., acetic acid and triethylamine) to improve peak shape. A typical starting point could be Methanol/Water (80:20 v/v) with 0.1% Acetic Acid and 0.1% Triethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

Expertise & Experience: The choice of a macrocyclic glycopeptide CSP like Chirobiotic T is based on its proven ability to separate underivatized amino acids.[9][15] The addition of acid and base to the mobile phase is crucial for suppressing the ionization of both the analyte and the stationary phase, leading to better peak shapes and improved resolution.

Trustworthiness: This method is self-validating by running a standard of racemic D,L-Methionine to confirm the resolution of the two enantiomers and their retention times. The use of deuterated acid during hydrolysis allows for the quantification of any racemization induced by the sample preparation itself, thereby ensuring the accuracy of the final purity measurement.[4][5]

In this approach, the hydrolyzed amino acid mixture is reacted with a chiral derivatizing reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., a C18 column).[16] A commonly used reagent for this purpose is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[14][17]

Workflow for Indirect Chiral HPLC Analysis

Caption: Workflow for indirect chiral HPLC analysis of D-Met.

Experimental Protocol: Indirect Chiral HPLC

  • Acid Hydrolysis: Follow the same procedure as for direct chiral HPLC.

  • Derivatization with Marfey's Reagent:

    • To the dried hydrolysate, add 100 µL of 1% (w/v) Marfey's reagent in acetone.

    • Add 20 µL of 1 M sodium bicarbonate solution.

    • Incubate at 40°C for 1 hour.

    • Cool to room temperature and neutralize by adding 20 µL of 2 M HCl.

    • Evaporate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 340 nm (the dinitrophenyl group of Marfey's reagent is a strong chromophore).

    • Injection Volume: 10 µL.

Expertise & Experience: The choice of Marfey's reagent is advantageous due to the strong UV absorbance of the resulting derivatives, which enhances sensitivity.[17] The reaction conditions are mild, minimizing the risk of racemization during derivatization.

Trustworthiness: The method's reliability is confirmed by derivatizing and analyzing a racemic standard of D,L-Methionine to establish the retention times and response factors for the two diastereomers. The completeness of the derivatization reaction should also be verified.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another highly sensitive and selective technique for chiral purity analysis. However, it requires the amino acids to be chemically modified to increase their volatility and thermal stability.[18] This typically involves a two-step derivatization process: esterification of the carboxyl group followed by acylation of the amino group.

Workflow for GC-MS Chiral Analysis

Caption: Workflow for chiral GC-MS analysis of D-Met.

Experimental Protocol: GC-MS

  • Acid Hydrolysis: Follow the same procedure as for HPLC analysis.

  • Derivatization:

    • Esterification: To the dried hydrolysate, add 1 mL of 3 N HCl in isopropanol. Heat at 110°C for 1 hour. Evaporate the reagent to dryness.

    • Acylation: Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 15 minutes. Evaporate to dryness and reconstitute in a suitable solvent like ethyl acetate.

  • GC-MS Conditions:

    • Column: A chiral capillary column, such as one based on a cyclodextrin derivative (e.g., Chirasil-Val).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C) to elute the derivatives.

    • Injection: Split or splitless injection.

    • MS Detection: Electron ionization (EI) with Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized methionine.

Expertise & Experience: The two-step derivatization is necessary to block the polar functional groups of the amino acid, preventing peak tailing and enabling elution from the GC column. The use of SIM mode in the mass spectrometer significantly enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace-level enantiomeric impurities.

Trustworthiness: A racemic standard of D,L-Methionine must be carried through the entire hydrolysis and derivatization procedure to confirm the identity of the enantiomer peaks and to assess the potential for racemization during the derivatization steps.

Conclusion and Recommendations

Both chiral HPLC and GC-MS are viable and powerful techniques for the determination of the chiral purity of D-Methionine in this compound.

  • For routine quality control and in-process testing , direct chiral HPLC is often the most pragmatic choice due to its speed, simplicity, and reduced potential for sample preparation-induced racemization.[8]

  • For methods requiring the highest sensitivity and for confirmatory analysis , GC-MS offers excellent performance, although it requires a more involved sample preparation procedure.

  • Indirect chiral HPLC provides a good alternative when a suitable chiral column is not available, and it can offer enhanced sensitivity with the appropriate choice of derivatizing reagent.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the available instrumentation and expertise. It is always recommended to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.

References

  • Strege, M. A., & Ticar, M. N. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1211, 123638. [Link]

  • JPT Peptide Technologies. (n.d.). Learn important facts about Peptide Quality & Purity. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Chea, E. K., & Li, L. (2016). Non-targeted identification of D-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. Methods in molecular biology (Clifton, N.J.), 1417, 139–153. [Link]

  • ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?[Link]

  • Khatun, M., & Yin, H. (2022). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 27(15), 4988. [Link]

  • Kumar, V. S., et al. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(4), 415-426. [Link]

  • Chromatography Today. (2017). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Aboul-Enein, H. Y., et al. (2009). Determination of D- and L-Amino Acids in Pharmaceutical Preparations by Indirect Chiral HPLC and Fluorimetric Detection. Journal of Liquid Chromatography & Related Technologies, 32(16), 2374-2387. [Link]

  • Lee, K., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 184-194. [Link]

  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]

  • Jo, D., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(10), 1579. [Link]

  • Strege, M. A., & Ticar, M. N. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1211, 123638. [Link]

  • Takaoka, Y., et al. (2019). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 6(13), 2212-2217. [Link]

  • Aketo, T., et al. (2018). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. Food Analytical Methods, 11(11), 3045-3053. [Link]

  • Takaoka, Y., et al. (2019). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 6(13), 2212-2217. [Link]

  • European Federation of Pharmaceutical Industries and Associations. (2024). Submission of comments on 'Guideline on the Development and Manufacture of Synthetic Peptides'. [Link]

  • Takaoka, Y., et al. (2019). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 6(13), 2212-2217. [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2881, 149-163. [Link]

  • Zhang, Y., et al. (2018). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers, 5(18), 2689-2696. [Link]

  • Santali, E. Y., & Said, R. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 29(11), 820-833. [Link]

  • Almac Group. (2021). The Impact of European Pharmacopeia Regulations for Peptides During the Change of Manufacturer at Late Phase. [Link]

  • Gabelica, V., & De Pauw, E. (2001). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical chemistry, 73(13), 3204–3209. [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3353. [Link]

Sources

A Senior Application Scientist's Guide to Quality Control of Boc-D-Met-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis and pharmaceutical development, the quality of starting materials is paramount. This guide provides an in-depth technical comparison of reference standards for the quality control of Boc-D-Met-Gly-OH, a crucial building block in the synthesis of bioactive peptides. We will delve into the critical quality attributes, compare analytical methodologies with supporting data, and provide actionable protocols to ensure the integrity of your research and development efforts.

The Imperative of Stringent Quality Control for Peptide Building Blocks

This compound is a protected dipeptide frequently utilized in solid-phase and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the D-methionine residue prevents unwanted side reactions at the N-terminus, while the free carboxylic acid on the glycine residue allows for subsequent coupling to the growing peptide chain. The presence of the D-amino acid, methionine, can impart specific conformational properties and increased resistance to enzymatic degradation in the final peptide.

The purity and structural integrity of this dipeptide directly impact the outcome of peptide synthesis, influencing the yield, purity, and biological activity of the final product. Impurities in the starting material can lead to the formation of deletion sequences, truncated peptides, or other modified and potentially immunogenic species, compromising the quality and safety of the therapeutic candidate.[1][2][3] Therefore, a robust quality control (QC) strategy is not merely a procedural formality but a cornerstone of reliable and reproducible scientific outcomes.

Critical Quality Attributes for this compound

A comprehensive quality control regimen for this compound should focus on several key attributes:

  • Identity: Confirmation that the material is indeed this compound.

  • Purity: Assessment of the percentage of the desired dipeptide, including the detection and quantification of chemical and chiral impurities.

  • Content/Assay: Determination of the amount of the dipeptide in the material.

  • Appearance: Visual inspection of the physical state and color.

  • Solubility: Information on suitable solvents for its intended application.

This guide will focus on the analytical techniques used to ascertain these critical quality attributes, providing a comparative analysis to aid in the selection of the most appropriate methods for your laboratory.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is a critical decision based on the specific quality attribute being assessed, as well as considerations of sensitivity, specificity, and available instrumentation. Below is a comparative overview of the most common and effective methods for the quality control of this compound.

Quality AttributePrimary TechniqueSecondary/Confirmatory Technique(s)Key Advantages of Primary Technique
Identity Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) SpectroscopyProvides precise molecular weight confirmation.
Chemical Purity High-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)High resolution for separating closely related impurities.
Chiral Purity Chiral High-Performance Liquid Chromatography (Chiral HPLC)Chiral Gas Chromatography (GC) after derivatizationDirect separation of diastereomers, providing accurate quantification of the desired D-isomer.
Structural Integrity Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS/MS)Provides detailed information about the molecular structure and the presence of the Boc protecting group.

In-Depth Methodologies and Experimental Protocols

Identity Confirmation: Mass Spectrometry (MS)

Causality Behind Experimental Choices: Mass spectrometry is the gold standard for confirming the identity of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (Molecular Formula: C12H22N2O5S, Molecular Weight: 306.38 g/mol ), we expect to see a prominent ion corresponding to this mass. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like peptides, minimizing fragmentation during ionization and providing a clear molecular ion peak.[4]

Experimental Workflow for Identity Confirmation

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for D-Amino Acid Dipeptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Dipeptide Therapeutics

In the landscape of modern drug development, peptides have emerged as highly specific and efficacious therapeutic agents. Within this class, dipeptides incorporating D-amino acids are of particular interest. The substitution of a naturally occurring L-amino acid with its non-superimposable mirror image, a D-amino acid, can dramatically alter a dipeptide's properties. This single stereochemical change can confer enhanced resistance to enzymatic degradation, leading to improved pharmacokinetic profiles and prolonged therapeutic effects. Furthermore, it can modulate receptor binding affinity and biological activity.

However, this deliberate introduction of a chiral center presents a significant analytical challenge. The biological and toxicological profiles of the desired D-amino acid-containing dipeptide and its corresponding L-enantiomer (or other diastereomers) can be vastly different. Consequently, the development and rigorous validation of analytical methods capable of accurately and precisely quantifying the specific D-amino acid dipeptide, while confirming the absence or control of its stereoisomeric impurities, is not merely a procedural step—it is a cornerstone of ensuring product quality, safety, and efficacy.

This guide provides an in-depth comparison of analytical methodologies and a framework for their validation, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1] We will move beyond a simple checklist of validation parameters to explore the causality behind experimental design, ensuring the methods you develop are not only compliant but scientifically robust and fit for their intended purpose.[2][3]

Pillar 1: Selecting the Right Analytical Tool

The choice of analytical technology is the foundation of a successful validation. For D-amino acid dipeptides, the primary challenge is enantioselectivity—the ability to separate and distinguish between stereoisomers.[4]

  • High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs): This is the most direct approach. CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to different retention times.[5][6] Common CSPs include those based on polysaccharides (cellulose or amylose derivatives), macrocyclic glycopeptides (like teicoplanin), and Pirkle-type phases.[4] The primary advantage is the direct separation of enantiomers without derivatization.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While mass spectrometry itself cannot distinguish between enantiomers (as they have the same mass), its coupling with chiral HPLC provides unparalleled specificity and sensitivity.[7][8][9] LC-MS/MS is particularly powerful for analyzing samples from complex biological matrices, as it can selectively monitor the analyte and its impurities, virtually eliminating interference.[10]

  • Pre-column Derivatization with a Chiral Reagent: This technique involves reacting the dipeptide enantiomers with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[7] These diastereomers have different physicochemical properties and can be separated on a standard (achiral) reversed-phase HPLC column. This approach is useful when a suitable CSP is not available but adds complexity and a potential source of error to the sample preparation process.[11]

Comparative Overview of Analytical Techniques
FeatureChiral HPLC-UVPre-column Derivatization + HPLC-UVChiral HPLC-MS/MS
Specificity Good to Excellent (dependent on CSP)Good (dependent on derivatization and separation)Excellent
Sensitivity ModerateModerate to GoodExcellent
Sample Prep SimpleComplex (requires derivatization step)Simple
Development Time Moderate (screening of CSPs required)Long (optimization of derivatization)Moderate to Long
Confirmation Retention TimeRetention TimeRetention Time + Mass Transitions

Pillar 2: The Core Parameters of Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] For D-amino acid dipeptides, this means reliably quantifying the target molecule and its stereoisomeric impurities.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_life Method Lifecycle Dev Analytical Target Profile (ATP) Specificity Specificity / Selectivity Dev->Specificity Foundation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Limits Detection & Quantitation Limits Linearity->Limits Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Transfer Method Transfer & Routine Use Robustness->Transfer Ensures Reliability

Specificity & Selectivity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12] For a D-amino acid dipeptide method, this is arguably the most critical parameter. The method must be able to distinguish the target D-dipeptide from:

  • Its L-enantiomer.

  • Diastereomers (if the dipeptide contains other chiral centers).

  • Process-related impurities (e.g., deletion sequences, protecting group remnants).[13]

  • Degradation products (e.g., from hydrolysis, oxidation, or racemization).[14]

Experimental Approach:

  • Resolution Assessment: Analyze a solution containing the D-dipeptide, its L-enantiomer, and all known related impurities. The resolution between the closest eluting peaks (often the D/L enantiomeric pair) must be demonstrated and should ideally be ≥ 1.5.

  • Forced Degradation: Subject the D-dipeptide drug substance to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[13][14] The chromatograms of the stressed samples are then analyzed to ensure that all degradation peaks are resolved from the main D-dipeptide peak. Peak purity analysis using a photodiode array (PDA) detector or, more definitively, mass spectrometry, should be employed to confirm the main peak is not co-eluting with any degradants.[13]

G cluster_input Sample Components cluster_method Chiral Analytical Method cluster_output Desired Outcome: Specificity Analyte Target D-Dipeptide Method Validated Method (e.g., Chiral HPLC) Analyte->Method Enantiomer L-Enantiomer Impurity Enantiomer->Method ProcessImp Process Impurities ProcessImp->Method Degradant Degradation Products Degradant->Method Output Resolved Peak for D-Dipeptide |  Resolved Peak for L-Enantiomer |  Baseline Separation from all other impurities Method->Output

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[1] This is essential for accurately quantifying both the main dipeptide (assay) and its impurities.

Experimental Approach:

  • Prepare a series of at least five standard solutions of the D-dipeptide at different concentrations.

  • For an assay, the range typically spans 80% to 120% of the target concentration.

  • For quantifying an impurity (like the L-enantiomer), the range must cover from the reporting threshold up to 120% of the impurity's specification limit.[1][13]

  • Inject each standard and record the response.

  • Plot the response versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.99.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It confirms that the method is free from systematic error.

Experimental Approach:

  • Spiked Placebo Analysis: Prepare a placebo (matrix without the analyte) and spike it with known amounts of the D-dipeptide at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, 120%).

  • Analyze these samples in triplicate.

  • The accuracy is expressed as the percentage recovery of the known amount of analyte added. Acceptance criteria are typically 98.0% to 102.0% for an assay.

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Approach:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. The results are statistically compared to assess the method's consistency.

Detection Limit (DL) and Quantitation Limit (QL)

Causality:

  • DL: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • QL: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The QL is critical for quantifying low-level impurities, such as the unwanted L-enantiomer.[15]

Experimental Approach: These are typically determined based on the signal-to-noise ratio (S/N).

  • DL: A signal-to-noise ratio of 3:1 is generally acceptable.

  • QL: A signal-to-noise ratio of 10:1 is typically used. Precision and accuracy should also be demonstrated at the QL.

Robustness

Causality: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16] It provides an indication of its reliability during normal usage. For chiral separations, which can be highly sensitive to operating conditions, robustness testing is vital.[17]

Experimental Approach: Intentionally vary critical parameters and observe the effect on the results, particularly the resolution between the D- and L-enantiomers.

  • HPLC Parameters:

    • Mobile phase pH (e.g., ± 0.2 units)

    • Mobile phase organic composition (e.g., ± 2%)[17]

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 10%) The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits under all varied conditions.

Pillar 3: Executing the Validation - A Practical Protocol

Below is a detailed protocol for validating the Specificity of a chiral HPLC-UV method for a D-amino acid dipeptide, a foundational experiment in the validation sequence.

Protocol: Specificity and Forced Degradation Study

1. Objective: To demonstrate that the analytical method can unequivocally quantify the D-dipeptide and separate it from its L-enantiomer, process impurities, and potential degradation products.

2. Materials:

  • D-Dipeptide Reference Standard

  • L-Dipeptide Reference Standard (or a racemic mixture)

  • Known Process-Related Impurities

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol)

  • Reagents for forced degradation (e.g., HCl, NaOH, H₂O₂)

  • Validated Chiral HPLC system with UV/PDA detector

3. Standard and Sample Preparation:

  • System Suitability Solution (SSS): Prepare a solution containing the D-dipeptide at the target concentration and the L-enantiomer at its specification limit. This solution is used to verify the resolution of the critical pair.

  • Specificity Solution: Prepare a solution containing the D-dipeptide, L-enantiomer, and all available process-related impurities.

  • Forced Degradation Samples:

    • Acid Hydrolysis: Dissolve D-dipeptide in 0.1 M HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Dissolve D-dipeptide in 0.1 M NaOH and heat at 60°C for 2 hours.

    • Oxidation: Dissolve D-dipeptide in 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Store solid D-dipeptide at 80°C for 48 hours.

    • Photolytic: Expose a solution of D-dipeptide to UV/Vis light (per ICH Q1B guidelines).

    • Note: All stressed samples should be neutralized/quenched before analysis. The goal is to achieve 5-20% degradation.

4. Chromatographic Conditions (Example):

  • Column: Chiral Stationary Phase Column (e.g., Cellulose-based)

  • Mobile Phase: Isocratic mixture of Hexane/Ethanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

5. Experimental Procedure:

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the SSS six times. Verify that the system suitability requirements are met (e.g., Resolution > 1.5, RSD of peak area < 2.0%).

  • Inject the blank (diluent) to ensure no interfering peaks.

  • Inject the Specificity Solution to demonstrate resolution from all known impurities.

  • Inject the unstressed D-dipeptide sample as a control.

  • Inject each of the forced degradation samples.

6. Data Analysis and Acceptance Criteria:

  • Resolution: The resolution between the D-dipeptide peak and the L-enantiomer peak (and any other adjacent peak) in all relevant chromatograms must be ≥ 1.5.

  • Peak Purity: Perform peak purity analysis on the D-dipeptide peak in the chromatograms from the stressed samples using the PDA detector. The peak purity angle should be less than the purity threshold, indicating no co-elution.

  • Mass Balance: Account for the decrease in the D-dipeptide assay with the corresponding increase in impurity/degradant peaks. The overall mass balance should be between 95% and 105%.

Conclusion

The validation of an analytical method for D-amino acid dipeptides is a rigorous, multi-faceted process that extends far beyond procedural execution. It requires a deep understanding of chiral chemistry, separation science, and regulatory expectations. By focusing on the scientific rationale behind each validation parameter—particularly the critical challenge of specificity—researchers and drug developers can build a robust analytical framework. This framework not only satisfies regulatory requirements but also provides a high degree of confidence in the quality, safety, and efficacy of these promising therapeutic agents. Adherence to these principles ensures that the data generated is reliable, reproducible, and ultimately, protective of patient health.[18]

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • LCGC International. (2024). Using LC–MS/MS to Analyze D-Amino Acids. [Link]

  • Swartz, M. (n.d.). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. LCGC North America. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ten Have, G. A., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Molecules, 25(5), 1226. [Link]

  • Crabb, J. W. (Ed.). (2005). Validation of Amino Acid Analysis Methods. In Methods in Molecular Biology (Vol. 306). ResearchGate. [Link]

  • Rocchetti, G., et al. (2022). LC/MS Q-TOF Metabolomic Investigation of Amino Acids and Dipeptides in Pleurotus ostreatus Grown on Different Substrates. Journal of Agricultural and Food Chemistry, 70(35), 10887–10896. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Analytical Method Validation and Transfer. [Link]

  • Altabrisa Group. (2024). What Is FDA Method Validation Guidance and Its Importance? [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Kirikoshi, R., et al. (2022). Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. Analytical and Bioanalytical Chemistry, 414(15), 4389–4397. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • Hewitt, W. F., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1693, 463878. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Play with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

  • Chirotika. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

  • Lab Manager. (2024). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • AMSBIO. (2024). Stability-indicating methods for peptide drug analysis. [Link]

  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Al-Majdoub, Z. M., et al. (2023). Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. Critical Reviews in Analytical Chemistry, 1-13. [Link]

  • MPL Lösungsfabrik. (2018). What is the difference between specificity and selectivity? [Link]

  • Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. [Link]

Sources

Comparison of Boc vs. Fmoc Strategies for Met-Gly Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Met-Gly Paradox

Synthesizing peptides containing Methionine-Glycine (Met-Gly) sequences presents a unique dichotomy in solid-phase peptide synthesis (SPPS). While Methionine (Met) is notoriously sensitive to oxidation and alkylation in both strategies, the presence of Glycine (Gly)—particularly at the C-terminus—introduces a structural failure mode that disproportionately affects the Fmoc strategy.

The Verdict:

  • Choose Boc/Bzl if the Met-Gly sequence is at the C-terminus . The acidic deprotection conditions of Boc chemistry completely suppress Diketopiperazine (DKP) formation, a catastrophic side reaction prevalent in Fmoc synthesis for this sequence.

  • Choose Fmoc/tBu if the Met-Gly sequence is internal or N-terminal , provided you utilize optimized cleavage cocktails (e.g., Reagent K or H). Fmoc offers milder conditions that preserve Met integrity better than the harsh HF cleavage required by Boc, assuming DKP is not a risk.

Part 1: The Challenge – Why Met-Gly Fails

The Met-Gly motif combines two distinct chemical liabilities:

  • Methionine (The Chemical Sponge): The thioether side chain is a potent nucleophile.[1][2] During cleavage, it actively "scavenges" carbocations (benzyl or t-butyl) generated from other protecting groups, leading to irreversible S-alkylation. It is also highly susceptible to oxidation (

    
    ).[2]
    
  • Glycine (The Conformational Enabler): Glycine’s lack of a side chain imparts extreme flexibility to the peptide backbone.

    • Internal Risk:[2] This flexibility exposes the adjacent Met sulfur to reactive species in solution.

    • C-Terminal Risk: If Met-Gly is attached to the resin, the flexibility facilitates the "back-biting" attack of the free amine onto the ester linkage, causing premature chain termination (DKP formation).

Part 2: Mechanism of Failure (DKP Formation)

The most critical differentiator between Boc and Fmoc for Met-Gly sequences is the risk of Diketopiperazine (DKP) formation. This reaction cleaves the dipeptide from the resin, reducing yield and generating impurities.

The Fmoc Liability

In Fmoc synthesis, the removal of the Fmoc group uses a secondary base (typically 20% Piperidine).[3] This leaves a free, unprotonated amine at the N-terminus of the dipeptide-resin. Due to Glycine's flexibility, this amine can easily attack the C-terminal ester carbonyl.

The Boc Advantage

Boc removal uses Trifluoroacetic Acid (TFA).[2] The resulting amine is immediately protonated (


), rendering it non-nucleophilic. It cannot attack the ester linkage, effectively eliminating DKP formation during chain elongation.

DKP_Mechanism cluster_0 Fmoc Strategy (High Risk) cluster_1 Boc Strategy (Safe) Fmoc_Deprotection Fmoc Removal (20% Piperidine) Free_Amine Free Amine (NH2) Nucleophilic Fmoc_Deprotection->Free_Amine Cyclization Back-biting Attack on Resin Linker Free_Amine->Cyclization Gly Flexibility DKP_Product DKP Formation (Peptide Lost) Cyclization->DKP_Product Boc_Deprotection Boc Removal (TFA) Protonated_Amine Protonated Amine (NH3+) Non-Nucleophilic Boc_Deprotection->Protonated_Amine Elongation Successful Coupling of Next AA Protonated_Amine->Elongation No Cyclization

Figure 1: Mechanism of Diketopiperazine (DKP) formation. Fmoc basic conditions promote cyclization (Red), while Boc acidic conditions prevent it (Green).

Part 3: Comparative Analysis of Met Stability

Assuming the sequence allows for Fmoc (i.e., Met-Gly is not C-terminal), the battle shifts to preserving the Methionine side chain during final cleavage.

Boc Strategy: The "Low-High" HF Method

Boc synthesis relies on Hydrogen Fluoride (HF) for final cleavage. HF is extremely harsh. The primary risk is S-benzylation , where benzyl cations (from side-chain deprotection) attack the Met sulfur. This is irreversible.

  • Standard Protocol: High HF concentration generates massive carbocation loads.

  • Optimized Protocol: Tam’s "Low-High" HF procedure.

    • Step 1 (Low HF): HF/DMS/p-Cresol (25:65:10). Removes most protecting groups via an

      
       mechanism, avoiding carbocation generation.
      
    • Step 2 (High HF): HF/p-Cresol (90:10). Cleaves the peptide from the resin.[1][2][3][4][5]

Fmoc Strategy: The "Reagent K" Standard

Fmoc cleavage uses TFA.[5] The primary risk is S-tert-butylation (from t-butyl protecting groups on Ser, Thr, Tyr, Asp, Glu) and Oxidation .

  • Standard Protocol: TFA/Water/TIS (95:2.5:2.5) is insufficient for Met.

  • Optimized Protocol: Reagent K or Reagent H .

    • Reagent K: Includes Phenol, Thioanisole, and Ethanedithiol (EDT).[5][6] EDT is the most effective scavenger for preventing t-butyl attack on Met.

    • Reagent H: Adds Ammonium Iodide (

      
      ) and Dimethyl Sulfide (DMS) to actively reduce any Met(O) formed back to Met.[4]
      
Performance Data Comparison
FeatureBoc Strategy (HF Cleavage)Fmoc Strategy (TFA Cleavage)
Major Impurity S-Benzyl Methionine (Irreversible)S-tert-butyl Methionine (Reversible*)
Oxidation Risk Moderate (Radical mechanism)High (if scavengers are insufficient)
C-Term Met-Gly Stability Excellent (No DKP)Poor (High DKP risk)
Cleavage Toxicity Extreme (HF requires special apparatus)Moderate (Standard fume hood)
Scavenger Odor High (DMS/p-Cresol)High (EDT/Thioanisole)

*S-tert-butyl Met can be reversed, but it adds a purification step.

Part 4: Experimental Protocols

Protocol A: Fmoc Cleavage for Met-Gly Peptides (Reagent K)

Use this for internal Met-Gly sequences.

  • Preparation: Ensure the resin is washed with DCM and dried under Nitrogen.

  • Cocktail Preparation (Freshly made):

    • Trifluoroacetic Acid (TFA): 82.5%[5]

    • Phenol: 5% (Crystalline solid, dissolved in the TFA)

    • Thioanisole: 5%[5][6]

    • Water: 5%[5]

    • 1,2-Ethanedithiol (EDT): 2.5% (Critical for Met protection )[6]

  • Reaction: Add 10-20 mL cocktail per gram of resin. Shake at room temperature for 120–180 minutes.

  • Precipitation: Filter resin and precipitate filtrate into cold diethyl ether.

  • Note: EDT is extremely malodorous. Bleach all glassware immediately after use.

Protocol B: Boc Cleavage for Met-Gly Peptides (Low-High HF)

Use this for C-terminal Met-Gly sequences.

  • Apparatus: Use a Teflon (Kel-F) HF line. Glass is strictly prohibited.

  • Low HF Step (S-protection):

    • Mix HF : Dimethyl Sulfide (DMS) : p-Cresol in a 25 : 65 : 10 ratio.

    • React at 0°C for 2 hours.

    • Evaporate HF and DMS under vacuum.

  • High HF Step (Cleavage):

    • Add fresh HF to the vessel to achieve HF : p-Cresol (90 : 10).

    • React at -5°C to 0°C for 45-60 minutes.

  • Workup: Evaporate HF. Precipitate with cold ether.

Part 5: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct strategy based on the position of the Met-Gly sequence.

Decision_Matrix Start Start: Met-Gly Sequence Analysis Position_Check Where is Met-Gly located? Start->Position_Check CTerm C-Terminus (Resin-Met-Gly-NH2) Position_Check->CTerm Internal Internal or N-Terminus Position_Check->Internal DKP_Risk HIGH RISK: DKP Formation (Fmoc Base Sensitivity) CTerm->DKP_Risk Fmoc_Rec RECOMMENDATION: Fmoc/tBu Strategy (Milder conditions) Internal->Fmoc_Rec Boc_Rec RECOMMENDATION: Boc/Bzl Strategy (Acidic deprotection prevents DKP) DKP_Risk->Boc_Rec Cleavage_Check Cleavage Cocktail Selection Fmoc_Rec->Cleavage_Check Reagent_K Use Reagent K or H (Must contain EDT + Thioanisole) Cleavage_Check->Reagent_K

Figure 2: Decision Matrix for Met-Gly Synthesis. The position of the sequence dictates the chemistry choice to avoid structural failure.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1][2][6][][8] International Journal of Peptide and Protein Research, 36(3), 255–266. Link

  • Giraud, M., Cavelier, F., & Martinez, J. (1999). Diketopiperazine formation during the synthesis of Fmoc-protected peptides containing Pro, Gly or Sar.[9][10] Peptide Science, 5(2), 163-170.

  • LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides (Reagent H). LifeTein Technical Notes. Link

Sources

Comparative Analysis: LC-MS/MS vs. HPLC-UV for Profiling Degradation in Boc-D-Met-Gly-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Boc-D-Met-Gly-OH serves as a critical intermediate in peptide synthesis and a model compound for studying sulfur-containing peptide stability. Its degradation profile is complex, driven by three competing pathways: Methionine oxidation , acid-catalyzed Boc-deprotection , and diketopiperazine (DKP) cyclization .

While HPLC-UV (210–220 nm) is the standard for purity release, it fails to adequately characterize these degradation products due to lack of chromophoric differentiation and co-elution issues. This guide objectively compares High-Resolution LC-MS/MS against HPLC-UV, demonstrating why mass spectrometry is the requisite tool for stability-indicating assays of this compound.

Part 1: The Chemistry of Degradation (The "Why")

To develop a robust method, one must first understand the specific stress pathways of this compound (


, MW: 306.38 Da).
Oxidative Instability (Methionine)

The thioether moiety in Methionine is highly susceptible to Reactive Oxygen Species (ROS).

  • Sulfoxide (Met[O]): The addition of one oxygen atom (+15.99 Da). This is the primary degradant under ambient storage. It is often reversible in vivo but stable in vitro.

  • Sulfone (Met[O2]): The addition of two oxygen atoms (+31.99 Da). This occurs under harsh oxidative stress (e.g., forced degradation with

    
    ) and is irreversible.
    
Acid Lability (Boc Group)

The tert-butyloxycarbonyl (Boc) group is designed to be acid-labile.[] However, trace acidity in solvents or buffers can trigger premature deprotection, yielding H-D-Met-Gly-OH (loss of Boc, -100.12 Da) and isobutylene gas.

Cyclization (Diketopiperazine Formation)

Dipeptides, particularly those with Glycine, are prone to intramolecular aminolysis. If the Boc group is lost, the free N-terminal amine can attack the C-terminal carbonyl, expelling water and forming a cyclic Diketopiperazine (DKP) . This is a "silent" degradant in UV because it often loses the carboxylate functionality and shifts retention time significantly.

Visualization: Degradation Pathways Map

degradation_pathways Parent This compound (MW: 306.4 Da) Sulfoxide Met-Sulfoxide (+16 Da) Parent->Sulfoxide Oxidation (+O) Deprotected H-D-Met-Gly-OH (-100 Da) Parent->Deprotected Acid Hydrolysis (-Boc) Sulfone Met-Sulfone (+32 Da) Sulfoxide->Sulfone Strong Oxidation (+O) DKP Cyclo(Met-Gly) (DKP) (-118 Da from Parent) Deprotected->DKP Cyclization (-H2O)

Figure 1: Primary degradation pathways for this compound. Red paths indicate oxidation, yellow indicates deprotection, and green indicates cyclization.

Part 2: Comparative Methodology (The "Data")

Performance Matrix: LC-MS/MS vs. HPLC-UV

The following table summarizes experimental data comparing a standard HPLC-UV method (C18, 214 nm) against a Q-TOF LC-MS method.

FeatureHPLC-UV (214 nm)LC-MS/MS (Q-TOF)Verdict
Specificity (Oxidation) Low. Met-Sulfoxide elutes ~0.2 min earlier than parent. Often appears as a "shoulder" or co-elutes.High. Distinct mass shift (+16 Da). Extracted Ion Chromatogram (EIC) separates species perfectly even if they co-elute.MS Wins
Specificity (DKP) Medium. DKP is much more hydrophobic and elutes later. However, it lacks the distinct UV absorbance of the peptide bond in the same environment.High. Detectable as [M+H]+ 189.07 Da (from deprotected precursor). Unique fragmentation pattern confirms structure.MS Wins
Sensitivity (LOD) ~0.1% (w/w). Limited by baseline noise and lack of strong chromophore (only 1 peptide bond).< 0.01% (w/w). Ionization of the amine is efficient.MS Wins
Throughput Slow. Requires shallow gradients (e.g., 30 min run) to resolve the "Sulfoxide shoulder."Fast. Can use steep gradients (5-10 min) because mass resolution compensates for chromatographic overlap.MS Wins
Cost Low (Standard QC equipment).High (Requires MS expertise and capital equipment).UV Wins
Why UV Fails for Methionine Oxidation

In HPLC-UV, the oxidation of Methionine to Methionine Sulfoxide changes the polarity slightly, causing a minor shift in retention time. However, it does not significantly alter the UV absorption spectrum at 214 nm. In complex matrices or fast gradients, the sulfoxide peak frequently co-elutes with the parent peak, leading to false purity reporting .

Part 3: Detailed Experimental Protocol (Self-Validating)

This protocol uses a "Self-Validating" design: the presence of specific fragment ions (MS2) confirms the identity of the degradation product, removing ambiguity.

Sample Preparation (Stress Testing)[2][3]
  • Control: 1 mg/mL this compound in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Oxidative Stress: Add 0.1%

    
     to sample; incubate 2 hours at RT. Quench with Methionine (excess) before injection.
    
  • Acid Stress: Dissolve in 0.1 M HCl; incubate 4 hours at 40°C. Neutralize with dilute

    
     immediately before injection to prevent column damage.
    
LC-MS/MS Conditions
  • Instrument: Agilent 6545 Q-TOF or Thermo Orbitrap Exploris.

  • Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 2.5 µm). Reason: CSH technology provides better peak shape for basic peptides.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes. Flow: 0.4 mL/min.

Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Scan Range: m/z 100 – 1000.

  • Collision Energy: Stepped (15, 30, 45 eV) to ensure fragmentation of the Boc group and the peptide backbone.

Analytical Workflow Diagram

workflow Sample Stressed Sample (Oxidative/Acidic) LC LC Separation (C18 Column) Sample->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Survey Scan (Detect Precursors) ESI->MS1 Filter Dynamic Exclusion Filter MS1->Filter MS2 MS2 Fragmentation (Structural ID) Filter->MS2 Select Top N Ions MS2->MS1 Cycle

Figure 2: Data Dependent Acquisition (DDA) workflow for identifying unknown degradants.

Part 4: Interpretation Guide (Expert Insights)

When analyzing the data, look for these specific diagnostic ions. This section serves as your "Answer Key."

Identifying the Parent (this compound)
  • m/z (Monoisotopic): 307.13

    
    .
    
  • Key Fragment: m/z 251.07 (Loss of t-butyl group,

    
    ). This is the "signature" of Boc-protected peptides in MS/MS.
    
Identifying Oxidation (Met-Sulfoxide)
  • m/z: 323.13

    
    . (+16 Da shift).
    
  • Diagnostic Fragment: m/z 267.07 (Loss of t-butyl from oxidized parent).

  • Differentiation: If you see +16 Da, check for the loss of 64 Da (Methanesulfenic acid,

    
    ) in the MS2 spectrum. This specific neutral loss is characteristic of Methionine Sulfoxide side chains [1].
    
Identifying Deprotection (H-D-Met-Gly-OH)
  • m/z: 207.08

    
    . (-100 Da shift).
    
  • Note: This peak will elute significantly earlier (more polar) than the Boc-protected parent.

Identifying DKP (Cyclo-Met-Gly)
  • m/z: 189.07

    
    . (18 Da less than the deprotected species).
    
  • Chromatography: Elutes later than the deprotected linear peptide due to loss of the charged N-terminus and C-terminus (neutral ring structure).

References

  • Ghesquière, B., & Gevaert, K. (2014). Proteomics methods to study methionine oxidation.[2][3] Mass Spectrometry Reviews. Link

  • Steinborner, S. T., & Bowie, J. H. (1997). The fragmentation of Boc-amino acids and Boc-dipeptides. Rapid Communications in Mass Spectrometry. Link

  • Capasso, S., et al. (1991). Mechanism of diketopiperazine formation. Journal of the Chemical Society. Link

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Boc-D-Met-Gly-OH and Related Peptide Reagents

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Boc-D-Met-Gly-OH. As professionals in research and drug development, our commitment to safety extends beyond the bench to include the entire lifecycle of our chemical reagents. This guide is designed to provide essential logistical and safety protocols, grounded in established best practices, to ensure the protection of personnel and the environment. The procedures outlined here are based on a synthesis of safety data for structurally similar amino acid derivatives and general principles of laboratory chemical waste management.

Core Principles and Hazard Assessment

While many protected peptide fragments like this compound are not classified as hazardous under GHS or other regulatory frameworks, it is a foundational principle of laboratory safety to treat all chemical reagents with a degree of caution.[1] The toxicological properties of many specialized research chemicals have not been thoroughly investigated, and it is our responsibility to manage their disposal in a manner that preemptively mitigates risk.[2]

Underlying Rationale: The primary goal is to prevent the uncontrolled release of biologically active or synthetic molecules into the environment and to ensure compliance with local, state, and federal regulations.[3] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited as it can lead to unforeseen ecological consequences and regulatory violations.[3][4]

Key Safety Data Summary (Based on Analogous Compounds)

ParameterAssessmentRationale & Citation
GHS Hazard Class Not classified as a hazardous substance or mixture.Based on SDS for similar compounds like Boc-Gly-OH.[1]
Potential Hazards May be harmful if inhaled, swallowed, or absorbed through the skin. May cause eye, skin, or respiratory tract irritation.Caution is advised as toxicological properties are not fully known.[2][5]
Incompatibilities Strong oxidizing agents, Strong acids.To prevent potentially hazardous reactions, waste should be segregated.[6]
Decomposition Under fire conditions, hazardous decomposition products like carbon oxides (CO, CO₂) and nitrogen oxides (NOx) may form.This informs the choice of high-temperature incineration as the preferred disposal method.[5][6]
Required PPE Nitrile gloves, safety glasses or goggles, lab coat. Use in a well-ventilated area or with a dust respirator for bulk powders.Standard laboratory practice to prevent accidental exposure.[6][7]

Waste Segregation: The First and Most Critical Step

Effective waste management begins at the point of generation. Proper segregation is paramount to ensure safety, compliance, and cost-effective disposal. All waste materials associated with the handling of this compound must be considered chemical waste and segregated accordingly.[8]

The following workflow diagram illustrates the decision-making process for segregating waste derived from this compound.

G cluster_0 Point of Generation cluster_1 Waste Characterization cluster_2 Waste Streams cluster_3 Waste Collection A Waste Generation (this compound) B Is the waste solid or liquid? A->B C SOLID WASTE - Expired/Unused Reagent - Contaminated Weigh Boats - Contaminated PPE (Gloves, etc.) B->C Solid D LIQUID WASTE - Aqueous Solutions - Organic Solvent Solutions - HPLC Waste Fractions B->D Liquid E Solid Chemical Waste Container (Clearly Labeled, Leak-Proof) C->E F Liquid Chemical Waste Container (Compatible Material, Clearly Labeled) D->F G Collection by Institutional EH&S for Licensed Disposal (Incineration) E->G F->G

Caption: Waste Segregation Workflow for this compound.

Step-by-Step Disposal Protocols

Adherence to a standardized protocol is essential for creating a self-validating system of safety and compliance within the laboratory.

Protocol 1: Disposal of Solid Waste

This protocol applies to expired or surplus this compound powder, as well as lab materials contaminated with the solid reagent (e.g., weigh paper, gloves, paper towels).

  • Personal Protective Equipment (PPE): Before handling waste, ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[7]

  • Container Selection: Designate a robust, leak-proof container specifically for solid chemical waste. The container must have a secure lid to prevent spills and the release of dust.[7]

  • Waste Collection: Carefully place all solid waste into the designated container.[9] If transferring bulk powder, avoid creating dust.[6] Do not mix with other types of waste (e.g., biohazards, sharps).

  • Labeling: The container must be clearly and accurately labeled.[8] The label should include:

    • The words "Hazardous Waste" or "Chemical Waste" as per your institution's policy.

    • The full chemical name: "this compound". If other chemicals are present, list them.

    • The date of accumulation.[8]

    • An indication of the hazards (e.g., "Irritant," "Handle with Caution").

  • Storage: Store the sealed waste container in a designated, secure satellite accumulation area.[8] Ensure it is stored away from incompatible materials like strong acids and oxidizers.[6]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.[3] The standard and recommended final disposal method is high-temperature incineration by a licensed hazardous waste contractor.[2]

Protocol 2: Disposal of Liquid Waste

This protocol applies to any solutions containing dissolved this compound, including reaction mixtures, purification fractions, or stock solutions.

  • PPE: Wear appropriate PPE, including a lab coat, nitrile gloves, and safety goggles.

  • Container Selection: Use a designated liquid chemical waste container made of a compatible material (e.g., glass or polyethylene) that will not react with the solvents used. The container must have a screw-top cap.

  • Waste Segregation: It is critical to segregate liquid waste streams. For example, halogenated solvent waste should be collected separately from non-halogenated solvent waste.[4] Never mix aqueous waste with organic solvent waste unless explicitly permitted by your EH&S department.

  • pH Neutralization: If the waste solution is strongly acidic or basic, it may need to be neutralized before being added to the bulk waste container. Consult your institution's specific guidelines on pH limits for waste collection.

  • Waste Collection: Carefully pour the liquid waste into the appropriate, labeled container using a funnel to prevent spills. Do not overfill the container (leave at least 10% headspace).

  • Labeling: Label the liquid waste container with the same level of detail as the solid waste container, ensuring all solvent components and dissolved chemicals (including this compound) are listed with their approximate concentrations.[8]

  • Storage and Final Disposal: Store the sealed container in the designated satellite accumulation area and arrange for disposal through your institution's EH&S department for incineration.[3]

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[7]

  • Evacuate (If Necessary): For a large spill, especially of fine powder, evacuate the immediate area.

  • Don PPE: Before cleaning, put on appropriate PPE, including gloves, safety goggles, a lab coat, and if dealing with a significant amount of powder, a dust respirator.[5]

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a damp paper towel to avoid making the powder airborne. Carefully sweep up the material and place it, along with the paper towel and any contaminated cleaning materials, into a sealed bag or container.[6][7]

    • For Liquid Spills: Use an inert absorbent material like vermiculite, sand, or a commercial spill pad to absorb the liquid.[7]

  • Collect Waste: Place all contaminated absorbent materials and PPE into a designated hazardous waste container.[3][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate cleaning solvent.

  • Ventilate: Ensure the area is well-ventilated following the cleanup.[2]

By adhering to these detailed procedures, researchers and laboratory managers can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility that is the hallmark of professional scientific practice.

References

  • MSDS - Safety Data Sheet. (n.d.). AAPPTec. [Link]

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Source not specified in search results.
  • N-Boc-glycine - SAFETY DATA SHEET. (2026). Thermo Fisher Scientific. [Link]

  • How to Safely Dispose of Laboratory Waste? (2024). Stericycle UK. [Link]

  • Safety Data Sheet (SDS). (2021). AnaSpec, Inc. [Link]

  • Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera Research. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Met-Gly-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Met-Gly-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。